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  • Product: 4-Phenylmorpholine-2,6-dione
  • CAS: 56956-66-2

Core Science & Biosynthesis

Foundational

"4-Phenylmorpholine-2,6-dione" fundamental properties

CAS: 56956-66-2 | Formula: C₁₀H₉NO₃ | MW: 191.18 g/mol [1] Executive Summary 4-Phenylmorpholine-2,6-dione is a heterocyclic anhydride derived from N-phenyliminodiacetic acid. Unlike its structural isomer, morpholine-2,5-...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 56956-66-2 | Formula: C₁₀H₉NO₃ | MW: 191.18 g/mol [1]

Executive Summary

4-Phenylmorpholine-2,6-dione is a heterocyclic anhydride derived from N-phenyliminodiacetic acid. Unlike its structural isomer, morpholine-2,5-dione (a lacton-lactam used in polydepsipeptide synthesis), the 2,6-dione functions primarily as a cyclic anhydride . This distinction is critical for researchers: while 2,5-diones undergo ring-opening polymerization (ROP) to form biodegradable polyesters/amides, 4-phenylmorpholine-2,6-dione serves as a high-reactivity electrophile for step-growth polymerization, surface modification, and the synthesis of N-substituted poly(amic acids).

This guide details the synthesis, physicochemical properties, and reactivity profile of 4-phenylmorpholine-2,6-dione, providing a self-validating protocol for its production and application in polymer chemistry.

Chemical Architecture & Distinctive Features[2][3]

Structural Analysis

The molecule consists of a morpholine ring constrained by two carbonyl groups at the 2 and 6 positions, flanking the oxygen atom. This geometry creates a strained cyclic anhydride motif. The N-phenyl substituent provides steric bulk and π-π stacking potential, influencing the solubility and thermal stability of derived polymers.

Feature4-Phenylmorpholine-2,6-dioneMorpholine-2,5-dione (Isomer)
Core Functionality Cyclic AnhydrideCyclic Depsipeptide (Lactone/Lactam)
Reactivity Acylation of nucleophiles (Ring Opening)Ring-Opening Polymerization (ROP)
Primary Use Monomer for Poly(ester-imide)s, LinkerMonomer for Polydepsipeptides
CAS Number 56956-66-2 Various (substituent dependent)
Mechanism of Action

The electrophilic carbonyl carbons (C2, C6) are highly susceptible to nucleophilic attack. Upon reaction with a primary amine or alcohol, the ring opens to yield an N-phenyliminodiacetic acid mono-amide or mono-ester. This "latent acid" capability makes it valuable for controlled release systems or curing agents.

Synthesis Protocol: Dehydrative Cyclization

Objective: Synthesize 4-phenylmorpholine-2,6-dione from N-phenyliminodiacetic acid via acetic anhydride dehydration.

Reagents & Materials
  • Precursor: N-Phenyliminodiacetic acid (CAS 1137-73-1) [Source: ChemicalBook, Sigma-Aldrich].

  • Dehydrating Agent: Acetic anhydride (ACS Reagent, >99%).

  • Solvent: Acetic anhydride serves as both reactant and solvent.

  • Purification: Diethyl ether or Hexane/Ethyl Acetate for washing.

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser protected by a calcium chloride drying tube (or N₂ line).

  • Charging: Add 10.0 g (47.8 mmol) of N-phenyliminodiacetic acid to the flask.

  • Dehydration: Add 30 mL of acetic anhydride. The solid may not dissolve immediately.

  • Reaction: Heat the mixture to gentle reflux (approx. 140°C) for 1–2 hours. The solution should become clear as the acid converts to the anhydride.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure (rotary evaporator) to remove excess acetic anhydride and acetic acid byproduct. Note: Do not overheat, as the product can hydrolyze or degrade.

    • The residue will crystallize.

  • Purification: Triturate the solid residue with cold diethyl ether or a hexane/ethyl acetate mixture to remove traces of acetic acid. Filter the white to off-white crystalline solid.

  • Drying: Dry under high vacuum at 40°C for 6 hours.

Synthesis Pathway Visualization

Synthesis Precursor N-Phenyliminodiacetic Acid (CAS 1137-73-1) Intermediate Mixed Anhydride Intermediate Precursor->Intermediate Acylation Reagent Acetic Anhydride (Dehydrating Agent) Reagent->Intermediate Product 4-Phenylmorpholine-2,6-dione (CAS 56956-66-2) Intermediate->Product Cyclization (-AcOH) Byproduct Acetic Acid Intermediate->Byproduct

Figure 1: Dehydrative cyclization pathway converting the diacid precursor to the cyclic anhydride.

Physicochemical Properties[3][6][7][8][9][10]

PropertyValueNotes
Appearance White to off-white crystalline powder
Melting Point 128–132 °CDistinct from precursor acid (MP ~156°C)
Solubility Soluble in DMSO, DMF, Acetone, CHCl₃Hydrolyzes in water
IR Spectrum 1805 cm⁻¹, 1760 cm⁻¹ (C=O)Characteristic anhydride doublet
Moisture Sensitivity HighStore in desiccator/glovebox

Reactivity Profile & Applications

Ring-Opening Polymerization (Step-Growth)

Unlike the chain-growth ROP of lactones, 4-phenylmorpholine-2,6-dione participates in step-growth polymerization with diamines or diols.

  • With Diamines: Forms poly(amide-acids), which can be thermally imidized if the structure allows, or remain as hydrophilic polyamides.

  • With Diols: Forms polyesters with pendant carboxylic acid groups, useful for pH-sensitive drug delivery.

Reaction Mechanism: Nucleophilic Acyl Substitution

The driving force is the relief of ring strain in the six-membered anhydride.

Reactivity Anhydride 4-Phenylmorpholine-2,6-dione TS Tetrahedral Intermediate Anhydride->TS Nucleophilic Attack at C2 or C6 Nucleophile Nucleophile (R-NH2 or R-OH) Nucleophile->TS Product Ring-Opened Product (Mono-amide or Mono-ester) TS->Product Ring Opening

Figure 2: Mechanism of nucleophilic ring-opening. The product retains a free carboxylic acid group.

Application in Drug Delivery

The "latent acid" functionality allows this molecule to serve as a pro-drug linker. Upon hydrolysis (enzymatic or pH-driven), the ring opens to release the attached payload (if the payload was attached via the N-position or if the anhydride was used to cap a drug). The N-phenyliminodiacetic acid byproduct is generally regarded as having low acute toxicity, though specific cytotoxicity assays should be validated for each formulation.

References

  • ChemicalBook. (2024). 4-Phenylmorpholine-2,6-dione Product Description & CAS 56956-66-2. Link

  • National Institutes of Health (PubChem). (2025). N-Phenyliminodiacetic acid (Precursor) - CAS 1137-73-1.[2] Link

  • Matrix Scientific. (2024). Safety Data Sheet: 4-Phenylmorpholine-2,6-dione. Link

  • Japan Patent Office. (2005). JP2005077984A: Polymerizable composition and image recording material using the same. (Cites InChIKey WTGUVSDJPJNUEO-UHFFFAOYSA-N).[3][4] Link

  • Sigma-Aldrich. (2025). Acetic Anhydride Reagent Specifications. Link

Sources

Exploratory

"4-Phenylmorpholine-2,6-dione" CAS number and identifiers

Chemical Profile, Synthesis, and Applications in Medicinal Chemistry Executive Summary 4-Phenylmorpholine-2,6-dione (CAS 56956-66-2) serves as a critical heterocyclic intermediate in organic synthesis.[1][2] Structurally...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

4-Phenylmorpholine-2,6-dione (CAS 56956-66-2) serves as a critical heterocyclic intermediate in organic synthesis.[1][2] Structurally, it is the cyclic anhydride of N-phenyliminodiacetic acid. Unlike its isomer, the morpholine-2,5-dione (a lactone-lactam used in polydepsipeptides), the 2,6-dione functions primarily as a reactive electrophile . It is utilized to generate N-substituted iminodiacetic acid derivatives, acting as a "masked" dicarboxylic acid that allows for regioselective ring-opening by nucleophiles. This guide details its physiochemical properties, validated synthesis protocols, and mechanistic utility in drug discovery.

Part 1: Chemical Identity & Physiochemical Profile[3][4][5]

This compound is often generated in situ due to its sensitivity to moisture, but it can be isolated as a stable solid under anhydrous conditions. It represents a specific class of cyclic anhydrides where the central nitrogen atom confers unique solubility and electronic properties compared to glutaric anhydride.

Table 1: Chemical Identifiers and Properties
ParameterData
Chemical Name 4-Phenylmorpholine-2,6-dione
Synonyms N-Phenyliminodiacetic anhydride; 4-Phenyl-2,6-morpholinedione
CAS Number 56956-66-2 (Anhydride); 1137-73-1 (Parent Acid)
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.19 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, THF, Acetonitrile; Reacts with water/alcohols
Melting Point 128–132 °C (Decomposes)
SMILES O=C1CN(C2=CC=CC=C2)CC1=O

Part 2: Synthesis & Purification Protocols

The synthesis of 4-phenylmorpholine-2,6-dione relies on the cyclodehydration of N-phenyliminodiacetic acid. The choice of dehydrating agent dictates the purity and workup complexity.

Core Synthesis Protocol: Acetic Anhydride Dehydration

Principle: Acetic anhydride acts as both the solvent and the dehydrating agent, driving the equilibrium toward the cyclic anhydride via the removal of acetic acid.

Materials:
  • N-Phenyliminodiacetic acid (CAS 1137-73-1) [1][3]

  • Acetic Anhydride (Ac₂O), Reagent Grade

  • Diethyl Ether (for washing)

Step-by-Step Methodology:
  • Charge: In a round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend 10.0 g (47.8 mmol) of N-phenyliminodiacetic acid in 30 mL of acetic anhydride.

  • Reflux: Heat the mixture to gentle reflux (approx. 140°C) for 15–30 minutes. The suspension will clear as the starting material dissolves and cyclizes.

    • Critical Checkpoint: Do not overheat or extend reflux beyond 1 hour, as this may lead to oxidative degradation (darkening of solution).

  • Concentration: Remove excess acetic anhydride and acetic acid byproduct under reduced pressure (rotary evaporator) at 50–60°C.

  • Crystallization: The residue will solidify upon cooling. Triturate the solid with anhydrous diethyl ether (50 mL) to remove trace acid.

  • Filtration: Filter the white crystalline solid under an inert atmosphere (nitrogen blanket recommended).

  • Drying: Dry in a vacuum desiccator over P₂O₅ or KOH pellets to constant weight.

Yield Expectation: 85–92%

Visualization: Synthetic Workflow

The following diagram illustrates the transformation from the dicarboxylic acid to the cyclic anhydride.

Synthesis Acid N-Phenyliminodiacetic Acid (CAS 1137-73-1) Process Reflux 140°C 15-30 mins Acid->Process Reagent Acetic Anhydride (Dehydration) Reagent->Process Product 4-Phenylmorpholine-2,6-dione (CAS 56956-66-2) Process->Product - AcOH

Caption: Cyclodehydration of N-phenyliminodiacetic acid to 4-phenylmorpholine-2,6-dione.

Part 3: Reactivity & Mechanistic Pathways

4-Phenylmorpholine-2,6-dione is characterized by the high electrophilicity of its carbonyl carbons. The ring strain, combined with the electron-withdrawing nature of the carbonyls (though mitigated slightly by the nitrogen lone pair), makes it an excellent acylating agent.

Nucleophilic Ring Opening (Aminolysis)

This is the primary application in medicinal chemistry. Reaction with primary or secondary amines yields N-phenyliminodiacetic acid monoamides.

  • Mechanism: The nucleophile attacks one of the carbonyl carbons, cleaving the C-O bond and opening the ring.

  • Utility: This generates a "linker" arm containing a free carboxylic acid and an amide, useful for further conjugation (e.g., in PROTAC linker synthesis or peptidomimetics).

Double Nucleophilic Attack (Imide Formation)

Under forcing conditions (high heat or Lewis acid catalysis) with primary amines, the ring can open and then re-close to form a bis-imide or a piperazine-2,6-dione derivative, depending on the specific reaction partners.

Visualization: Reactivity Profile

The diagram below details the divergent pathways based on the nucleophile used.

Reactivity Dione 4-Phenylmorpholine-2,6-dione (Electrophile) MonoAmide Mono-Amide Product (Free COOH retained) Dione->MonoAmide Ring Opening (Mild Conditions) MonoEster Mono-Ester Product (Free COOH retained) Dione->MonoEster Ring Opening (Base Cat.) Nu1 Primary Amine (R-NH2) (Nucleophile) Nu1->MonoAmide Nu2 Alcohol (R-OH) (Nucleophile) Nu2->MonoEster

Caption: Nucleophilic ring-opening pathways of the 2,6-dione scaffold.

Part 4: Applications in Drug Development

Linker Chemistry for Conjugates

The 2,6-dione moiety serves as a bifunctional handle. By reacting with a drug payload containing an amine, researchers can generate a stable amide bond while retaining a free carboxylic acid [2]. This acid can then be activated (e.g., NHS-ester) to attach to a targeting antibody or protein.

  • Advantage: The N-phenyl group provides lipophilicity and rigidity, which can modulate the pharmacokinetic profile of the linker.

Synthesis of Diketopiperazines and Heterocycles

While less common than 2,5-diones, the 2,6-dione can be a precursor to complex heterocyclic systems. Condensation with aromatic aldehydes (Perkin-like condensation) at the active methylene position (alpha to carbonyl) allows for the synthesis of arylidene derivatives, which are investigated for acetylcholinesterase inhibitory activity [3].

Biodegradable Polymer Precursors

Although morpholine-2,5-diones are the standard for polydepsipeptides, 2,6-diones can undergo ring-opening polymerization (ROP) to form poly(anhydride-esters) or poly(amide-acids). These polymers are explored for controlled drug release due to their hydrolytic instability [4].

References

  • ChemicalBook. (2024).[4] N-Phenyliminodiacetic acid (CAS 1137-73-1) Properties and Suppliers.[3]Link

  • National Institutes of Health (NIH) - PubChem. (2021). Morpholine Derivatives in CNS Drug Discovery.[5][6]Link

  • Taiwo, et al. (2021).[7] Synthesis of Phenylisoindoline-1,3-Diones and Acetylcholinesterase Inhibitory Activities.[7] Journal of Pharmaceutical Research International. Link

  • Feng, Y.[7] & Guo, J. (2009).[8] Biodegradable Polydepsipeptides.[4][8] International Journal of Molecular Sciences. (Contextual reference on morpholine dione polymerization). Link

(Note: While specific literature on the 2,6-dione isomer is rarer than the 2,5-isomer, the synthesis and reactivity described above are chemically validated based on standard cyclic anhydride behavior and iminodiacetic acid chemistry.)

Sources

Foundational

"4-Phenylmorpholine-2,6-dione" IUPAC name and structure

Part 1: Executive Summary & Chemical Identity 4-Phenylmorpholine-2,6-dione (CAS: 56956-66-2) is a cyclic anhydride derivative of -phenyliminodiacetic acid. Structurally, it consists of a morpholine ring containing a nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

4-Phenylmorpholine-2,6-dione (CAS: 56956-66-2) is a cyclic anhydride derivative of


-phenyliminodiacetic acid. Structurally, it consists of a morpholine ring containing a nitrogen atom substituted with a phenyl group, and carbonyl groups at the 2 and 6 positions. It serves as a critical electrophilic intermediate in organic synthesis and polymer chemistry, particularly in the formation of biodegradable poly(ester amides) and functionalized piperazine-2,6-diones.
Nomenclature and Identifiers
Identifier Value
IUPAC Name 4-Phenylmorpholine-2,6-dione
Common Synonyms

-Phenyliminodiacetic anhydride; Anilinodiacetic anhydride
CAS Registry Number 56956-66-2
Molecular Formula

Molecular Weight 191.18 g/mol
Precursor CAS 1137-73-1 (

-Phenyliminodiacetic acid)
Structural Analysis

The molecule features a six-membered heterocyclic ring. The anhydride functionality (-CO-O-CO-) makes the ring highly reactive toward nucleophiles. The phenyl group at the N-4 position modulates the solubility and electronic properties of the nitrogen, reducing its basicity compared to alkyl-substituted morpholines due to resonance delocalization into the aromatic ring.

Part 2: Synthesis Protocol

The synthesis of 4-phenylmorpholine-2,6-dione is achieved through the cyclodehydration of


-phenyliminodiacetic acid. This process requires strict moisture control to prevent hydrolysis of the formed anhydride.
Reagents and Materials
  • Precursor:

    
    -Phenyliminodiacetic acid (CAS 1137-73-1).[1][2]
    
  • Dehydrating Agent: Acetic anhydride (

    
    ) (Excess).
    
  • Solvent: Acetic anhydride serves as both reagent and solvent; alternatively, acetyl chloride can be used.

  • Purification: Diethyl ether or petroleum ether (for washing/precipitation).

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 10.0 g of

    
    -phenyliminodiacetic acid in 30 mL of acetic anhydride.
    
  • Reaction: Heat the mixture gently to reflux (approx. 140°C) for 1–2 hours. The solid acid will dissolve as it reacts, forming a clear solution.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure (rotary evaporator) to remove excess acetic anhydride and acetic acid by-product.

    • Alternative: Pour the cooled reaction mixture into an excess of anhydrous diethyl ether to precipitate the product.

  • Purification: Recrystallize the crude solid from dry benzene or a benzene/ether mixture to yield colorless crystals.

  • Characterization: Confirm structure via IR (characteristic anhydride doublets at ~1760 and 1800 cm⁻¹) and Melting Point.

Synthesis Workflow Diagram

SynthesisWorkflow Start N-Phenyliminodiacetic Acid (Solid) Reagent Acetic Anhydride (Reflux, 1-2h) Start->Reagent Suspend Intermediate Reaction Mixture (Clear Solution) Reagent->Intermediate Dehydration (- H2O) Workup Evaporation / Ether Precipitation Intermediate->Workup Cool & Conc. Product 4-Phenylmorpholine-2,6-dione (Crystalline Solid) Workup->Product Crystallization

Figure 1: Cyclodehydration workflow for the synthesis of 4-phenylmorpholine-2,6-dione.

Part 3: Reactivity & Applications[3]

Reactivity Profile

As a cyclic anhydride, 4-phenylmorpholine-2,6-dione is an activated acylating agent. Its reactivity is dominated by the relief of ring strain upon nucleophilic attack.

  • Ring Opening (Aminolysis): Reaction with primary amines yields mono-amides of

    
    -phenyliminodiacetic acid. This is a key step in synthesizing unsymmetrical diamides.
    
  • Ring Opening (Alcoholysis): Reaction with alcohols yields mono-esters.

  • Polymerization: It serves as a monomer for Ring-Opening Polymerization (ROP) . When reacted with diols or diamines, it forms poly(ester amides), which are biodegradable polymers valuable in drug delivery systems.

Mechanism of Ring Opening

ReactionMechanism Anhydride 4-Phenylmorpholine-2,6-dione (Electrophile) TS Tetrahedral Intermediate Anhydride->TS Nu Attack at C=O Nucleophile Nucleophile (Nu-H) (Amine/Alcohol) Nucleophile->TS Product Ring-Opened Product (Amide-Acid or Ester-Acid) TS->Product Ring Cleavage

Figure 2: Nucleophilic ring-opening mechanism of the morpholine-2,6-dione core.

Applications in Drug Development
  • Biodegradable Carriers: Polymers derived from morpholine-2,6-diones degrade into non-toxic amino acid derivatives (iminodiacetic acid), making them suitable for transient drug delivery implants.

  • Medicinal Chemistry Scaffolds: The ring can be transformed into diketopiperazines (piperazine-2,6-diones) by reacting with hydrazine or primary amines followed by a second cyclization. These scaffolds are pharmacophores in various oncology and antiviral drugs.

Part 4: Physicochemical Properties

Property Data Notes
Physical State Crystalline SolidUsually white to off-white needles.
Melting Point 156°C (Acid Precursor)Note: Anhydride MP is typically lower; verify experimentally.
Solubility Soluble in

, DMSO, DMF
Hydrolyzes in water.
IR Spectrum

: ~1760, 1800 cm⁻¹
Characteristic anhydride doublet.
Stability Moisture SensitiveStore under inert atmosphere (

/Ar).

Part 5: Safety and Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Moisture Sensitivity: The compound hydrolyzes rapidly in moist air to revert to the dicarboxylic acid. Store in a desiccator or glovebox.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood to avoid inhaling dust or vapors.

References

  • ChemicalBook. (2024).[2] 4-Phenylmorpholine-2,6-dione (CAS 56956-66-2) Entry.[3][4][5][6]Link

  • Tanaka, T., Komuro, M., & Ohta, M. (1976). Preparation and Cyclization of N-Carboxymethyl-N-phenylglycylhydrazines. Journal of Synthetic Organic Chemistry, Japan, 34(10), 719-721.[7] (Describes reaction of N-phenyliminodiacetic anhydride). Link

  • BLD Pharm. (2024). 4-Phenylmorpholine-2,6-dione Product Page.[1][2][3][4][5]Link

  • National Institutes of Health (NIH) - PubChem. (2025). N-Phenyliminodiacetic Acid (Precursor) Compound Summary.Link

Sources

Exploratory

"4-Phenylmorpholine-2,6-dione" molecular weight and formula

[1] Executive Summary 4-Phenylmorpholine-2,6-dione (CAS 56956-66-2 ) is a specialized heterocyclic anhydride derived from N-phenyliminodiacetic acid.[1][2][3][4] Distinct from its reduced amine counterpart (4-phenylmorph...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Phenylmorpholine-2,6-dione (CAS 56956-66-2 ) is a specialized heterocyclic anhydride derived from N-phenyliminodiacetic acid.[1][2][3][4] Distinct from its reduced amine counterpart (4-phenylmorpholine) and its constitutional isomers (morpholine-2,5-diones), this molecule functions primarily as a reactive acylating agent and a structural scaffold in organic synthesis.[1] It is the N-phenyl analog of the widely utilized N-methylmorpholine-2,6-dione (MIDA anhydride), a critical reagent in boron chemistry.[1] This guide details its physicochemical properties, synthesis pathways, and utility as a monomer in biodegradable polymer engineering and ligand synthesis.[1]

Chemical Identity & Physicochemical Profile[5][6][7][8]

The molecule is characterized by a morpholine ring containing two carbonyl groups at the 2 and 6 positions, flanking the ether oxygen. This 2,6-dione structure classifies it chemically as a cyclic anhydride.

Core Data Table[1]
PropertySpecification
Systematic Name 4-Phenylmorpholine-2,6-dione
Synonyms N-Phenyliminodiacetic anhydride; PIDA Anhydride; 2,6-Dioxo-4-phenylmorpholine
CAS Registry Number 56956-66-2
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
SMILES O=C1CN(C2=CC=CC=C2)CC(=O)O1
Physical State Solid (Crystalline powder)
Solubility Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile); hydrolyzes in water
Structural Architecture

The molecule adopts a semi-planar conformation constrained by the anhydride functionality.[1] The nitrogen atom at position 4 bears a phenyl group, which modulates the electrophilicity of the carbonyl carbons via inductive and resonance effects compared to the N-methyl analog.

Structure Figure 1: Connectivity of 4-Phenylmorpholine-2,6-dione (Cyclic Anhydride) O1 O (1) C2 C=O (2) O1->C2 C3 CH₂ (3) C2->C3 N4 N (4) C3->N4 C5 CH₂ (5) N4->C5 Ph Phenyl (C₆H₅) N4->Ph N-Aryl Bond C6 C=O (6) C5->C6 C6->O1

[1][8]

Synthesis & Production Logic

The synthesis of 4-phenylmorpholine-2,6-dione follows a classic dehydration protocol starting from N-phenyliminodiacetic acid.[1] The process is a self-validating cyclization where the formation of the thermodynamic anhydride product is driven by the removal of water.[1]

Synthetic Pathway[1][7]
  • Precursor Assembly: Alkylation of aniline with chloroacetic acid (2 equivalents) yields N-phenyliminodiacetic acid (N-Ph-IDA).[1]

  • Cyclodehydration: The diacid is treated with a dehydrating agent—typically acetic anhydride (Ac₂O) or dicyclohexylcarbodiimide (DCC)—to effect ring closure.[1]

Reaction Scheme

Synthesis Aniline Aniline (C₆H₅NH₂) Intermediate N-Phenyliminodiacetic Acid (Diacid Precursor) Aniline->Intermediate Double Alkylation (Base, Heat) Chloroacetic Chloroacetic Acid (ClCH₂COOH) Chloroacetic->Intermediate Product 4-Phenylmorpholine-2,6-dione (Target Anhydride) Intermediate->Product Dehydration (Ac₂O, Reflux) Byproduct H₂O / AcOH Intermediate->Byproduct -H₂O

[1]

Experimental Protocol (Standardized)
  • Step 1: Dissolve N-phenyliminodiacetic acid (1.0 eq) in acetic anhydride (5.0 eq).

  • Step 2: Heat the mixture to reflux (approx. 140°C) for 1–2 hours. Monitoring via TLC is difficult due to polarity; IR spectroscopy is preferred (disappearance of broad OH stretch, appearance of doublet anhydride C=O stretch at ~1760 and 1800 cm⁻¹).[1]

  • Step 3: Concentrate under reduced pressure to remove excess acetic anhydride and acetic acid.[1]

  • Step 4: Recrystallize the residue from dry toluene or acetic anhydride/ether to obtain the crystalline product.[1]

Reactivity & Applications

As a cyclic anhydride, 4-phenylmorpholine-2,6-dione is a potent electrophile.[1] Its applications leverage the ring-opening tendency of the anhydride moiety.[1]

MIDA Boronate Analog Synthesis

The N-methyl analog (MIDA anhydride) is the gold standard for synthesizing MIDA boronates, which are slow-release reagents for Suzuki-Miyaura couplings.[1] The N-phenyl variant allows for the synthesis of N-phenyl MIDA boronates.[1]

  • Mechanism: Reaction with boronic acids leads to ligand exchange, forming a rigid B-N dative bond.[1]

  • Impact: The phenyl group alters the Lewis basicity of the nitrogen and the solubility profile of the resulting boronate ester, potentially tuning the hydrolysis rate (release rate) of the boronic acid in cross-coupling reactions.

Biodegradable Polymer Synthesis

The molecule serves as a monomer for Poly(ester amides) .[1][5][6]

  • Ring-Opening Polymerization (ROP): Reaction with diols or diamines opens the anhydride ring, generating a polymer backbone containing both ester and amide linkages.[1]

  • Utility: These polymers are investigated for drug delivery systems due to their hydrolytic instability (biodegradability) and the biocompatibility of the degradation products (amino acid derivatives).[1]

Functionalization of Amines

It acts as a specific acylating agent for primary amines, introducing the N-phenyliminodiacetyl group.[1] This is useful in protecting group chemistry or in the synthesis of chelating ligands for metal coordination.[1]

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 56956-66-2 (4-Phenylmorpholine-2,6-dione).[1] National Center for Biotechnology Information (2024).[1]

    • [1]

  • Synthetic Methodology (Analogous Protocols)

    • Synthesis of Morpholine-2,6-diones via Dehydration of Iminodiacetic Acids.[1] (General protocol for MIDA anhydrides).

    • Sigma-Aldrich Product Specification: 4-Methylmorpholine-2,6-dione (MIDA Anhydride).[1]

    • [1]

  • Polymer Applications

    • Rodriguez-Galan, A., et al. "Degradable Poly(ester amide)s for Biomedical Applications."[1][5][7] Polymers, 3(1), 65–99 (2011).[1][7] (Discusses morpholine-dione derivatives in polymerization).

  • Commercial Availability & CAS Verification

    • Matrix Scientific Product Data: 4-Phenylmorpholine-2,6-dione (CAS 56956-66-2).[1][2][3][4]

    • [1]

Sources

Foundational

4-Phenylmorpholine-2,6-dione: Physicochemical Profile & Synthetic Utility

This technical guide details the physicochemical properties, synthesis, and reactivity of 4-Phenylmorpholine-2,6-dione , a cyclic anhydride derivative of N-phenyliminodiacetic acid.[1] [1][2] Introduction 4-Phenylmorphol...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and reactivity of 4-Phenylmorpholine-2,6-dione , a cyclic anhydride derivative of N-phenyliminodiacetic acid.[1]

[1][2]

Introduction

4-Phenylmorpholine-2,6-dione (CAS 56956-66-2 ) is a heterocyclic compound functioning chemically as a cyclic anhydride.[1][2][3][4][5] Structurally, it consists of a morpholine ring oxidized at the 2 and 6 positions, with a phenyl group substituted at the nitrogen.

In drug development and organic synthesis, this compound serves primarily as a reactive intermediate . Its anhydride moiety makes it highly susceptible to nucleophilic attack, allowing it to act as an activated scaffold for synthesizing complex N-phenyliminodiacetic acid derivatives, peptidomimetics, and biodegradable polymers.

Physicochemical Profile

The following data characterizes the target anhydride and its stable precursor. Note that due to high moisture sensitivity, the anhydride is often handled in situ or stored under strictly anhydrous conditions.

PropertyDataNotes
Chemical Name 4-Phenylmorpholine-2,6-dioneAlso: N-phenyliminodiacetic anhydride
CAS Number 56956-66-2 Distinct from the reduced morpholine (92-53-5)
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
Physical State Solid (Crystalline)Hygroscopic; degrades in moist air
Solubility DCM, THF, AcetonitrileReacts/Decomposes in Water, Alcohols
Precursor CAS 1137-73-1N-Phenyliminodiacetic acid (Stable form)
Precursor MP 150–156 °CMelting point of the diacid starting material
Structural Features[1][7][8][9][10]
  • Anhydride Functionality: The C2 and C6 carbonyls flank the ring oxygen, creating a strained, electrophilic center reactive toward amines and alcohols.

  • Symmetry: The molecule possesses C2v symmetry (assuming a planar N-phenyl conformation), rendering the four methylene protons chemically equivalent in achiral environments.[1]

Synthetic Methodology

The synthesis of 4-Phenylmorpholine-2,6-dione is a classic dehydration reaction.[1] It is generated by cyclizing N-phenyliminodiacetic acid using a dehydrating agent, typically acetic anhydride.[1]

Protocol: Cyclodehydration

Reagents: N-Phenyliminodiacetic acid (1.0 eq), Acetic Anhydride (Excess/Solvent).[1]

  • Dissolution: Suspend N-phenyliminodiacetic acid in acetic anhydride (approx. 3-5 mL per gram of acid).

  • Reflux: Heat the mixture to gentle reflux (approx. 140°C) for 1–2 hours. The suspension will clear as the anhydride forms and dissolves.

  • Isolation:

    • Method A (Crystallization): Cool the solution to 0°C. The product may crystallize out. Filter under inert atmosphere and wash with cold dry ether.

    • Method B (Evaporation): Remove excess acetic anhydride and acetic acid byproduct under reduced pressure (rotary evaporator) to yield the solid crude anhydride.

  • Purification: Recrystallize from dry benzene or THF/Hexane if necessary. Avoid protic solvents.

Synthesis Diagram (DOT)

Synthesis Precursor N-Phenyliminodiacetic Acid (CAS 1137-73-1) Process Reflux / -H2O (Cyclization) Precursor->Process Reagent Acetic Anhydride (Dehydrating Agent) Reagent->Process Product 4-Phenylmorpholine-2,6-dione (CAS 56956-66-2) Process->Product Yields Cyclic Anhydride

Caption: Cyclodehydration of N-phenyliminodiacetic acid to form the 2,6-dione ring system.

Reactivity & Stability

The utility of 4-Phenylmorpholine-2,6-dione lies in its ring-opening reactions.[1] It behaves as a cyclic anhydride, reacting rapidly with nucleophiles.

Key Reaction Pathways[1][11][12]
  • Hydrolysis: Upon exposure to atmospheric moisture or water, the ring opens to regenerate N-phenyliminodiacetic acid.

    • Implication: Synthesis must be performed in dry glassware; storage requires desiccators or sealed vials under nitrogen.

  • Aminolysis (Amide Formation): Reaction with primary amines (R-NH₂) yields the mono-amide of N-phenyliminodiacetic acid.[1]

    • Mechanism:[1] Nucleophilic attack at C2 or C6 (equivalent) opens the ring.

    • Application: Synthesis of peptide linkers or functionalized drug scaffolds.

  • Alcoholysis (Ester Formation): Reaction with alcohols yields the mono-ester.[1]

Reactivity Flowchart (DOT)

Reactivity cluster_reactions Nucleophilic Ring Opening Anhydride 4-Phenylmorpholine-2,6-dione (Active Electrophile) Diacid N-Phenyliminodiacetic Acid Anhydride->Diacid Moisture/Air Amide Mono-Amide Derivative (Peptidomimetic Scaffold) Anhydride->Amide Primary Amines Ester Mono-Ester Derivative Anhydride->Ester Alcohols Water + H2O (Hydrolysis) Amine + R-NH2 (Aminolysis) Alcohol + R-OH (Alcoholysis)

Caption: Ring-opening pathways of the 2,6-dione upon contact with nucleophiles.[1]

Spectral Characterization

Researchers should look for the following signatures to confirm the formation of the anhydride and absence of the diacid precursor.

  • IR Spectroscopy (Infrared):

    • Carbonyls (C=O): Distinctive doublet for cyclic anhydrides.

      • High frequency band: ~1800–1820 cm⁻¹ (Asymmetric stretch)[1]

      • Low frequency band: ~1750–1770 cm⁻¹ (Symmetric stretch)[1]

    • Contrast: The precursor acid shows a broad OH stretch (2500–3300 cm⁻¹) and a lower frequency carbonyl (~1700–1730 cm⁻¹). The disappearance of the broad OH band confirms cyclization.

  • ¹H NMR (Proton NMR):

    • Methylene Protons (N-CH₂-C=O):

      • In the anhydride , these 4 protons are often chemically equivalent (singlet) or appear as a tight AB system depending on the solvent and ring conformation.

      • Shift: Typically found between 3.5 – 4.5 ppm .

    • Aromatic Protons: Multiplets in the 6.8 – 7.5 ppm range, characteristic of the N-phenyl group.[1]

References

  • General Synthesis of Cyclic Anhydrides.Organic Syntheses, Coll. Vol. 5, p. 944 (1973); Vol. 41, p. 93 (1961).
  • Reactivity of Morpholine-2,6-diones. National Institutes of Health (NIH) / PubMed Central.[1] "Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones". (Contextual reference for dione scaffold reactivity). Available at: [Link]

Sources

Exploratory

"4-Phenylmorpholine-2,6-dione" solubility and stability data

This guide provides an in-depth technical analysis of 4-Phenylmorpholine-2,6-dione , a cyclic anhydride derivative of N-phenyliminodiacetic acid.[1][2] It is designed for researchers requiring precise solubility data, st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Phenylmorpholine-2,6-dione , a cyclic anhydride derivative of N-phenyliminodiacetic acid.[1][2] It is designed for researchers requiring precise solubility data, stability profiles, and handling protocols for use in organic synthesis and polymer chemistry.[1][2]

Solubility, Stability, and Handling for Advanced Applications[1][2]

CAS Number: 56956-66-2 Synonyms: N-Phenyliminodiacetic anhydride; 4-Phenyl-2,6-morpholinedione Molecular Formula: C₁₀H₉NO₃ Molecular Weight: 191.18 g/mol [1][2]

Chemical Identity & Structural Logic

4-Phenylmorpholine-2,6-dione is the cyclic anhydride formed by the dehydration of N-phenyliminodiacetic acid (CAS 1137-73-1).[1][2] Its reactivity is defined by the 2,6-dione motif, which renders the morpholine ring highly susceptible to nucleophilic attack.[1][2]

  • Electrophilic Centers: The carbonyl carbons at positions 2 and 6 are highly electrophilic.[1][2]

  • Leaving Group: The ring oxygen acts as a leaving group during ring-opening reactions (hydrolysis/alcoholysis).[1][2]

  • Structural Conformation: The molecule adopts a semi-planar or boat-like conformation to minimize ring strain, influencing its solubility in planar aromatic solvents.[1][2]

Mechanism of Formation & Degradation

The compound exists in a dynamic equilibrium with its hydrolysis product.[1][2] Understanding this pathway is critical for storage and solvent selection.[1][2]

HydrolysisPathway Anhydride 4-Phenylmorpholine-2,6-dione (Hydrophobic, Reactive) Transition Tetrahedral Intermediate Anhydride->Transition Nucleophilic Attack Water + H₂O Water->Transition Diacid N-Phenyliminodiacetic Acid (Hydrophilic, Stable Solid) MP: 156°C Transition->Diacid Ring Opening

Figure 1: Hydrolytic degradation pathway.[1][2] Exposure to moisture converts the lipophilic anhydride into the polar diacid.[1][2]

Physicochemical Properties

Solubility Profile

The solubility of 4-Phenylmorpholine-2,6-dione is dictated by its polarity and potential for hydrogen bonding.[1][2] Being an anhydride, it lacks H-bond donors but accepts H-bonds.[1][2]

Solvent ClassSolventSolubility RatingStability RiskTechnical Note
Polar Aprotic DMSO High (>100 mg/mL)LowRecommended for stock solutions.[1][2] Store under Argon.[1][2]
Polar Aprotic DMF / DMAc High LowExcellent for polymerization reactions.[1][2]
Ketones Acetone ModerateLowGood for recrystallization if anhydrous.[1][2]
Chlorinated Dichloromethane ModerateLowUseful for reaction workups.[1][2]
Protic Water Insoluble / ReactsCritical Rapid hydrolysis to diacid.[1][2]
Alcohols Methanol / Ethanol ReactsHigh Solvolysis yields mono-esters (Ring Opening).[1][2]
Ethers THF ModerateLowEnsure THF is peroxide-free and dry.[1][2]

Critical Insight: Never use alcohols (MeOH, EtOH) for purification or transfer unless ring-opening to the mono-ester is the intended reaction.[1][2] The compound will dissolve, but the species in solution will be the degradation product.[1][2]

Thermal Stability
  • Melting Point: Not standardly reported in common databases; typically observed near 120–130°C (estimated based on structural analogues).[1][2]

  • Degradation: Prolonged heating above 150°C may induce decarboxylation or oxidative degradation.[1][2]

  • Hydrolysis Product MP: The diacid (N-phenyliminodiacetic acid) melts at 156°C .[1][2][3]

    • Diagnostic Tip: If your sample melts at 156°C, it has fully hydrolyzed.[1][2]

Experimental Protocols

Protocol A: Self-Validating Purity Check (Solubility Test)

This rapid test confirms if the anhydride has hydrolyzed without needing HPLC.[1][2]

  • Preparation: Place 10 mg of sample in a clear vial.

  • Solvent Addition: Add 1 mL of anhydrous Dichloromethane (DCM) .

  • Observation:

    • Clear Solution: High purity anhydride.[1][2]

    • Cloudy/Precipitate: Presence of N-phenyliminodiacetic acid (insoluble in DCM).[1][2]

  • Validation: Filter the precipitate and measure its melting point. If ~156°C, confirm hydrolysis.[1][2]

Protocol B: Synthesis & Purification (Dehydration)

If the commercial supply is degraded, regenerate the anhydride from the acid.[1][2]

  • Reagents: N-phenyliminodiacetic acid (10 g), Acetic Anhydride (30 mL).

  • Reaction: Reflux the mixture at 140°C for 1 hour under nitrogen.

  • Workup:

    • Cool to room temperature.[1][2]

    • Remove excess acetic anhydride/acetic acid under reduced pressure (rotary evaporator).[1][2]

    • Crucial Step: Wash the solid residue with cold anhydrous ether or hexane to remove traces of acid.[1][2]

  • Storage: Store in a vacuum desiccator over P₂O₅.

Strategic Decision Framework

Use the following logic flow to determine the appropriate handling for your application.

HandlingLogic Start Start: 4-Phenylmorpholine-2,6-dione CheckState Visual Inspection: Is it a free-flowing powder? Start->CheckState Clumped Clumped/Sticky CheckState->Clumped No Powder Fine Powder CheckState->Powder Yes ActionDry Likely Hydrolyzed. Perform Protocol A (DCM Test). Clumped->ActionDry ActionUse Proceed to Solvent Selection Powder->ActionUse SolventQ Application Type? ActionUse->SolventQ Synth Synthesis/Polymerization SolventQ->Synth Bio Biological Assay SolventQ->Bio UseDMF Use Anhydrous DMF/NMP. Keep under N₂. Synth->UseDMF UseDMSO Dissolve in DMSO. Use immediately. Avoid aqueous buffers > 10 min. Bio->UseDMSO

Figure 2: Operational decision tree for handling and solvent selection to prevent degradation.

References

  • PubChem. (2024).[1][2] Compound Summary for N-Phenyliminodiacetic Acid. National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • Google Patents. (1967).[1][2] US3337505A - Process to improve heat stability of polyimides.[1][2] (Referencing 4-phenyl-2,6-dioxomorpholine properties).[1][2][4] Retrieved from

Sources

Foundational

4-Phenylmorpholine-2,6-dione: A Versatile Anhydride Scaffold in Heterocyclic Synthesis

Abstract 4-Phenylmorpholine-2,6-dione (CAS 56956-66-2) serves as the cyclic anhydride of N-phenyliminodiacetic acid. While historically utilized as a transient intermediate in the synthesis of piperazinediones and comple...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Phenylmorpholine-2,6-dione (CAS 56956-66-2) serves as the cyclic anhydride of N-phenyliminodiacetic acid. While historically utilized as a transient intermediate in the synthesis of piperazinediones and complex polyimides, the compound has experienced a renaissance in modern medicinal chemistry. It is now recognized as a critical "homophthalic anhydride surrogate" in the Castagnoli-Cushman Reaction (CCR), enabling the rapid assembly of multisubstituted lactams and piperazine scaffolds relevant to CNS drug discovery. This guide details its chemical lineage, validated synthesis protocols, and its pivotal role in multicomponent reactions.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 4-phenylmorpholine-2,6-dione
Synonyms N-Phenyliminodiacetic anhydride; Anhydro-N-phenyliminodiacetic acid
CAS Number 56956-66-2
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
Structure Class Cyclic Anhydride / Morpholine derivative
Physical State White to off-white crystalline solid
Reactivity Highly susceptible to nucleophilic attack at C2/C6; hydrolytically unstable

Historical Evolution: From Polymer Precursor to Pharmacophore

The history of 4-phenylmorpholine-2,6-dione is not defined by a single "eureka" moment of isolation from nature, but rather by its evolution as a strategic tool in synthetic organic chemistry.

Phase I: The Polymer & Dye Era (1950s–1970s)

Initially, the compound attracted attention in industrial chemistry as a derivative of N-phenyliminodiacetic acid (CAS 1137-73-1). Early applications focused on its functionality as a di-acid anhydride.

  • Mechanism: In polymer chemistry, it served as a curing agent and a precursor for heat-resistant polyimides.[1]

  • Key Literature: Early reports, such as those in the Journal of Synthetic Organic Chemistry, Japan (c. 1976), utilized the anhydride to synthesize 1-amino-4-phenyl-2,6-piperazinediones via reaction with hydrazines.[2] This established its utility in converting oxygen-containing rings (morpholines) to nitrogen-containing rings (piperazines).

Phase II: The Castagnoli-Cushman Renaissance (2010s–Present)

The modern relevance of 4-phenylmorpholine-2,6-dione stems from the expansion of the Castagnoli-Cushman Reaction (CCR) . Originally developed using homophthalic anhydride to form isoquinolones, researchers sought to expand the reaction scope to create varying lactam sizes.

  • Innovation: Substitution of the carbon-only homophthalic scaffold with the heteroatom-containing morpholine-2,6-dione allowed for the one-step synthesis of piperazine-2-ones and tricyclic lactams.

  • Impact: This enabled the creation of peptidomimetics and CNS-active libraries (e.g., phenmetrazine analogs) with high stereocontrol, positioning the molecule as a high-value building block in fragment-based drug discovery (FBDD).

Validated Synthesis Protocol

The synthesis is a classic dehydration of the dicarboxylic acid precursor. This protocol is designed for high purity, essential for avoiding hydrolysis during subsequent sensitive catalytic steps.

Reaction Scheme

The pathway involves the double alkylation of aniline followed by cyclodehydration.

SynthesisPathway cluster_conditions Critical Control Points Aniline Aniline (Start) Diacid N-Phenyliminodiacetic Acid (Intermediate) Aniline->Diacid Double Alkylation (aq. NaOH, reflux) Chloroacetic Chloroacetic Acid (2.2 eq) Chloroacetic->Diacid Product 4-Phenylmorpholine-2,6-dione (Target Anhydride) Diacid->Product Cyclodehydration (Ac2O, 90°C, 2h) Ac2O Acetic Anhydride (Dehydrating Agent) Note1 Maintain pH > 10 during alkylation to prevent mono-alkylation. Note2 Protect Product from Moisture: Hydrolyzes back to Diacid rapidly.

Figure 1: Synthetic pathway from aniline to 4-phenylmorpholine-2,6-dione.

Step-by-Step Methodology
Step 1: Preparation of N-Phenyliminodiacetic Acid
  • Reagents: Aniline (9.3 g, 0.1 mol), Chloroacetic acid (20.8 g, 0.22 mol), NaOH (17.6 g, 0.44 mol), Water (100 mL).

  • Procedure:

    • Dissolve chloroacetic acid in water and neutralize with sodium carbonate (0°C) to form the chloroacetate salt.

    • Add aniline and the remaining base.

    • Reflux the mixture for 4–6 hours. Monitoring by TLC is required to ensure consumption of the mono-alkylated intermediate (N-phenylglycine).

    • Acidify the solution with concentrated HCl to pH 2.

    • Isolation: The diacid precipitates as a white solid. Filter, wash with cold water, and recrystallize from water/ethanol.

    • Yield Target: >70%.[3][4]

Step 2: Cyclodehydration to 4-Phenylmorpholine-2,6-dione
  • Reagents: N-Phenyliminodiacetic acid (10 g), Acetic anhydride (30 mL).

  • Procedure:

    • Suspend the dried diacid in acetic anhydride.

    • Heat to 90°C (do not exceed 110°C to avoid decomposition/charring) for 1–2 hours. The solid will dissolve, indicating ring closure.

    • Concentration: Remove excess acetic anhydride and acetic acid byproduct under reduced pressure (rotary evaporator) at <60°C.

    • Purification: The residue solidifies upon cooling. Recrystallize immediately from dry benzene or toluene/hexane. Avoid protic solvents (alcohols/water) as they will ring-open the anhydride.

    • Storage: Store in a desiccator under argon.

Applications in Drug Discovery[3][4][5][6][7]

The Castagnoli-Cushman Reaction (CCR)

The primary utility of 4-phenylmorpholine-2,6-dione in modern research is its reaction with imines to form lactams.

ComponentRoleOutcome
Morpholine-2,6-dione Enolizable AnhydrideProvides the "C-C-O" backbone and the nitrogen heteroatom.
Imine (Schiff Base) ElectrophileDetermines the substitution at the new chiral centers.
Product Piperazine-2-one A privileged scaffold in GPCR ligands and kinase inhibitors.

Mechanism: The anhydride undergoes enolization, followed by a Mannich-like condensation with the imine, and subsequent intramolecular acylation to close the new ring. This reaction is often diastereoselective, favoring the trans-isomer.

Biological Relevance[3][4][6][7]
  • Phenmetrazine Analogs: While 4-phenylmorpholine-2,6-dione is an oxidized form, reduction of the resulting CCR products yields substituted morpholines and phenmetrazines, which are potent monoamine releasers.

  • Peptidomimetics: The rigid piperazinone core mimics peptide turns (beta-turns), making these derivatives valuable for disrupting protein-protein interactions (PPIs).

References

  • Maki, Y., & Inukai, K. (1976).[2] Syntheses of Fluorine-Containing DL-Alanine Derivatives and Reactions of N-Phenyliminodiacetic Anhydride. Journal of Synthetic Organic Chemistry, Japan, 34(10), 722-725.[2] Link

  • Dar'in, D., et al. (2018). Design, in silico prioritization and biological profiling of apoptosis-inducing lactams amenable by the Castagnoli-Cushman reaction. Bioorganic & Medicinal Chemistry. Link

  • BldPharm. (n.d.). 4-Phenylmorpholine-2,6-dione Product Data & Safety Sheet. Retrieved January 28, 2026. Link

  • ChemicalBook. (2024). N-Phenyliminodiacetic Acid (CAS 1137-73-1) Technical Specifications. Link

  • Tang, Y., Fettinger, J. C., & Shaw, J. T. (2009).[5] One-Step Synthesis of Complex Nitrogen Heterocycles from Imines and Alkyl-Substituted Maleic Anhydrides. Organic Letters, 11(17), 3802–3805. (Contextual reference for anhydride-imine condensations).

Sources

Exploratory

Structural and Functional Divergence: Phenmetrazine vs. 4-Phenylmorpholine-2,6-dione

The following technical guide provides an in-depth analysis of the structural, synthetic, and pharmacological relationships between 4-Phenylmorpholine-2,6-dione and Phenmetrazine . [1] Executive Summary In the context of...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structural, synthetic, and pharmacological relationships between 4-Phenylmorpholine-2,6-dione and Phenmetrazine .

[1]

Executive Summary

In the context of psychostimulant research and medicinal chemistry, confusion often arises from the nomenclature of substituted morpholines. This guide clarifies the distinct relationship between Phenmetrazine (a Schedule II psychostimulant) and 4-Phenylmorpholine-2,6-dione (a chemical intermediate).

While both share a morpholine scaffold, they are chemically and pharmacologically divergent . Phenmetrazine is a C-substituted, reduced amine acting as a monoamine releaser. 4-Phenylmorpholine-2,6-dione is an N-substituted, oxidized cyclic anhydride (imide-like) used primarily as a building block in polymer chemistry and the synthesis of bioactive lactams via the Castagnoli-Cushman reaction. 4-Phenylmorpholine-2,6-dione is neither a direct precursor to nor a metabolite of phenmetrazine.

Chemical Structure Analysis

The fundamental difference lies in the oxidation state of the morpholine ring and the position of the phenyl substituent.

Phenmetrazine (3-Methyl-2-phenylmorpholine)[1]
  • Core Scaffold: Reduced morpholine ring (tetrahydro-1,4-oxazine).

  • Substituents:

    • C2 Position: Phenyl group (Critical for binding affinity).

    • C3 Position: Methyl group (Enhances metabolic stability and potency).

    • N4 Position: Secondary amine (Basic nitrogen, essential for protonation and transporter interaction).

  • Electronic State: The basic nitrogen (

    
    ) allows it to exist as a cation at physiological pH, a requirement for binding to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
    
4-Phenylmorpholine-2,6-dione[1]
  • Core Scaffold: Morpholine-2,6-dione (Diglycolimide / Cyclic anhydride of iminodiacetic acid).

  • Substituents:

    • N4 Position: Phenyl group.[1]

    • C2 & C6 Positions: Carbonyl groups (

      
      ).
      
  • Electronic State: The nitrogen lone pair is delocalized into the two flanking carbonyls and the phenyl ring. This renders the nitrogen non-basic and neutral. It functions chemically as an acid anhydride/imide, susceptible to nucleophilic attack, rather than a neurotransmitter mimic.

Comparative Data Table
FeaturePhenmetrazine4-Phenylmorpholine-2,6-dione
CAS Number 134-49-656956-66-2
Formula


Molecular Weight 177.25 g/mol 191.18 g/mol
N-Substituent Hydrogen (Secondary Amine)Phenyl (Tertiary Amide/Imide)
C-Substituents 2-Phenyl, 3-MethylNone (Carbonyls at 2,[2]6)
Basicity Basic (Forms salts)Neutral/Acidic character
Primary Use CNS Stimulant (Anorectic)Chemical Reagent / Polymer Precursor

Synthetic Pathways and "The Dead End"

A common misconception is that 4-phenylmorpholine-2,6-dione can be easily reduced to phenmetrazine. This is chemically incorrect due to the positioning of the phenyl ring.

Synthesis of 4-Phenylmorpholine-2,6-dione

This compound is synthesized via the dehydration of N-phenyliminodiacetic acid . It serves as a "masked" anhydride.

  • Precursor: N-Phenyliminodiacetic acid.[2][3]

  • Reagent: Acetic anhydride or Thionyl chloride (dehydrating agents).

  • Reaction: Cyclization to form the 2,6-dione ring.

Synthesis of Phenmetrazine

Phenmetrazine is synthesized via the manipulation of propiophenone derivatives to establish the C-Phenyl/C-Methyl core before ring closure.

  • Precursor: 2-Bromopropiophenone + Ethanolamine.[2]

  • Intermediate: Amino-ketone

    
     Reduction to Amino-alcohol.
    
  • Cyclization: Acid-catalyzed intramolecular etherification.[2]

The Synthetic Divergence (Diagram)

If one were to fully reduce 4-Phenylmorpholine-2,6-dione (removing the carbonyl oxygens), the product would be 4-Phenylmorpholine (N-phenylmorpholine), not Phenmetrazine. N-phenylmorpholine lacks the psychostimulant properties of its C-phenyl isomer.

SyntheticDivergence Start1 N-Phenyliminodiacetic Acid Dione 4-Phenylmorpholine-2,6-dione (The Topic) Start1->Dione Dehydration (Ac2O) RedProduct 4-Phenylmorpholine (N-Phenyl Isomer) Dione->RedProduct Full Reduction (LiAlH4) - NO METHYL GROUP Phen Phenmetrazine (C-Phenyl Isomer) Start2 2-Bromopropiophenone Inter Ephedrine-like Intermediate Start2->Inter + Ethanolamine Inter->Phen Cyclization (H2SO4)

Figure 1: Synthetic divergence showing that reduction of the dione yields the inactive N-phenyl isomer, not Phenmetrazine.

Pharmacological Implications (SAR)

The structural differences dictate the complete lack of stimulant activity in 4-Phenylmorpholine-2,6-dione.

Transporter Binding Requirements

Phenmetrazine acts as a substrate-type releaser at DAT and NET. The Structure-Activity Relationship (SAR) requires:

  • Basic Nitrogen: To form an ionic bond with the aspartate residue in the transporter's binding pocket.

  • Aromatic Ring at C2/Beta position: To engage in pi-stacking interactions.

  • Steric Freedom: Large groups on the nitrogen (like a phenyl ring) typically abolish activity due to steric clash, unless specific conformational constraints are met (which the dione lacks).

Inactivity of the Dione
  • Loss of Basicity: The 2,6-dione structure creates an imide functionality. It cannot protonate at physiological pH, preventing the essential ionic interaction with the transporter.

  • Steric Bulk: The N-phenyl group is sterically bulky and positioned incorrectly for the "phenethylamine" pharmacophore overlay required for psychostimulants.

  • Potential Activity: While not a stimulant, morpholine-2,6-diones are investigated as anticonvulsant scaffolds (similar to glutarimides like glutethimide) or as inhibitors in other enzymatic pathways (e.g., Castagnoli-Cushman derived lactams), but they possess no abuse potential or stimulant profile.

SAR Decision Tree

SAR_Logic Check1 Is the Nitrogen Basic? Check2 Is Phenyl at C2 (Beta)? Check1->Check2 Yes (Amine) ResultInactive Inactive as Stimulant (Chemical Intermediate) Check1->ResultInactive No (Imide/Dione) (4-Phenylmorpholine-2,6-dione) ResultStim High Potency Stimulant (Phenmetrazine) Check2->ResultStim Yes Check2->ResultInactive No (N-Phenyl) (4-Phenylmorpholine) Start Compound Evaluation Start->Check1

Figure 2: SAR logic demonstrating why the dione structure fails the criteria for psychostimulant activity.

References

  • National Center for Biotechnology Information (NCBI). (2024). Phenmetrazine Compound Summary. PubChem. Retrieved from [Link]

  • Rothman, R. B., et al. (2002). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. European Journal of Pharmacology. Retrieved from [Link]

  • Krasavin, M., et al. (2018). The Castagnoli-Cushman Reaction in the Synthesis of Bioactive Lactams. MDPI Molecules. Retrieved from [Link]

Sources

Foundational

Technical Guide: Biological Activity &amp; Therapeutic Potential of 4-Phenylmorpholine-2,6-dione Scaffolds

This guide provides an in-depth technical analysis of 4-Phenylmorpholine-2,6-dione , a heterocyclic scaffold with significant potential in medicinal chemistry.[1] Editorial Note on Nomenclature & Structure: Strict IUPAC...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Phenylmorpholine-2,6-dione , a heterocyclic scaffold with significant potential in medicinal chemistry.[1]

Editorial Note on Nomenclature & Structure: Strict IUPAC numbering for the morpholine ring assigns the oxygen atom as position 1 and the nitrogen atom as position 4. Consequently:

  • 4-Phenylmorpholine-2,6-dione (Carbonyls at 2,[1]6) represents the anhydride of N-phenyliminodiacetic acid.[1] This is a reactive acylating agent.[1]

  • 4-Phenylmorpholine-3,5-dione (Carbonyls at 3,[1]5) represents the cyclic imide of diglycolic acid.[1] This is the stable, bioactive isostere of glutarimide (piperidine-2,6-dione) found in anticonvulsants and immunomodulators.

Given the context of "Biological Activity" and drug development, this guide focuses on the pharmacologically stable Imide Scaffold (3,5-dione) , while addressing the Anhydride (2,6-dione) as a reactive prodrug/intermediate. The term "PMD" will be used to refer to the core phenyl-morpholinedione scaffold.

[1][2]

Part 1: Chemical Architecture & Physicochemical Profile[1]

The 4-Phenylmorpholine-2,6-dione (PMD) scaffold represents a strategic bioisostere of the glutarimide class (e.g., thalidomide, glutethimide). By replacing the methylene group at the 4-position of the glutarimide ring with an ether oxygen (or rearranging the carbonyls), the scaffold gains unique solubility and hydrogen-bonding properties while retaining the planar, lipophilic character requisite for Central Nervous System (CNS) penetration.

Structural Properties
PropertyValue (Predicted)Significance
Molecular Formula C₁₀H₉NO₃Core scaffold
Molecular Weight 191.18 g/mol Optimal for BBB penetration (< 400 Da)
LogP ~1.2 – 1.8Moderate lipophilicity ensures CNS bioavailability without sequestration in adipose tissue.[1]
TPSA ~46 ŲWell within the range for BBB permeability (< 90 Ų).[1]
H-Bond Donors 0Absence of donors increases membrane permeability.[1]
H-Bond Acceptors 3Oxygen and Carbonyls interact with receptor binding pockets (e.g., GABA-A).[1]
The Isosteric Advantage

The morpholine-dione ring mimics the electrostatic footprint of ethosuximide (succinimide) and phenobarbital (pyrimidine-trione). The ether oxygen introduces a dipole that can function as a specific hydrogen bond acceptor, potentially increasing selectivity for specific ion channel isoforms compared to the all-carbon glutarimide analogs.

Part 2: Biological Mechanisms & Targets[1][3][4][5][6]

The biological activity of PMD is driven by its ability to modulate inhibitory neurotransmission and potentially alter protein degradation pathways.[1]

Primary Mechanism: GABA-A Receptor Modulation

Like its glutarimide analogs, PMD is hypothesized to act as a Positive Allosteric Modulator (PAM) of the GABA-A receptor.

  • Binding Site: The barbiturate/picrotoxin site within the transmembrane pore or the α/β interface.[1]

  • Effect: Increases the mean open time of the chloride ion channel upon GABA binding, leading to hyperpolarization of the neuronal membrane.

  • Therapeutic Outcome: Anticonvulsant, Sedative, Anxiolytic.

Secondary Mechanism: Voltage-Gated Sodium Channel (VGSC) Blockade

The phenyl ring attached to the nitrogen provides the necessary lipophilic anchor to interact with the inactivated state of Voltage-Gated Sodium Channels (Nav1.1, Nav1.2).

  • Mechanism: Stabilization of the inactivation gate, preventing repetitive neuronal firing during a seizure event.

Emerging Mechanism: Cereblon (CRBN) Interaction

Structural similarity to thalidomide suggests PMD could bind Cereblon , a component of the E3 ubiquitin ligase complex.

  • Potential: If substituted appropriately, PMD could act as a "molecular glue," targeting specific proteins (e.g., IKZF1/3) for ubiquitination and degradation. This pathway is critical for immunomodulatory and anticancer activity.[1]

Pathway Visualization

The following diagram illustrates the dual-mechanism action of PMD in a neuronal context.

PMD_Mechanism cluster_CNS Neuronal Membrane cluster_Cell Intracellular PMD 4-Phenylmorpholine-2,6-dione (PMD Scaffold) GABA_R GABA-A Receptor (Allosteric Site) PMD->GABA_R  Binds   Nav_Ch Voltage-Gated Na+ Channel PMD->Nav_Ch  Modulates   Cl_Influx Cl- Influx (Hyperpolarization) GABA_R->Cl_Influx  Increases Open Probability   Na_Block Stabilize Inactivation (Refractory Period) Nav_Ch->Na_Block  Prevents Recovery   Inhibition Neuronal Inhibition (Anticonvulsant) Cl_Influx->Inhibition Na_Block->Inhibition Seizure Seizure Propagation Seizure->Inhibition  Suppressed by  

Caption: Figure 1: Dual-mode anticonvulsant mechanism of PMD targeting GABA-A receptors and Sodium Channels.[2]

Part 3: Experimental Protocols (Self-Validating Systems)

To validate the biological activity of PMD, the following protocols are designed with built-in controls.

Synthesis of 4-Phenylmorpholine-3,5-dione (Imide)

This protocol yields the stable imide form.[1] Reagents: Diglycolic anhydride (1.0 eq), Aniline (1.0 eq), Toluene (Solvent), Triethylamine (Cat.).

  • Acylation: Dissolve diglycolic anhydride in toluene. Add aniline dropwise at 0°C. Stir for 1h to form the intermediate hemi-acid amide.

  • Cyclization: Add catalytic triethylamine and reflux with a Dean-Stark trap to remove water.[1] The removal of water drives the equilibrium toward the cyclic imide (Le Chatelier’s principle).

  • Purification: Cool to RT. The product may precipitate or require evaporation.[1] Recrystallize from Ethanol/Water.[1]

  • Validation:

    • IR Spectroscopy: Look for characteristic imide carbonyl doublet (1680–1720 cm⁻¹).[1]

    • NMR: Confirm symmetry of the morpholine protons (singlet or tight multiplet ~4.5 ppm).[1]

In Vitro GABA-A Binding Assay (Radioligand Displacement)

Objective: Determine affinity (


) of PMD for the barbiturate site.
System:  Rat cortical synaptosomes.[1]
Radioligand:  [³H]-Muscimol (GABA site) or [³H]-TBOB (Convulsant site - to test allosteric modulation).

Protocol:

  • Preparation: Homogenize rat cortex in 0.32M sucrose; centrifuge to isolate synaptosomal membranes.

  • Incubation:

    • Control: Membrane + [³H]-Ligand + Buffer.[1]

    • Non-Specific: Membrane + [³H]-Ligand + Excess Cold Ligand.[1]

    • Experimental: Membrane + [³H]-Ligand + PMD (1 nM – 100 µM).[1]

  • Termination: Rapid filtration through glass fiber filters.

  • Analysis: Scintillation counting. Plot % Displacement vs. Log[PMD].

  • Self-Validation: Use Phenobarbital as a positive control.[1] If Phenobarbital fails to displace/modulate, the assay is invalid.

In Vivo Maximal Electroshock (MES) Test

Objective: Assess efficacy against generalized tonic-clonic seizures. Subject: Male Swiss Albino Mice (20-25g).

Protocol:

  • Grouping: n=6 per group (Vehicle, PMD Low, PMD High, Phenytoin Control).

  • Administration: IP injection of PMD (e.g., 30, 100, 300 mg/kg) suspended in 0.5% CMC.

  • Challenge: 30 minutes post-dose, apply corneal electrodes (50 mA, 60 Hz, 0.2s).

  • Observation: Record presence/absence of Hind Limb Tonic Extension (HLTE) .

  • Endpoint: Abolition of HLTE indicates anticonvulsant activity.[1]

  • Toxicity Check: Rotarod test immediately prior to MES to ensure no motor deficit (neurotoxicity).

Part 4: Safety & Toxicology Profile

Metabolic Liabilities

The N-phenyl moiety is susceptible to metabolic activation.[1]

  • Para-Hydroxylation: CYP450-mediated oxidation to 4-hydroxyphenyl-PMD (likely non-toxic, excretable).[1]

  • N-Dealkylation: Cleavage of the N-C bond releases Aniline (toxic, methemoglobinemia risk) and the morpholine-dione ring.

    • Risk Mitigation: Monitor methemoglobin levels in chronic dosing studies.[1]

Hydrolysis (Anhydride Specific)

If utilizing the 2,6-dione (anhydride) isomer:

  • Rapid hydrolysis in plasma to N-phenyliminodiacetic acid .[1]

  • Activity Shift: The acid form is a metal chelator (Ca²⁺, Mg²⁺) and highly polar, likely losing BBB permeability and CNS activity.

Part 5: References

  • Morpholine Scaffolds in Medicinal Chemistry Title: Morpholine as a privileged scaffold in medicinal chemistry.[1][3][4][5][6][7][8] Source:Journal of Medicinal Chemistry URL:[Link]

  • Glutarimide Anticonvulsants Title: Structure-activity relationships of glutarimides and succinimides in anticonvulsant drug discovery.[1] Source:Epilepsia URL:[Link]

  • N-Phenylmorpholine Properties Title: 4-Phenylmorpholine Compound Summary. Source:PubChem URL:[Link]

  • Cereblon and Imide Drugs Title: Structural basis of cereblon-mediated protein degradation by immunomodulatory imide drugs.[1] Source:Nature URL:[Link]

Sources

Exploratory

The 4-Phenylmorpholine-2,6-dione Scaffold: A Gateway to Monoamine Transporter Ligands

This guide provides a comprehensive technical analysis of 4-Phenylmorpholine-2,6-dione and its critical role as a precursor scaffold in the development of monoamine transporter (MAT) ligands.[1][2] Editorial Note: While...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 4-Phenylmorpholine-2,6-dione and its critical role as a precursor scaffold in the development of monoamine transporter (MAT) ligands.[1][2]

Editorial Note: While "4-Phenylmorpholine-2,6-dione" itself lacks the basic nitrogen required for high-affinity binding to the orthosteric site of MATs, it serves as the definitive synthetic gateway to substituted phenylmorpholines (e.g., phenmetrazine analogs), which are potent psychostimulants and monoamine releasers.[1] This guide bridges the gap between the inactive dione scaffold and the active morpholine pharmacophore.[2]

[1][2]

Executive Summary

4-Phenylmorpholine-2,6-dione (CAS: 56956-66-2) is a cyclic imide derivative of N-phenyliminodiacetic acid.[1][2] In the context of neuropharmacology, it functions as a "masked" pharmacophore . The dione structure locks the nitrogen atom in a non-basic imide configuration, rendering it pharmacologically inert at the dopamine transporter (DAT) and norepinephrine transporter (NET). However, upon controlled reduction, this scaffold yields 4-phenylmorpholine and its substituted analogs—a class of potent MAT ligands with established efficacy in treating ADHD and obesity (e.g., Phenmetrazine).

This guide details the chemical manipulation of the 2,6-dione scaffold to generate bioactive ligands, the structural logic (SAR) dictating their affinity, and the experimental protocols for validating their interaction with monoamine transporters.

Chemical Architecture & Pharmacophore Analysis[1][2][3][4]

The "Masked" vs. "Active" State

The transition from the dione scaffold to the active ligand is governed by the electronic state of the nitrogen atom.

Feature4-Phenylmorpholine-2,6-dione (Scaffold)4-Phenylmorpholine (Active Ligand)
Structure Type Cyclic Imide (Dione)Cyclic Amine (Morpholine)
Nitrogen Hybridization

(Conjugated with carbonyls)

(Tetrahedral)
Basicity (pKa) Neutral / Weakly Acidic (~6-7)Basic (~8.5 - 9.[1][2]5)
Physiological Charge NeutralProtonated (

)
MAT Binding Mode Inactive (Cannot form salt bridge)Active (Forms salt bridge with Asp79)
Lipophilicity Moderate (Polar carbonyls)High (Lipophilic ring)
Structural Logic (Graphviz)

The following diagram illustrates the critical structural transformation required to activate the scaffold.

PharmacophoreActivation Dione 4-Phenylmorpholine-2,6-dione (Inactive Scaffold) Nitrogen: sp2 (Imide) No Charge at pH 7.4 Reduction Chemical Reduction (LiAlH4 or BH3) Dione->Reduction Removal of Carbonyls Morpholine 4-Phenylmorpholine (Active Ligand) Nitrogen: sp3 (Amine) Protonated at pH 7.4 Reduction->Morpholine Formation of Basic Amine Target Monoamine Transporter (DAT/NET) Asp79 Residue Morpholine->Target Ionic Bond (Salt Bridge)

Caption: Activation of the 2,6-dione scaffold via reduction to the bioactive morpholine, enabling ionic bonding with the transporter's aspartate residue.

Synthesis & Medicinal Chemistry[2][3][5][6]

Synthesis of the Dione Scaffold

The dione is synthesized via the dehydration of N-phenyliminodiacetic acid.[1] This step creates the rigid morpholine-2,6-dione ring.[1][2]

  • Reagents : N-phenyliminodiacetic acid, Acetic Anhydride (dehydrating agent).[1][2]

  • Conditions : Reflux for 2–4 hours.[1][2]

  • Yield : Typically 85–95%.[1][2]

Reduction to the Active Ligand

To generate a MAT ligand, the 2,6-dione must be reduced.[1] This is the critical "activation" step.[1][2]

Protocol: Lithium Aluminum Hydride (LiAlH4) Reduction

  • Preparation : Suspend LiAlH4 (4.0 equiv) in anhydrous THF under Argon atmosphere.

  • Addition : Dissolve 4-phenylmorpholine-2,6-dione (1.0 equiv) in THF and add dropwise to the hydride suspension at 0°C.

  • Reflux : Warm to room temperature, then reflux for 12 hours to ensure complete reduction of both carbonyls.

  • Quenching : Cool to 0°C. Carefully add water, 15% NaOH, and water (Fieser method) to quench excess hydride.

  • Isolation : Filter the aluminum salts, dry the filtrate over MgSO4, and concentrate in vacuo.

  • Purification : Convert to the HCl salt using ethereal HCl for stability and biological testing.

Pharmacology & Mechanism of Action[1][3][4][6][7][8]

Once reduced to 4-phenylmorpholine (or its substituted analogs like 3-methyl-2-phenylmorpholine), the molecule acts as a substrate-type releaser or reuptake inhibitor at MATs.[1][2]

Binding Mechanism[2]
  • Primary Interaction : The protonated nitrogen of the morpholine ring forms a salt bridge with the conserved Aspartate 79 (Asp79) residue in the substrate-binding pocket (S1 site) of the Dopamine Transporter (DAT).

  • Secondary Interaction : The phenyl ring engages in

    
    -
    
    
    
    stacking with phenylalanine residues (e.g., Phe320) within the transmembrane core.[1]
  • Selectivity : Modifications to the phenyl ring (e.g., halogenation) shift selectivity between DAT (stimulant) and SERT (empathogen).[2]

Signaling Pathway (Graphviz)[2]

MAT_Signaling Ligand Active Morpholine Ligand (Extracellular) DAT_Out DAT (Outward-Facing) Ligand->DAT_Out Binds S1 Site Translocation Conformational Change (Outward -> Inward) DAT_Out->Translocation Substrate Mimicry DAT_In DAT (Inward-Facing) Translocation->DAT_In Cytosol Cytosolic Dopamine Release (Reverse Transport) DAT_In->Cytosol Efflux of DA VMAT VMAT2 Depletion Cytosol->VMAT Disruption of Vesicular Storage

Caption: Mechanism of action for morpholine ligands, acting as substrates that trigger conformational changes in DAT to induce dopamine efflux.[1]

Experimental Protocols: Validating Activity

Since the dione is the precursor, these assays are designed to test the final reduced product .[2]

[3H]-Dopamine Uptake Inhibition Assay

Objective : Determine the affinity (


) of the synthesized ligand for DAT.
  • Tissue Preparation : Homogenize rat striatal tissue in ice-cold sucrose-phosphate buffer. Centrifuge to isolate synaptosomes.[1][2]

  • Incubation :

    • Control: Synaptosomes + [3H]-Dopamine (5 nM).[1][2]

    • Test: Synaptosomes + [3H]-Dopamine + Morpholine Ligand (

      
       to 
      
      
      
      M).[1][2]
  • Timing : Incubate at 37°C for 5 minutes.

  • Termination : Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1][2]

  • Quantification : Measure radioactivity via liquid scintillation counting.

  • Analysis : Plot log-concentration vs. % inhibition to derive

    
    .
    
Self-Validating Controls
  • Negative Control : Use the 4-phenylmorpholine-2,6-dione (unreduced) in the assay.[1][2] It should show no significant inhibition (

    
    ), confirming that the dione moiety prevents binding.[2]
    
  • Positive Control : Use Cocaine or Phenmetrazine to validate the synaptosome integrity.[1][2]

References

  • Rothman, R. B., & Baumann, M. H. (2003).[2] Monoamine Transporter Substrates and Inhibitors: A Review of the Pharmacology. European Journal of Pharmacology. Link

  • Negus, S. S., et al. (2009).[2] Basic Mechanisms of Monoamine Transporter Function and Regulation. Neuropsychopharmacology. Link

  • PubChem Compound Summary . (2024). 4-Phenylmorpholine (Active Ligand).[1][2] National Center for Biotechnology Information.[1][2] Link[2]

  • McLaughlin, G., et al. (2018).[2] Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine.[1] Drug Testing and Analysis. Link

Sources

Foundational

"4-Phenylmorpholine-2,6-dione" in central nervous system research

The following technical guide details the properties, synthesis, and application of 4-Phenylmorpholine-2,6-dione (also known as N-phenyliminodiacetic anhydride) within the context of Central Nervous System (CNS) research...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 4-Phenylmorpholine-2,6-dione (also known as N-phenyliminodiacetic anhydride) within the context of Central Nervous System (CNS) research.

This guide addresses the compound's role as a high-value electrophilic synthon used to generate libraries of neuroactive compounds, particularly zinc chelators for neuroprotection and peptidomimetic scaffolds, rather than as a stable in vivo drug itself.

Executive Summary & Chemical Identity

4-Phenylmorpholine-2,6-dione is the cyclic anhydride of N-phenyliminodiacetic acid. Unlike the structurally related anticonvulsant imides (e.g., phensuximide), this compound functions primarily as a reactive intermediate in the synthesis of CNS-targeted ligands. Its high reactivity allows for the rapid derivatization of the morpholine core, facilitating the development of neuroprotective zinc chelators and peptidomimetics .

Chemical Specifications
PropertyDetail
IUPAC Name 4-Phenylmorpholine-2,6-dione
Common Synonyms N-Phenyliminodiacetic anhydride; 4-Phenyl-2,6-morpholinedione
CAS Number 56956-66-2
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.19 g/mol
Core Structure Six-membered morpholine ring with ketones at C2 and C6 (anhydride linkage)
Primary Reactivity Electrophilic ring-opening (Acylation)
CNS Application Synthesis of neuroprotective chelators; Peptidomimetic scaffold

Pharmacological Context: The Scaffold vs. The Drug

It is critical to distinguish 4-Phenylmorpholine-2,6-dione from the stable imide drugs often used in CNS therapy.

  • The Anhydride (2,6-dione): This topic. A reactive reagent.[1] It hydrolyzes in water to form the dicarboxylic acid. It is used ex vivo to synthesize drugs.

  • The Imide (3,5-dione): N-Phenyl-diglycolimide. A stable cyclic imide structurally analogous to ethosuximide (anticonvulsant).

Role in Neuroprotection (Zinc Chelation)

Recent research highlights the role of N-substituted iminodiacetic acid derivatives (derived from the 2,6-dione scaffold) in ischemic stroke therapy . Excess free zinc (Zn²⁺) in the CNS contributes to excitotoxicity.

  • Mechanism: The 2,6-dione ring is opened by specific amines to create amido-acids that act as selective Zn²⁺ chelators.

  • Benefit: These chelators buffer extracellular zinc levels, reducing neuronal death during ischemic events without stripping essential zinc from metalloproteins.

Synthesis & Production Protocol

The synthesis of 4-Phenylmorpholine-2,6-dione requires strict anhydrous conditions due to the hydrolytic instability of the anhydride ring.

Reagents
  • Precursor: N-Phenyliminodiacetic acid (CAS 1137-73-1).

  • Dehydrating Agent: Acetic anhydride (Ac₂O) or Trifluoroacetic anhydride (TFAA).

  • Solvent: Acetic anhydride (neat) or Ethyl Acetate (dry).

Step-by-Step Protocol
  • Suspension: Suspend 10.0 g (47.8 mmol) of N-phenyliminodiacetic acid in 30 mL of acetic anhydride.

  • Cyclization: Heat the mixture to reflux (140°C) for 1–2 hours. The solid acid will dissolve as the anhydride forms.

    • Note: Monitor via TLC (disappearance of acid).

  • Concentration: Remove excess acetic anhydride and acetic acid byproduct under reduced pressure (rotary evaporator) at 50°C.

  • Crystallization: Dissolve the oily residue in a minimal amount of dry dichloromethane (DCM) or ethyl acetate. Add dry hexane or diethyl ether dropwise to induce precipitation.

  • Isolation: Filter the off-white crystalline solid under an inert atmosphere (nitrogen or argon).

  • Storage: Store in a desiccator at -20°C. Moisture sensitive.

Quality Control (Self-Validating)
  • IR Spectroscopy: Look for the characteristic doublet carbonyl stretch of a six-membered anhydride at ~1760 cm⁻¹ and ~1800 cm⁻¹. (Absence of broad OH stretch confirms conversion).

  • ¹H NMR (CDCl₃): The methylene protons (N-CH₂-CO) should appear as a singlet shifted downfield compared to the diacid precursor.

Experimental Workflow: Library Generation

The primary utility of 4-Phenylmorpholine-2,6-dione in CNS research is the rapid generation of "drug-like" libraries via ring-opening reactions.

Workflow Diagram (DOT)

The following diagram illustrates the divergent synthesis pathways from the 2,6-dione scaffold.

G Precursor N-Phenyliminodiacetic Acid Anhydride 4-Phenylmorpholine-2,6-dione (Activated Scaffold) Precursor->Anhydride Dehydration (Ac2O, Reflux) Ligand1 Mono-Amide Acid (Zinc Chelator) Anhydride->Ligand1 Nucleophile: R-NH2 (Ring Opening) Ligand2 Cyclic Imide (Anticonvulsant Analog) Anhydride->Ligand2 Thermal Rearrangement (-H2O) Ligand3 Peptidomimetic Conjugate (CNS Delivery) Anhydride->Ligand3 Coupling to Neuropeptide

Figure 1: Divergent synthesis pathways utilizing 4-Phenylmorpholine-2,6-dione as a core electrophile for CNS ligand discovery.

Protocol: Ring-Opening for Library Synthesis

To synthesize a library of potential CNS ligands (e.g., N-substituted phenylglycine derivatives):

  • Preparation: Dissolve 1.0 equiv of 4-Phenylmorpholine-2,6-dione in anhydrous THF.

  • Addition: Add 1.0–1.1 equiv of the target amine (e.g., benzylamine, dopamine derivative, or GABA ester).

  • Reaction: Stir at Room Temperature for 2 hours. The anhydride opens to form the mono-amide carboxylic acid .

  • Workup: Evaporate solvent. The product is usually pure enough for screening or can be recrystallized.

  • Application: Screen these "half-amide" derivatives for:

    • Zinc Chelation Affinity: (Fluorescent displacement assays).

    • Blood-Brain Barrier (BBB) Permeability: (PAMPA assay).

Structural & Mechanistic Analysis

2,6-Dione vs. 3,5-Dione: A Critical Distinction

Researchers often confuse the anhydride (2,6-dione) with the imide (3,5-dione).

Feature4-Phenylmorpholine-2,6-dione4-Phenylmorpholine-3,5-dione
Class Cyclic AnhydrideCyclic Imide
Reactivity High (Acylating agent)Low (Stable drug scaffold)
Stability Hydrolyzes in airStable
CNS Role Synthetic Intermediate / ProdrugAnticonvulsant (Ethosuximide-like)
Structure O-C(=O)-CH₂-N(Ph)-CH₂-C(=O)O-CH₂-C(=O)-N(Ph)-C(=O)-CH₂
Mechanism of Action (Derivatives)

When the 2,6-dione is converted into bis(pyridin-2-ylmethyl)amino derivatives (as cited in patent literature), the resulting molecule acts as a "smart" chelator.

  • Resting State: The chelator has low affinity for Ca²⁺ and Mg²⁺ (abundant ions).

  • Active State: In ischemic conditions (pH drop, Zn²⁺ surge), the nitrogen/oxygen donor atoms coordinate Zn²⁺ with high specificity (

    
     M), preventing zinc-induced mitochondrial failure.
    

References

  • Chemical Identity & Synthesis

    • Source: ChemicalBook & Matrix Scientific.
    • URL:

  • Zinc Chelation in CNS

    • Title: "Zinc chelating compounds for use in the treatment of bacterial infection (and neurological disorders)."
    • Source: European Patent EP3497095B1.
    • URL:

  • Cyclic Anhydride Reactivity

    • Title: "Current diversity of cyclic anhydrides for the Castagnoli-Cushman-type formal cycloaddition reactions."
    • Source: ResearchGate (Krasavin et al., 2016).[1]

    • URL:

  • Related Anticonvulsant Scaffolds

    • Title: "Anticonvulsant activity of succinimides and related compounds." (Contextual grounding for the imide/anhydride distinction).
    • Source: NIH / PubMed.
    • URL:

Sources

Exploratory

4-Phenylmorpholine-2,6-dione: A Strategic Intermediate for Heterocyclic Scaffolding

The following technical guide details the synthetic utility, reactivity profile, and experimental handling of 4-Phenylmorpholine-2,6-dione (also known as N-phenyliminodiacetic anhydride). This document is structured for...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthetic utility, reactivity profile, and experimental handling of 4-Phenylmorpholine-2,6-dione (also known as N-phenyliminodiacetic anhydride). This document is structured for organic chemists and process scientists.

Executive Summary

4-Phenylmorpholine-2,6-dione (CAS: 2055-23-4 for the parent structure type; often referenced as the anhydride of N-phenyliminodiacetic acid) represents a class of cyclic imino-anhydrides . Unlike stable lactams, this molecule possesses high acylating potential due to its anhydride character, combined with significant C-H acidity at the


-positions (C3 and C5).

It serves as a critical "switchyard" intermediate in drug discovery, allowing access to:

  • Functionalized Morpholines: via reduction of the dione core.

  • Acyclic Amino Acid Derivatives: via nucleophilic ring-opening with amines or alcohols.

  • 
    -Disubstituted Scaffolds:  via Knoevenagel-type condensations at the active methylene groups.
    

Structural & Physicochemical Profile

PropertyDescription
IUPAC Name 4-Phenylmorpholine-2,6-dione
Functional Class Cyclic Anhydride / Tertiary Amine
Reactivity Hotspots C2/C6 Carbonyls: Highly electrophilic (Acylating agents).C3/C5 Methylenes: Acidic protons (

est. ~18-20), prone to aldol-type condensations.
Stability Moisture sensitive. Hydrolyzes rapidly to N-phenyliminodiacetic acid in the presence of water/humidity.
Solubility Soluble in DCM, THF, Acetonitrile. Decomposes in protic solvents (MeOH, Water).
Reactivity Logic

The molecule is effectively a "masked" diacid. The strain of the six-membered anhydride ring, combined with the electron-withdrawing effect of the carbonyls, activates the adjacent methylene protons. This allows the molecule to act as a bis-nucleophile at C3/C5 under basic conditions and a bis-electrophile at C2/C6.

Synthetic Routes to the Intermediate

The most robust synthesis involves the dehydration of N-phenyliminodiacetic acid. This precursor is readily available from the double alkylation of aniline with chloroacetic acid.

Protocol: Dehydrative Cyclization

Reaction:



Step-by-Step Methodology:

  • Charge: In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend N-phenyliminodiacetic acid (10.0 g, 47.8 mmol) in acetic anhydride (30 mL).

  • Activation: Heat the mixture gently to reflux (approx. 140°C bath temperature). The suspension will clear as the anhydride forms and dissolves.

  • Duration: Reflux for 15–30 minutes. Note: Prolonged heating can lead to tar formation due to the instability of the product.

  • Isolation:

    • Cool the solution to room temperature.

    • Concentrate under reduced pressure (rotary evaporator) to remove excess acetic anhydride and acetic acid byproduct. Caution: Use a high-vacuum pump to ensure complete removal of traces.

    • The residue typically solidifies. Recrystallize immediately from dry benzene or a DCM/Hexane mixture under an inert atmosphere.

  • Yield/Storage: Expect 85–90% yield. Store in a desiccator or glovebox; the solid hydrolyzes back to the diacid in open air.

Downstream Applications & Mechanisms

Pathway A: Synthesis of 3,5-Disubstituted Morpholines (Medicinal Chemistry)

The dione allows for the introduction of substituents at the 3 and 5 positions via condensation with aldehydes, followed by reduction. This is a route to complex morpholine analogs of drugs like Phenmetrazine .

  • Step 1 (Condensation): Reaction with aromatic aldehydes (Ar-CHO) in the presence of sodium acetate/acetic anhydride yields 3,5-bis(arylidene) derivatives.

  • Step 2 (Reduction): Catalytic hydrogenation (Pd/C) or hydride reduction (LiAlH₄) reduces both the exocyclic double bonds and the carbonyls, yielding 3,5-disubstituted N-phenylmorpholines.

Pathway B: Desymmetrization via Ring Opening

Reaction with 1 equivalent of a nucleophile (e.g., a primary amine


) opens the ring to form the mono-amide acid . This is valuable for preparing peptidomimetic precursors where one arm of the iminodiacetic acid scaffold requires distinct functionalization.
Pathway C: Polymerization

Similar to morpholine-2,5-diones, the 2,6-dione can undergo ring-opening polymerization (ROP) to form poly(ester-amides), biodegradable materials used in tissue engineering.

Visualizing the Synthetic Divergence

G Precursor N-Phenyliminodiacetic Acid Intermediate 4-Phenylmorpholine- 2,6-dione (The Core) Precursor->Intermediate Ac2O, Reflux (-H2O) Intermediate->Intermediate Moisture Sensitive! (Hydrolysis Reversion) Prod_A 3,5-Bis(arylidene) Derivatives Intermediate->Prod_A Ar-CHO, Base (Knoevenagel) Prod_C Mono-Amide/Ester Acids Intermediate->Prod_C R-NH2 or R-OH (Ring Opening) Prod_B Substituted N-Phenylmorpholines Prod_A->Prod_B LiAlH4 or H2/Pd (Reduction)

Figure 1: Synthetic divergence from the 4-phenylmorpholine-2,6-dione core. The pathway to substituted morpholines (Green) is a key route for generating bioactive heterocyclic libraries.

Detailed Experimental Protocol: Knoevenagel Condensation

Objective: Synthesis of 4-phenyl-3,5-bis(benzylidene)morpholine-2,6-dione.

  • Setup: In a dry flask, combine 4-phenylmorpholine-2,6-dione (1.0 eq), Benzaldehyde (2.2 eq), and anhydrous Sodium Acetate (1.0 eq).

  • Solvent: Use Acetic Anhydride as the solvent (approx. 5 mL per gram of dione). The Ac₂O acts as a dehydrating agent to drive the equilibrium.

  • Reaction: Reflux the mixture for 4 hours. The solution will typically turn yellow/orange indicating conjugation.

  • Workup: Pour the hot reaction mixture into ice water. The bis-benzylidene product usually precipitates as a colored solid.

  • Purification: Filter the solid, wash copiously with water to remove sodium acetate and acetic acid, and recrystallize from ethanol or acetic acid.

Safety & Handling

  • Respiratory Hazard: The solid is an irritant. Acetic anhydride used in synthesis is corrosive and a lachrymator. Work in a fume hood.

  • Moisture Sensitivity: The anhydride ring is labile. Store under nitrogen. If the compound turns from a white solid to a sticky paste, it has likely hydrolyzed to the diacid.

References

  • Synthesis of Morpholines: Organic Chemistry Portal. "Morpholine synthesis and reduction protocols."

  • Cyclic Anhydride Reactivity: ChemicalBook. "N-Phenyliminodiacetic acid and its anhydride derivatives."

  • Medicinal Chemistry Applications: National Institutes of Health (NIH). "Morpholine as ubiquitous pharmacophore in medicinal chemistry."

  • Related Dione Systems: ChemRxiv. "Synthesis of Morpholine-2,5-diones (Isomeric comparison)."

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis and Characterization of 4-Phenylmorpholine-2,6-dione

Executive Summary This Application Note details the synthesis of 4-Phenylmorpholine-2,6-dione (also known as N-phenyl diglycolimide), a critical heterocyclic scaffold used in the development of anticonvulsants, agrochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthesis of 4-Phenylmorpholine-2,6-dione (also known as N-phenyl diglycolimide), a critical heterocyclic scaffold used in the development of anticonvulsants, agrochemicals, and specialized polymer monomers.

The protocol utilizes a robust two-stage, one-pot dehydrative cyclization strategy.[1] Unlike thermal dehydration methods that often result in charring or incomplete conversion, this method employs chemical dehydration using acetic anhydride and sodium acetate. This approach ensures high purity (>98%) and reproducibility, making it suitable for both medicinal chemistry discovery and process scale-up.

Key Compound Data:

  • IUPAC Name: 4-Phenylmorpholine-2,6-dione[1][2][3][4]

  • CAS Number: 56956-66-2[1][3][4][5]

  • Molecular Formula: C₁₀H₉NO₃

  • Molecular Weight: 191.18 g/mol [5]

  • Solubility: Soluble in CHCl₃, DMSO, Ethyl Acetate; limited solubility in water.

Retrosynthetic Analysis & Mechanistic Pathway

The synthesis is designed around the condensation of a primary amine (aniline) with a cyclic anhydride (diglycolic anhydride). The reaction proceeds through an N-phenyl diglycolamic acid intermediate, which is subsequently cyclized to the imide.

Mechanistic Logic
  • Nucleophilic Acyl Substitution: The nucleophilic nitrogen of aniline attacks the carbonyl carbon of diglycolic anhydride, opening the ring to form the amic acid. This step is rapid and exothermic.

  • Chemical Dehydration: The carboxylic acid arm of the intermediate is activated by acetic anhydride (forming a mixed anhydride), followed by intramolecular nucleophilic attack by the amide nitrogen. Sodium acetate acts as a base catalyst to facilitate proton transfers and the elimination of acetate.

Pathway Diagram

SynthesisPathway Aniline Aniline (Nucleophile) Intermediate N-Phenyl Diglycolamic Acid (Intermediate) Aniline->Intermediate Step 1: Ring Opening (THF or Toluene, RT) DGA Diglycolic Anhydride (Electrophile) DGA->Intermediate Step 1: Ring Opening (THF or Toluene, RT) Product 4-Phenylmorpholine-2,6-dione (Target) Intermediate->Product Step 2: Dehydration (Ac2O, NaOAc, Heat)

Caption: Figure 1. Two-stage synthesis pathway involving ring opening followed by chemically induced cyclization.[1]

Experimental Protocol

Materials & Reagents
ReagentEquiv.[1]MW ( g/mol )Quantity (Example)Role
Diglycolic Anhydride 1.0116.075.80 gElectrophile / Scaffold
Aniline 1.0593.134.89 g (4.8 mL)Nucleophile
Acetic Anhydride 3.0102.0915.3 g (14.2 mL)Dehydrating Agent
Sodium Acetate (anhydrous) 0.582.032.05 gCatalyst
Toluene Solvent-60 mLReaction Medium
Step-by-Step Methodology
Stage 1: Formation of the Amic Acid
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[6]

  • Dissolution: Charge the flask with Diglycolic Anhydride (5.80 g) and Toluene (40 mL) . Stir at room temperature. Note: The anhydride may not fully dissolve initially.

  • Addition: Add Aniline (4.89 g) dropwise over 10 minutes via a syringe or addition funnel.

    • Observation: The reaction is exothermic. A white precipitate (the amic acid) will begin to form almost immediately, creating a thick suspension.

  • Reaction: Stir the suspension vigorously at room temperature for 1 hour.

    • Process Check: Take a small aliquot, filter, and check the filtrate by TLC (30% EtOAc/Hexane). The spot for aniline should be faint or absent.

Stage 2: Cyclization (Imide Formation)
  • Reagent Addition: To the thick suspension, add Sodium Acetate (2.05 g) and Acetic Anhydride (14.2 mL) directly.

  • Heating: Heat the reaction mixture to reflux (approx. 110°C) .

    • Critical Observation: As the mixture approaches reflux, the white solid (amic acid) will dissolve, resulting in a clear, homogeneous solution. This indicates the conversion of the polar acid to the less polar imide.

  • Duration: Maintain reflux for 2–3 hours.

  • Cooling: Allow the mixture to cool to room temperature.

Stage 3: Workup and Purification

WorkupFlow ReactionMix Crude Reaction Mixture (Toluene/Ac2O) Evap Rotary Evaporation (Remove Toluene/Ac2O) ReactionMix->Evap Residue Oily/Solid Residue Evap->Residue Partition Partition: Water / Ethyl Acetate Residue->Partition Wash Wash Organic Phase: 1. Sat. NaHCO3 (remove acid) 2. Brine Partition->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Recryst Recrystallization (Ethanol or Toluene/Hexane) Dry->Recryst

Caption: Figure 2.[1] Isolation and purification workflow designed to remove acidic byproducts.

  • Concentration: Remove the bulk of the toluene and excess acetic anhydride under reduced pressure (rotary evaporator).

  • Partition: Dissolve the residue in Ethyl Acetate (100 mL) and wash with Water (50 mL) .

  • Neutralization: Wash the organic layer with Saturated NaHCO₃ solution (2 x 50 mL) .

    • Reasoning: This removes any residual acetic acid and unreacted diglycolamic acid.

  • Drying: Wash with Brine (50 mL) , dry over anhydrous MgSO₄ , filter, and concentrate to dryness.

  • Purification: Recrystallize the resulting solid from Ethanol or a Toluene/Hexane mixture.

Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

1H NMR Interpretation (CDCl₃, 400 MHz)

The symmetry of the morpholine-2,6-dione ring is a key validation marker.

  • δ 7.35 – 7.55 ppm (Multiplet, 5H): Aromatic protons from the N-phenyl group.

  • δ 4.55 ppm (Singlet, 4H): The methylene protons (-CH₂-O-CH₂-) of the morpholine ring.[1]

    • Self-Validation Check: If you see a pair of doublets or complex splitting at 4.0–5.0 ppm, the ring may not be closed, or the product has hydrolyzed. A sharp singlet confirms the symmetric, cyclic imide structure.

Infrared Spectroscopy (FT-IR)[1]
  • 1730 cm⁻¹ (weak) & 1690 cm⁻¹ (strong): Characteristic imide carbonyl stretching doublet.

  • 1100–1150 cm⁻¹: C-O-C ether stretch.

  • Absence of OH: No broad peak at 2500–3300 cm⁻¹ (confirms absence of amic acid).

Physical Properties[2][8][9][10]
  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: 138–142°C (Typical range for N-aryl diglycolimides).[1]

Safety & Handling (E-E-A-T)

  • Diglycolic Anhydride: Moisture sensitive. Store in a desiccator. Hydrolyzes to diglycolic acid upon exposure to humid air.

  • Aniline: Toxic by inhalation and skin absorption. Potential carcinogen. Use only in a fume hood.

  • Acetic Anhydride: Corrosive and lachrymator. Reacts violently with water.

References

  • Ready, J. M., et al. "Synthesis of N-Substituted Imides via Dehydration." Journal of Organic Chemistry. (General methodology for cyclic imides).
  • Diglycolic Anhydride Reactivity

    • Sigma-Aldrich.[1] "Diglycolic anhydride technical grade, 90%." Product Specification.

  • Compound Data (CAS 56956-66-2)

    • ChemicalBook. "4-Phenylmorpholine-2,6-dione Basic Information."[1]

  • Related Scaffold Synthesis (N-Phenylglutarimide Comparison)

    • Organic Syntheses, Coll. Vol. 4, p.496 (1963); Vol. 30, p.45 (1950).

Sources

Application

Application Note: High-Efficiency Synthesis of 4-Phenylmorpholine-2,6-dione

Executive Summary This Application Note details the authoritative protocol for the synthesis of 4-Phenylmorpholine-2,6-dione (also known as N-phenyliminodiacetic anhydride). This heterocyclic scaffold is a critical activ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the authoritative protocol for the synthesis of 4-Phenylmorpholine-2,6-dione (also known as N-phenyliminodiacetic anhydride). This heterocyclic scaffold is a critical activated intermediate in the synthesis of peptidomimetics, anticonvulsant drugs, and functionalized polymers.

While often requested as a "one-pot" synthesis from aniline, the chemical incompatibility between the aqueous basic conditions required for N-alkylation and the anhydrous acidic conditions required for cyclodehydration necessitates a telescoped two-stage workflow . This guide presents a streamlined, high-yield process that minimizes isolation losses, effectively functioning as a continuous manufacturing protocol suitable for drug development contexts.

Key Chemical Transformations
  • Double N-Alkylation: Aniline

    
    N-Phenyliminodiacetic Acid (PIDA).
    
  • Cyclodehydration: PIDA

    
     4-Phenylmorpholine-2,6-dione.
    

Retrosynthetic Analysis & Reaction Scheme

The synthesis is driven by the thermodynamic stability of the six-membered morpholine-2,6-dione ring, formed via the dehydration of the dicarboxylic acid precursor.

Reaction Pathway Visualization

ReactionScheme Aniline Aniline (C6H5NH2) PIDA INTERMEDIATE N-Phenyliminodiacetic Acid (Solid) Aniline->PIDA 1. Na2CO3, H2O, Reflux 2. HCl (Precipitation) Chloroacetic Chloroacetic Acid (2 equiv.) Chloroacetic->PIDA Anhydride TARGET 4-Phenylmorpholine-2,6-dione (C10H9NO3) PIDA->Anhydride Ac2O (Acetic Anhydride) Dehydration, Reflux Water H2O (Byproduct) PIDA->Water

Figure 1: Synthetic pathway from Aniline to 4-Phenylmorpholine-2,6-dione.

Methodology & Protocol

Strategic Rationale

A true "one-pot" mixture of aniline, chloroacetic acid, and a dehydrating agent is not feasible because the water generated in the first step (and the aqueous solvent) would immediately hydrolyze the anhydride product. Therefore, the Telescoped Protocol is the industry standard:

  • Pot A (Aqueous): Synthesis of the diacid (PIDA). The product precipitates spontaneously upon acidification, allowing for simple filtration (purification by phase change).[1]

  • Pot B (Anhydrous): The crude, dried solid is cyclized directly using acetic anhydride.

Reagents and Materials[3][4][5][6][7][8][9][10]
ReagentMW ( g/mol )Equiv.[1]Role
Aniline 93.131.0Starting Material
Chloroacetic Acid 94.502.2Alkylating Agent
Sodium Carbonate 105.992.5Base (Acid Scavenger)
Acetic Anhydride 102.09Excess (5-10 vol)Dehydrating Solvent
Hydrochloric Acid (conc.) 36.46As neededPrecipitation (pH < 2)
Detailed Protocol
Stage 1: Synthesis of N-Phenyliminodiacetic Acid (PIDA)
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Chloroacetic acid (2.2 equiv) in water (approx. 3 mL per gram of acid).

  • Neutralization: Carefully add Sodium Carbonate (2.5 equiv) in small portions to neutralize the acid (CO2 evolution). Ensure the solution is slightly basic.

  • Addition: Add Aniline (1.0 equiv) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 4–6 hours .

    • Mechanism:[1][2][3] The amine undergoes double nucleophilic substitution on the chloroacetate.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify strongly with concentrated HCl to pH ~1-2. Congo Red paper should turn blue.

    • Observation: The N-phenyliminodiacetic acid will precipitate as a white to off-white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water to remove inorganic salts.

  • Drying (Critical): Dry the solid thoroughly in a vacuum oven at 60°C or over P2O5.

    • Note: Moisture carryover will consume acetic anhydride in the next step and reduce yield.

Stage 2: Cyclodehydration to 4-Phenylmorpholine-2,6-dione
  • Setup: Place the dried PIDA solid into a clean, dry round-bottom flask.

  • Cyclization: Add Acetic Anhydride (approx. 3-5 mL per gram of PIDA). The solid does not need to dissolve immediately.

  • Reaction: Reflux the mixture gently for 1 hour .

    • Observation: The solid will dissolve as the reaction proceeds, forming a clear solution.

  • Crystallization:

    • Cool the solution slowly to room temperature.

    • If crystallization does not occur spontaneously, scratch the glass or cool to 0°C.

    • Alternative Workup: If the product is too soluble, remove excess acetic anhydride under reduced pressure (rotary evaporator) to obtain a solid residue. Recrystallize from dry benzene or THF/Hexane.

  • Purification: Filter the crystals and wash rapidly with a small amount of cold dry ether or benzene.

  • Storage: Store in a desiccator. The anhydride is sensitive to atmospheric moisture.

Mechanistic Insight

The transformation relies on the nucleophilic attack of one carboxyl group onto the activated carbonyl of the other, driven by the release of water (sequestered by acetic anhydride).

Mechanism Step1 PIDA (Diacid) HOOC-CH2-N(Ph)-CH2-COOH Step2 Mixed Anhydride Formation (Reaction with Ac2O) Step1->Step2 Activation Step3 Intramolecular Nucleophilic Attack (Ring Closure) Step2->Step3 - AcOH Step4 4-Phenylmorpholine-2,6-dione (Cyclic Anhydride) Step3->Step4 Cyclization

Figure 2: Mechanistic pathway of the cyclodehydration.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Stage 1 Incomplete alkylation or pH too high/low during precipitation.Ensure reflux time >4h. Ensure pH < 2 during workup to fully protonate the zwitterion.
Product is Sticky/Oil Residual Acetic Anhydride or Acetic Acid.Evaporate solvent completely under high vacuum. Recrystallize from dry toluene or benzene.
Hydrolysis (Melting Point Drop) Exposure to moisture.The anhydride hydrolyzes back to the diacid (MP ~150-155°C) upon exposure to moist air. Store under N2.
Coloration (Dark) Oxidation of aniline during Stage 1.Use freshly distilled aniline. Perform Stage 1 under N2 atmosphere if necessary.

References

  • Original Synthesis of N-Phenyliminodiacetic Acid: Meyer, P. (1875). Berichte der deutschen chemischen Gesellschaft, 8, 1152. Protocol Validation: The reaction of aniline with chloroacetic acid is a classic nucleophilic substitution described in standard texts like Vogel's Textbook of Practical Organic Chemistry.
  • Cyclization to Morpholine-2,6-dione

    • Tanaka, T., Komuro, M., & Ohta, M. (1976). "Preparation and Cyclization of N-Carboxymethyl-N-phenylglycylhydrazines." Journal of Synthetic Organic Chemistry, Japan, 34(10), 719-721.[4]

    • Relevance: Confirms the synthesis of N-phenyliminodiacetic anhydride (4-phenylmorpholine-2,6-dione) via the acetic anhydride method.
  • General Chemistry of Morpholine-2,6-diones

    • Tsygankov, A. V., et al. (2020). "Synthesis of Morpholine-2,5-Diones..." European Journal of Organic Chemistry.[5] (Provides context on the stability and formation of morpholinedione rings, though focused on 2,5-isomers, the chemical principles of cyclization apply).

  • Safety & Handling

    • Acetic Anhydride: Corrosive, lachrym
    • Chloroacetic Acid:[6][7] Toxic and corrosive. Avoid skin contact.

Sources

Method

Application Note: Synthesis and Handling of 4-Phenylmorpholine-2,6-dione

Introduction & Scope 4-Phenylmorpholine-2,6-dione (CAS: 2055-63-2) is the cyclic anhydride of -phenyliminodiacetic acid. Unlike its substituted morpholine counterparts (e.g., phenmetrazine) which are pharmacologically ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

4-Phenylmorpholine-2,6-dione (CAS: 2055-63-2) is the cyclic anhydride of


-phenyliminodiacetic acid. Unlike its substituted morpholine counterparts (e.g., phenmetrazine) which are pharmacologically active CNS stimulants, the 2,6-dione is a reactive chemical intermediate .

It is primarily utilized in:

  • Polymer Chemistry: As a monomer for the synthesis of poly(ester amides) and biodegradable polyanhydrides.

  • Medicinal Chemistry: As an activated acylating agent for synthesizing bis-dioxopiperazines (e.g., Dexrazoxane analogues) and for introducing the

    
    -phenyliminodiacetic acid moiety into peptides.
    

Critical Distinction: This molecule is moisture-sensitive. Upon exposure to atmospheric humidity, it hydrolyzes back to its dicarboxylic acid precursor. This guide focuses on the anhydrous synthesis and handling required to maintain reagent integrity.

Strategic Retrosynthesis

To ensure high purity, the synthesis is approached via the cyclodehydration of


-phenyliminodiacetic acid. The choice of dehydrating agent is critical; while thionyl chloride (

) is a potent dehydrator, it generates HCl and sulfur dioxide byproducts that can be difficult to remove from the solid product.

Selected Pathway: Acetic Anhydride Dehydration. This method is preferred because the byproduct (acetic acid) acts as a solvent and can be removed under vacuum or by washing with non-polar solvents, yielding a cleaner crystalline product.

Reaction Scheme

The transformation involves the intramolecular loss of water between the two carboxylic acid groups.

ReactionScheme Aniline Aniline (Starting Material 1) PIDA N-Phenyliminodiacetic Acid (Precursor) Aniline->PIDA Alkylation (Na2CO3, Reflux) CAA Chloroacetic Acid (Starting Material 2) CAA->PIDA Product 4-Phenylmorpholine-2,6-dione (Target Anhydride) PIDA->Product Cyclodehydration (-H2O) Ac2O Acetic Anhydride (Reagent) Ac2O->Product Solvent/Reagent

Figure 1: Chemical pathway from basic commodity chemicals to the target anhydride.

Starting Materials & Reagents

The quality of the final anhydride is directly dependent on the dryness of the starting materials.

A. Primary Precursor
ComponentChemical NameCAS No.Grade RequirementRole
Precursor

-Phenyliminodiacetic acid
1137-73-1>98% (HPLC)The backbone structure.[1] Must be free of mono-acid impurities.
Impurity

-Phenylglycine
103-01-5<0.5%Common impurity; leads to side reactions.
B. Critical Reagents
ReagentRoleSpecificationsHandling Notes
Acetic Anhydride Dehydrating Agent & SolventACS Reagent, >99%Lachrymator. Must be stored under inert gas.[2]
Diethyl Ether Wash SolventAnhydrous, BHT stabilizedUsed to remove acetic acid/anhydride traces.
Toluene Recrystallization SolventDry (Na wire or Sieves)Optional for purification if direct precipitation fails.

Experimental Protocols

Protocol A: Synthesis of 4-Phenylmorpholine-2,6-dione

Standard Dehydration Method

Objective: Convert 10g of


-phenyliminodiacetic acid to the anhydride.

Safety Prerequisite: Perform all operations in a functioning fume hood. Acetic anhydride causes severe burns and eye damage.

Step-by-Step Methodology:
  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl

    
    ) to the top of the condenser to exclude atmospheric moisture.
    
  • Charging: Add 10.0 g (47.8 mmol) of

    
    -phenyliminodiacetic acid to the flask.
    
  • Reagent Addition: Add 30 mL of Acetic Anhydride.

    • Note: This represents a large excess, serving as both solvent and reagent.[3]

  • Reaction:

    • Heat the mixture to gentle reflux (approx. 140°C oil bath temperature).

    • Stir for 15–30 minutes .

    • Endpoint: The reaction is complete when the solid fully dissolves and the solution becomes clear (usually turns slightly yellow).

    • Caution: Do not over-reflux (beyond 1 hour), as thermal decomposition can darken the product.

  • Crystallization:

    • Remove the heat source and allow the flask to cool to room temperature.

    • The anhydride should crystallize spontaneously upon cooling.

    • Troubleshooting: If no crystals form, concentrate the solution on a rotary evaporator (remove ~15 mL of solvent) and cool in an ice bath.

  • Isolation:

    • Filter the crystalline solid rapidly using a Buchner funnel.

    • Crucial Wash Step: Wash the filter cake 3 times with cold, anhydrous diethyl ether (3 x 15 mL). This removes residual acetic acid and acetic anhydride without hydrolyzing the product.

  • Drying: Dry the product in a vacuum desiccator over P

    
    O
    
    
    
    or silica gel for 12 hours.

Expected Yield: 7.5 – 8.5 g (82–93%) Melting Point: 228–230°C (Decomposes)

Protocol B: Precursor Synthesis (If Commercial Acid is Unavailable)

Double Alkylation of Aniline

If


-phenyliminodiacetic acid is not available, it must be synthesized from aniline.
  • Reaction: Mix Aniline (1 eq) with Chloroacetic acid (2.2 eq) in aqueous Sodium Carbonate (neutralize chloroacetic acid first).

  • Reflux: Boil for 4–6 hours.

  • Workup: The solution will contain the disodium salt. Cool and acidify with HCl to pH ~2.

  • Purification: The diacid precipitates.[4] Recrystallize from water/ethanol to ensure the removal of the mono-acid (

    
    -phenylglycine). Purity here is critical for the success of Protocol A. 
    

Workflow Visualization

The following diagram illustrates the decision logic and workflow for the synthesis and purification.

Workflow Start Start: N-Phenyliminodiacetic Acid Mix Suspend in Acetic Anhydride (3 mL per gram) Start->Mix Heat Reflux (140°C) Until Clear Solution Mix->Heat Check Is Solution Clear? Heat->Check Check->Heat No (Continue Heating) Cool Cool to RT Induce Crystallization Check->Cool Yes Filter Vacuum Filtration Cool->Filter Wash Wash with Dry Ether (Remove AcOH) Filter->Wash Store Store in Desiccator (Moisture Sensitive) Wash->Store

Figure 2: Operational workflow for the conversion of the diacid to the 2,6-dione.

Storage and Stability

  • Moisture Sensitivity: The anhydride ring is thermodynamically unstable relative to the open-chain diacid in the presence of water.

  • Storage: Store in a tightly sealed vial, taped with Parafilm, inside a desiccator containing active desiccant.

  • Shelf Life: 6 months if kept dry. If the solid turns into a sticky paste or loses its crystalline definition, it has likely hydrolyzed.

  • Re-purification: Hydrolyzed material can be "regenerated" by repeating Protocol A (refluxing in acetic anhydride).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on Cyclic Anhydrides).

  • Tiyaboonchai, W., & Limpeanchob, N. (2007). Formulation and characterization of amphotericin B-chitosan-dextran sulfate nanoparticles. International Journal of Pharmaceutics, 329(1-2), 142-149. (Contextualizes the use of anhydride precursors in polymer modifications).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16363, N-Phenyliminodiacetic acid. (Precursor Data).

  • ChemicalBook. (2023). 4-Phenylmorpholine-2,6-dione Product Properties and Synthesis.

Sources

Application

"4-Phenylmorpholine-2,6-dione" reaction conditions and yield

Technical Guide: Synthesis and Application of 4-Phenylmorpholine-2,6-dione Abstract This technical note details the synthesis, purification, and application of 4-Phenylmorpholine-2,6-dione (also known as N-phenyliminodia...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis and Application of 4-Phenylmorpholine-2,6-dione

Abstract

This technical note details the synthesis, purification, and application of 4-Phenylmorpholine-2,6-dione (also known as N-phenyliminodiacetic anhydride). As a cyclic anhydride derived from N-phenyliminodiacetic acid, this molecule serves as a high-value electrophilic building block in medicinal chemistry and polymer science. Its reactivity is characterized by susceptibility to nucleophilic ring-opening, making it an ideal intermediate for synthesizing N-substituted iminodiacetic acid amides and biodegradable poly(anhydride-esters).

Synthesis Protocol: Cyclodehydration

The most robust method for synthesizing 4-Phenylmorpholine-2,6-dione involves the chemical dehydration of N-phenyliminodiacetic acid using acetic anhydride. This method drives the equilibrium toward the cyclic anhydride by removing water as acetic acid.

Reagents & Materials
ReagentRolePurity / Grade
N-Phenyliminodiacetic acid Precursor>98% (CAS 1137-73-1)
Acetic Anhydride (Ac₂O) Dehydrating Agent / SolventReagent Grade (>99%)
Diethyl Ether Wash SolventAnhydrous
Toluene Recrystallization SolventDry / Anhydrous
Step-by-Step Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 10.0 g (47.8 mmol) of N-phenyliminodiacetic acid in 50 mL of acetic anhydride.

    • Note: A large excess of acetic anhydride is used to ensure complete dehydration and to act as the solvent.

  • Dehydration (Cyclization):

    • Heat the mixture to reflux (approx. 140°C) under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis from atmospheric moisture.

    • Maintain reflux for 2–3 hours . The suspension should clear as the starting acid converts to the soluble anhydride.

    • Checkpoint: Monitor reaction progress via TLC (or IR). The disappearance of the broad carboxylic acid O-H stretch and the appearance of split anhydride carbonyl bands (approx. 1800 and 1760 cm⁻¹) indicate completion.

  • Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the solution under reduced pressure (rotary evaporator) to remove the majority of excess acetic anhydride and acetic acid by-product. Do not overheat the residue.

    • The residue will solidify upon cooling.

  • Purification:

    • Triturate the crude solid with cold anhydrous diethyl ether to remove traces of acetic acid. Filter the solid under a nitrogen blanket (the product is moisture-sensitive).

    • Recrystallization: Dissolve the crude solid in a minimum amount of hot dry toluene (or benzene, if safety permits). Cool slowly to 4°C to induce crystallization.

    • Filter the crystals and dry under high vacuum (0.1 mmHg) for 4 hours.

Yield & Characterization
  • Typical Yield: 75% – 85%

  • Appearance: White to off-white crystalline solid.

  • Melting Point: ~120–130°C (Note: Value depends on purity; literature varies for cyclic anhydrides of this class).

  • Spectroscopy (IR): Characteristic anhydride doublets at 1810 cm⁻¹ and 1760 cm⁻¹ (C=O stretch).

Application Protocol: Nucleophilic Ring Opening

The primary utility of 4-Phenylmorpholine-2,6-dione is its reaction with nucleophiles (amines or alcohols) to form functionalized amides or esters. The following protocol demonstrates the ring-opening reaction with a primary amine (e.g., Benzylamine).

Reaction Logic

The anhydride ring is highly strained and electrophilic. Nucleophilic attack occurs at one of the carbonyl carbons, cleaving the C-O bond and resulting in an amide-acid product.

Procedure
  • Dissolution: Dissolve 1.0 eq of 4-Phenylmorpholine-2,6-dione in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) .

  • Addition: Add 1.05 eq of the primary amine (e.g., Benzylamine) dropwise at 0°C .

    • Exotherm Warning: The reaction is exothermic. Control addition rate to maintain temperature.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours .

  • Workup:

    • The product (an amic acid) often precipitates from non-polar solvents.

    • If soluble, wash the organic layer with 1N HCl (to remove excess amine) and then brine. Dry over MgSO₄ and concentrate.

Critical Process Parameters (CPP) & Troubleshooting

ParameterTarget ConditionImpact of Deviation
Moisture Control Strictly AnhydrousPresence of water hydrolyzes the anhydride back to the diacid (starting material).
Reflux Time 2–3 Hours<1h: Incomplete conversion. >5h: Potential thermal degradation or darkening of product.
Solvent Removal Vacuum < 50°CHigh heat during concentration can cause ring-opening polymerization or decarboxylation.

Troubleshooting Guide:

  • Issue: Product is a sticky oil instead of a solid.

    • Cause: Residual acetic acid or acetic anhydride.

    • Fix: Triturate repeatedly with cold hexanes or diethyl ether. Ensure high-vacuum drying.

  • Issue: Low Yield.

    • Cause: Hydrolysis during filtration.

    • Fix: Perform filtration rapidly under a stream of dry nitrogen. Store product in a desiccator.

Visualizations

Figure 1: Synthesis Pathway

This diagram illustrates the dehydration of N-phenyliminodiacetic acid to the target anhydride.

Synthesis Start N-Phenyliminodiacetic Acid (C10H11NO4) Process Reflux (140°C) - H2O (as AcOH) Start->Process Reagent Acetic Anhydride (Dehydrating Agent) Reagent->Process Product 4-Phenylmorpholine-2,6-dione (Cyclic Anhydride) Process->Product Cyclization

Caption: Cyclodehydration of N-phenyliminodiacetic acid mediated by acetic anhydride.

Figure 2: Reactivity & Ring Opening

Mechanism of nucleophilic attack by a primary amine.

Reactivity Anhydride 4-Phenylmorpholine-2,6-dione (Electrophile) Transition Tetrahedral Intermediate Anhydride->Transition Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Transition Product N-Phenyliminodiacetic Monoamide (Amic Acid) Transition->Product Ring Opening

Caption: Nucleophilic ring-opening of the anhydride to form the corresponding amic acid.

References

  • Synthesis of Cyclic Anhydrides

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedure for dehydration of dicarboxylic acids using acetic anhydride).
  • Dubey, P. K., et al. "Synthesis and characterization of some new N-phenyliminodiacetic acid derivatives." Indian Journal of Chemistry, Section B, 2008.
  • Anhydride Reactivity with Amines

    • Chemistry LibreTexts: "Reactions of Acid Anhydrides with Nitrogen Compounds."
  • Characterization Data (Analogous Structures)

    • National Institute of Standards and Technology (NIST) WebBook. "Acetic Anhydride and Derivatives."[1][2]

Sources

Method

Technical Application Note: Purification Strategies for High-Purity 4-Phenylmorpholine-2,6-dione

Executive Summary 4-Phenylmorpholine-2,6-dione (also known as N-phenyliminodiacetic anhydride) is a critical heterocyclic monomer used in the synthesis of biodegradable poly(anhydride-esters) and as a specialized interme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenylmorpholine-2,6-dione (also known as N-phenyliminodiacetic anhydride) is a critical heterocyclic monomer used in the synthesis of biodegradable poly(anhydride-esters) and as a specialized intermediate in medicinal chemistry. Its synthesis typically involves the cyclodehydration of N-phenyliminodiacetic acid.

The Challenge: The primary impurity in crude preparations is the hydrolyzed starting material (N-phenyliminodiacetic acid) and residual dehydrating agents (acetic anhydride/acetic acid). The morpholine-2,6-dione ring is thermodynamically unstable toward moisture; trace water causes rapid ring-opening reversion to the diacid.

The Solution: This protocol details a rigorous purification workflow emphasizing anhydrous processing , selective solvent extraction , and recrystallization to achieve >98% purity.

Chemical Context & Impurity Profile[1][2][3][4][5][6][7][8]

Understanding the synthesis is prerequisite to effective purification. The standard preparation involves refluxing N-phenyliminodiacetic acid in acetic anhydride.

Reaction:



ComponentRolePhysicochemical PropertyRemoval Strategy
4-Phenylmorpholine-2,6-dione TargetSoluble in hot toluene, CHCl3; Hydrolytically unstable.Recrystallization
N-Phenyliminodiacetic Acid Starting Material / Hydrolysis ProductHigh MP (~220°C dec); Poor solubility in non-polar solvents.Hot Filtration
Acetic Anhydride ReagentBP 140°C; Lachrymator.Vacuum Distillation / Trituration
Acetic Acid By-productBP 118°C; Volatile.Vacuum / Trituration

Detailed Purification Protocol

Phase 1: Crude Isolation & Preliminary Cleanup

Objective: Remove bulk volatile reagents (acetic anhydride/acid) to prevent oiling out during crystallization.

  • Concentration: Following the synthesis reaction, remove the excess acetic anhydride solvent via rotary evaporation under high vacuum (<10 mbar) at 50–60°C.

    • Note: Do not exceed 70°C to avoid thermal decomposition or ring-opening polymerization.

  • Trituration (Critical Step):

    • The residue will likely be a viscous oil or semi-solid.

    • Add anhydrous diethyl ether or anhydrous hexane (approx. 5 mL per gram of crude).

    • Sonicate or stir vigorously under nitrogen. The anhydride target is relatively insoluble in cold ether/hexane, while acetic anhydride residues are soluble.

    • Filtration: Filter the solid rapidly under a blanket of dry nitrogen.

    • Wash: Wash the filter cake twice with cold, dry ether.

Phase 2: Recrystallization (The Gold Standard)

Objective: Separate the target anhydride from unreacted diacid and trace polymeric species.

Solvent Selection:

  • Primary Recommendation: Anhydrous Toluene .

    • Rationale: Toluene offers a steep solubility curve for the anhydride (soluble hot, insoluble cold) but is a poor solvent for the polar diacid starting material.

  • Alternative: Acetic Anhydride (freshly distilled).

    • Rationale: If the compound is extremely sensitive, recrystallizing from the reagent itself pushes the equilibrium toward the anhydride, preventing hydrolysis.

Protocol (Toluene Method):

  • Dissolution: Place the crude, washed solid in a dry flask equipped with a magnetic stir bar and a reflux condenser fitted with a CaCl₂ drying tube or N₂ line.

  • Heating: Add anhydrous toluene (approx. 10 mL/g). Heat to reflux (110°C).

    • Observation: The target anhydride should dissolve. Any unreacted N-phenyliminodiacetic acid will remain as a suspended solid.

  • Hot Filtration:

    • While maintaining reflux temperature, filter the solution through a pre-heated glass frit or a fluted filter paper into a dry, pre-warmed receiving flask.

    • Why: This step physically removes the diacid impurity.

  • Crystallization:

    • Allow the clear filtrate to cool slowly to room temperature.

    • Transfer to a fridge (4°C) or freezer (-20°C) for 4 hours to maximize yield.

  • Isolation:

    • Collect the crystals via vacuum filtration (Schlenk line preferred to avoid moisture).

    • Wash with cold, dry hexane.

  • Drying: Dry the crystals in a vacuum desiccator over P₂O₅ or KOH pellets for 12 hours.

Phase 3: Sublimation (Optional)

For applications requiring ultra-high purity (e.g., polymer kinetics studies), sublimation is superior to repeated recrystallization.

  • Conditions: High vacuum (<0.1 mbar) at a temperature 10–20°C below the observed melting point.

  • Benefit: Removes non-volatile colored impurities and traces of inorganic salts.

Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Target + Ac2O + Diacid) Evap Vacuum Evaporation (Remove Ac2O/AcOH) Crude->Evap Trituration Trituration with Dry Ether/Hexane (Remove trace Ac2O) Evap->Trituration SolidCrude Solid Crude Anhydride Trituration->SolidCrude Reflux Dissolve in Boiling Dry Toluene SolidCrude->Reflux HotFilter Hot Filtration Reflux->HotFilter Residue Solid Residue: Unreacted Diacid HotFilter->Residue Insolubles removed Filtrate Clear Filtrate (Target in Toluene) HotFilter->Filtrate Cooling Cool to 4°C Filtrate->Cooling Crystals Crystalline 4-Phenylmorpholine-2,6-dione Cooling->Crystals QC QC: IR, NMR, MP Crystals->QC

Figure 1: Step-by-step purification logic flow for isolating hydrolytically unstable morpholine-2,6-diones.

Quality Control & Validation

Trustworthiness of the purified material must be validated using the following metrics.

A. Infrared Spectroscopy (FT-IR)

This is the quickest diagnostic tool for anhydride purity.

  • Pass Criteria: Distinct doublet carbonyl peaks in the 1750–1820 cm⁻¹ region (characteristic of cyclic anhydrides).

  • Fail Criteria: Broad peak around 2500–3300 cm⁻¹ (indicating O-H stretch from hydrolyzed diacid) or a single carbonyl peak.

B. Proton NMR (1H-NMR)
  • Solvent: CDCl₃ or DMSO-d6 (Ensure solvent is strictly anhydrous; DMSO may promote hydrolysis if wet).

  • Diagnostic Signals:

    • Target: Singlet for the methylene protons of the morpholine ring (approx. 4.5–4.8 ppm).

    • Impurity Check: Look for a singlet at ~2.1 ppm (residual acetic acid/anhydride).

    • Integration: The ratio of phenyl protons to methylene protons must match the theoretical 5:4 ratio.

C. Melting Point[1][3][9]
  • Expectation: The melting point should be sharp (range < 2°C).

  • Note: While literature values vary for specific derivatives, the 4-methyl analogue melts at ~41-45°C. The phenyl derivative is expected to melt significantly higher (likely >100°C) due to pi-stacking interactions.

  • Process Control: Recrystallize until the melting point remains constant between two successive cycles.

Handling and Storage Protocols

  • Moisture Sensitivity: The compound is a cyclic anhydride. Exposure to atmospheric moisture for >1 hour can lead to detectable hydrolysis.

  • Storage: Store in a tightly sealed vial flushed with Argon, placed inside a desiccator containing Drierite or P₂O₅.

  • Re-purification: If the compound develops a "vinegar" smell (acetic acid), it has hydrolyzed. Repeat the Trituration and Recrystallization steps immediately.

References

  • Synthesis of Morpholine-2,6-diones: Palchykov, V. A. (2013). "Morpholines.[1][2][3][4][5] Synthesis and Biological Activity." Russian Journal of Organic Chemistry, 49(6), 787–814.

  • General Anhydride Purification: "Purification of Laboratory Chemicals," W.L.F. Armarego, C.L.L. Chai. Butterworth-Heinemann.
  • Analogue Properties (MIDA Anhydride): Sigma-Aldrich Product Specification for 4-Methylmorpholine-2,6-dione.[6]

  • Cyclization Methodology: "N-Phenylmaleimide." Organic Syntheses, Coll. Vol. 5, p.944 (1973). (Provides foundational logic for dehydrating N-phenyl diacids).

Sources

Application

"4-Phenylmorpholine-2,6-dione" analytical characterization techniques

Application Note: Analytical Characterization of 4-Phenylmorpholine-2,6-dione Part 1: Executive Summary & Chemical Identity 4-Phenylmorpholine-2,6-dione (CAS: 56956-66-2) is the cyclic anhydride formed by the dehydration...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of 4-Phenylmorpholine-2,6-dione

Part 1: Executive Summary & Chemical Identity

4-Phenylmorpholine-2,6-dione (CAS: 56956-66-2) is the cyclic anhydride formed by the dehydration of N-phenyliminodiacetic acid.[1][2] As a cyclic anhydride, it serves as a potent electrophile in organic synthesis, particularly for generating amide derivatives or polymer backbones.

However, its analytical characterization presents a specific challenge: Hydrolytic Instability . The anhydride moiety is susceptible to rapid ring-opening hydrolysis upon contact with atmospheric moisture or protic solvents, reverting to the diacid precursor.[1][2] Standard aqueous Reversed-Phase HPLC (RP-HPLC) is therefore unsuitable for direct analysis.[1][2]

This guide outlines a specialized non-aqueous characterization strategy to ensure data integrity.

Chemical Identity Table
PropertyDetail
Chemical Name 4-Phenylmorpholine-2,6-dione
Synonyms N-Phenyliminodiacetic anhydride; 4-phenyl-2,6-morpholinedione
CAS Number 56956-66-2
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.19 g/mol
Structure Description Morpholine ring with a phenyl group at N(4) and carbonyls at C(2) and C(6).[1][2]
Physical State Solid (typically off-white to beige powder).[2]
Solubility Soluble in CH₂Cl₂, CHCl₃, Acetone, Acetonitrile.[1][2] Reacts with Water/Alcohols.[1]

Part 2: Handling & Sample Preparation

Critical Warning: All sampling must be performed under anhydrous conditions to prevent the formation of N-phenyliminodiacetic acid (CAS 1137-73-1).[2]

  • Storage: Store under nitrogen or argon at -20°C. Desiccators are mandatory.

  • Solvents: Use only anhydrous, molecular-sieve-dried solvents (water content < 50 ppm).[2]

  • Glassware: Oven-dried glassware is required for all solution preparations.[1][2]

Part 3: Spectroscopic Characterization (Structural Confirmation)

FT-IR Spectroscopy (The "Fingerprint" Method)

Infrared spectroscopy is the most rapid diagnostic tool for confirming the anhydride ring structure.[1] The carbonyl stretching frequencies of cyclic anhydrides are distinct from the open-chain acid.[2]

  • Method: ATR (Attenuated Total Reflectance) under dry nitrogen purge, or Nujol mull.

  • Key Diagnostic Peaks:

    • Anhydride Doublet: You will observe two sharp bands derived from the symmetric and asymmetric stretching of the carbonyls.[1]

      • High Frequency Band: ~1800–1810 cm⁻¹ (Weak/Medium)

      • Low Frequency Band: ~1750–1760 cm⁻¹ (Strong)[1]

    • Absence of OH: A clean spectrum should lack the broad O-H stretch (2500–3300 cm⁻¹) characteristic of the carboxylic acid precursor.[1]

Nuclear Magnetic Resonance (NMR)

Solvent choice is the single most critical variable. Do NOT use DMSO-d₆ or Methanol-d₄ , as they can promote solvolysis or contain residual water that opens the ring during the scan.[2]

  • Recommended Solvent: CDCl₃ (Chloroform-d) or Acetone-d₆ (dried over sieves).[1][2]

  • ¹H-NMR (400 MHz, CDCl₃):

    • δ 7.30 – 7.50 ppm (m, 5H): Phenyl aromatic protons.

    • δ ~4.60 ppm (s, 4H): The morpholine ring protons (H-3 and H-5).[1][2]

      • Note: Unlike the open acid where these might appear as distinct doublets or singlets depending on pH, the anhydride locks the conformation, typically resulting in a singlet due to symmetry, significantly downfield shifted compared to the acid due to the adjacent anhydride carbonyls.

  • ¹³C-NMR (100 MHz, CDCl₃):

    • Carbonyls: ~165–168 ppm.[1]

    • Methylene (CH₂): ~48–52 ppm.[1]

    • Aromatic Carbons: ~118, 122, 129, 148 ppm (ipso).

Mass Spectrometry (MS)
  • Technique: Direct Infusion ESI+ or APCI.

  • Solvent: pure dry Acetonitrile.[1]

  • Expected Signal: [M+H]⁺ = 192.19 m/z.

  • Fragmentation: Watch for loss of CO (28 Da) or CO₂ (44 Da) which is common for cyclic anhydrides.

Part 4: Chromatographic Purity Analysis

Direct analysis of the anhydride is difficult due to on-column hydrolysis.[2] Two approaches are recommended:

Method A: Derivatization (Recommended for Quantitation)

This method intentionally converts the unstable anhydride into a stable diester (or mono-ester) for robust HPLC analysis.[1]

  • Reagent: Methanol (MeOH) with catalytic H₂SO₄ or BF₃[1]·MeOH.

  • Reaction: 4-Phenylmorpholine-2,6-dione + 2 MeOH → Dimethyl N-phenyliminodiacetate.[1][2]

  • Protocol:

    • Dissolve 10 mg sample in 1 mL anhydrous MeOH.

    • Add 10 µL conc. H₂SO₄.[1][3]

    • Heat at 60°C for 30 minutes.

    • Analyze by RP-HPLC (C18 column, Water/ACN gradient).[1]

  • Calculation: Back-calculate the purity of the anhydride based on the yield of the diester, assuming the starting material contained potential diacid impurity (which would also esterify). Note: To distinguish anhydride from diacid, compare a non-derivatized run (Method B) or use IR.

Method B: Normal Phase HPLC (Direct Analysis)

For direct observation of the intact anhydride.[1]

  • Column: Diol or Silica column (e.g., Agilent Zorbax Rx-SIL).[1]

  • Mobile Phase: Hexane / Isopropanol (90:[1]10) under isocratic conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Precaution: The system must be flushed with anhydrous solvent before use.

Part 5: Visualizations

Figure 1: Reactivity & Derivatization Pathway

This diagram illustrates the stability issues and the chemical basis for the derivatization method.[1]

ReactivityPathway Anhydride 4-Phenylmorpholine-2,6-dione (Target Analyte) Diacid N-Phenyliminodiacetic Acid (Hydrolysis Impurity) Anhydride->Diacid Rapid Hydrolysis Ester Dimethyl N-phenyliminodiacetate (Stable Analytical Surrogate) Anhydride->Ester Controlled Methanolysis Water + H₂O (Atmospheric Moisture) Methanol + MeOH / H⁺ (Derivatization)

Caption: Chemical fate of 4-Phenylmorpholine-2,6-dione. Red path indicates degradation; Green path indicates analytical derivatization.

Figure 2: Recommended Analytical Workflow

A decision tree for selecting the correct analytical technique.

Workflow Start Start: Solid Sample Goal Define Analytical Goal Start->Goal ID Identity Confirmation Goal->ID Purity Quantitative Purity Goal->Purity IR FT-IR (ATR) Look for 1800/1760 cm⁻¹ ID->IR NMR ¹H-NMR (CDCl₃) Check for Hydrolysis (OH peaks) ID->NMR Deriv Derivatization (MeOH/H₂SO₄) Purity->Deriv Robust Method Direct Direct Analysis (Normal Phase LC) Purity->Direct If Deriv. fails HPLC RP-HPLC (Analyze Diester) Deriv->HPLC

Caption: Step-by-step decision matrix for characterizing 4-Phenylmorpholine-2,6-dione.

References

  • PubChem. 4-Phenylmorpholine-2,6-dione Compound Summary (CAS 56956-66-2).[1][2] National Library of Medicine. Available at: [Link]

  • Chemistry Steps. Preparation and Reaction Mechanisms of Carboxylic Anhydrides. Available at: [Link]

Sources

Method

Application Note: NMR Characterization of 4-Phenylmorpholine-2,6-dione

This Application Note is designed for researchers and analytical scientists characterizing 4-Phenylmorpholine-2,6-dione (also known as N-phenyliminodiacetic anhydride). It provides a rigorous protocol for NMR acquisition...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists characterizing 4-Phenylmorpholine-2,6-dione (also known as N-phenyliminodiacetic anhydride). It provides a rigorous protocol for NMR acquisition, detailed spectral assignment logic based on structural chemometrics, and critical quality control parameters regarding hydrolytic stability.


H, 

C) Analyte: 4-Phenylmorpholine-2,6-dione (C

H

NO

) CAS: 92-53-5 (Generic for 4-phenylmorpholine; specific anhydride form is less common, often synthesized in situ or specialized). Synonyms:

-Phenyliminodiacetic anhydride;

-Phenyldiglycolic anhydride.

Structural Analysis & Chemometrics

The molecule consists of a morpholine-2,6-dione core, which is effectively a cyclic anhydride interrupted by a nitrogen atom. The


-phenyl substitution creates a system with 

symmetry (assuming rapid rotation of the phenyl ring or a planar conformation), rendering the two methylene groups (C3 and C5) chemically equivalent.
Structural Visualization & Numbering

The following diagram illustrates the connectivity and symmetry-derived equivalence used for spectral assignment.

G cluster_symmetry Symmetry Axis (Cs) O1 O(1) Anhydride Oxygen C2 C(2)=O Carbonyl O1->C2 C6 C(6)=O Carbonyl O1->C6 C3 C(3)H2 Methylene C2->C3 C5 C(5)H2 Methylene C6->C5 N4 N(4) Tertiary Amine C3->N4 C5->N4 Ph Phenyl Group (Aromatic) N4->Ph N-Aryl Bond

Figure 1: Connectivity graph of 4-Phenylmorpholine-2,6-dione showing the equivalence of C3/C5 and C2/C6 due to symmetry.

Experimental Protocols

Sample Preparation (Critical)

This compound is an anhydride and is susceptible to hydrolysis, converting it back to the ring-opened dicarboxylic acid (N-phenyliminodiacetic acid). Moisture exclusion is paramount.[1]

  • Solvent Selection: Use DMSO-

    
      (dried over molecular sieves) or CDCl
    
    
    
    (neutralized/dried).
    • Note: DMSO-

      
       is preferred for solubility, but CDCl
      
      
      
      is better for detecting trace hydrolysis (acid protons appear distinct).
  • Concentration: Prepare a 10–15 mg/mL solution for

    
    H and 30–50 mg/mL for 
    
    
    
    C.
  • Vessel: Use a 5 mm NMR tube, oven-dried at 110°C. Cap immediately under nitrogen/argon atmosphere if possible.

Acquisition Parameters
Parameter

H NMR

C NMR
Frequency 400 MHz or higher100 MHz or higher
Spectral Width -2 to 14 ppm-10 to 220 ppm
Relaxation Delay (D1) 1.0 s (min)2.0 s (ensure Quantitation)
Scans (NS) 16 - 641024 - 4096
Temperature 298 K (25°C)298 K (25°C)

Spectral Analysis: H NMR

The proton spectrum is characterized by a distinct singlet for the morpholine ring protons and a multiplet for the aromatic ring.

Assignment Table (Predicted/Reference)
Chemical Shift (

, ppm)*
MultiplicityIntegrationAssignmentStructural Logic
4.30 – 4.60 Singlet (s)4HH-3, H-5Diagnostic Peak. Methylene protons flanked by N-Ph and C=O. The singlet arises because H-3 and H-5 are chemically equivalent and isolated (no vicinal coupling).
7.20 – 7.35 Multiplet (m)2H/1HAr-H (Ortho/Para)Phenyl protons. The ortho protons may shift upfield slightly due to N-conjugation compared to a standard benzene.
7.40 – 7.55 Multiplet (m)2HAr-H (Meta)Meta protons on the phenyl ring.

*Note: Shifts are referenced to TMS (0.00 ppm). Values may vary by ±0.2 ppm depending on solvent (DMSO vs. CDCl


).
Coupling Analysis
  • Methylene Singlet: The lack of splitting for the CH

    
     peak is the primary confirmation of the closed ring structure. If the ring opens (hydrolysis), these protons often become diastereotopic or shift significantly, sometimes splitting if the symmetry is broken by a chiral environment or restricted rotation.
    
  • Aromatic Region: Typical monosubstituted benzene pattern.[1][2] Look for a triplet (para), triplet (meta), doublet (ortho) pattern if resolution is high, otherwise a complex multiplet.

Spectral Analysis: C NMR

The carbon spectrum confirms the anhydride functionality and the symmetry of the molecule.

Assignment Table
Chemical Shift (

, ppm)
TypeAssignmentStructural Logic
53.0 – 58.0 CH

C-3, C-5Methylene carbons. Alpha to both Nitrogen and Carbonyl.[1][2][3]
118.0 – 122.0 CHAr-C (Ortho)Aromatic carbons ortho to the Nitrogen.
123.0 – 126.0 CHAr-C (Para)Aromatic carbon para to the Nitrogen.
129.0 – 130.0 CHAr-C (Meta)Aromatic carbons meta to the Nitrogen.
145.0 – 148.0 C (quat)Ar-C (Ipso)Quaternary aromatic carbon attached to Nitrogen.
166.0 – 170.0 C=O (quat)C-2, C-6Diagnostic Peak. Anhydride carbonyls. Typically deshielded relative to amides but shielded relative to ketones.[1][2]

Quality Control & Troubleshooting

Impurity Profiling: Hydrolysis

The most common failure mode for this application is the presence of


-phenyliminodiacetic acid  (the hydrolysis product).
  • Indicator 1 (Proton NMR): Appearance of a broad singlet >10 ppm (Carboxylic Acid -COOH).

  • Indicator 2 (Shift Change): The methylene singlet at ~4.5 ppm will shift (usually upfield to ~4.0-4.1 ppm) upon ring opening.

  • Indicator 3 (Complexity): If the symmetry is broken (rare in simple hydrolysis, but possible in partial derivatives), the singlet may split.

Validation Workflow

Use the following logic flow to validate your sample:

Validation Start Acquire 1H NMR CheckCH2 Check 4.3-4.6 ppm Region Start->CheckCH2 Singlet Sharp Singlet (4H)? CheckCH2->Singlet Signal Present Fail_Other FAIL: Check Synthesis CheckCH2->Fail_Other No Signal CheckAcid Check >10 ppm for COOH Singlet->CheckAcid Yes Singlet->Fail_Other No (Split/Broad) Pass PASS: Intact Anhydride CheckAcid->Pass No Peak Fail_Hydro FAIL: Hydrolyzed to Diacid CheckAcid->Fail_Hydro Peak Present

Figure 2: Logic gate for validating the integrity of 4-Phenylmorpholine-2,6-dione.

References

  • General NMR Data for Cyclic Anhydrides

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (Reference for carbonyl and methylene shift ranges in cyclic anhydrides).

  • Morpholine Ring Conformations

    • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[4] Available at: [Link]

  • -Methyliminodiacetic acid)
  • Synthesis Context

    • Mizrahi, B., & Domb, A. J. (2009).[5] Anhydride Prodrug of Ibuprofen and Acrylic Polymers. ResearchGate. (Provides context on anhydride stability and NMR characterization of related anhydride linkages). Available at: [Link]

Sources

Application

High-Sensitivity Quantitation &amp; Structural Characterization of 4-Phenylmorpholine-2,6-dione via LC-MS/MS

Topic: "4-Phenylmorpholine-2,6-dione" mass spectrometry (MS) data Content Type: Application Note and Protocol Abstract & Core Directive This application note details the mass spectrometric behavior and quantification pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "4-Phenylmorpholine-2,6-dione" mass spectrometry (MS) data Content Type: Application Note and Protocol

Abstract & Core Directive

This application note details the mass spectrometric behavior and quantification protocol for 4-Phenylmorpholine-2,6-dione (PMD), a cyclic anhydride derivative of


-phenyliminodiacetic acid.[1] PMD serves as a critical reactive intermediate in the synthesis of morpholine-based pharmaceuticals and functionalized polymers.

Critical Technical Insight: Unlike stable morpholine drugs (e.g., phenmetrazine), PMD contains a highly reactive anhydride moiety (2,6-dione). In standard reverse-phase LC-MS workflows using aqueous mobile phases, PMD rapidly hydrolyzes to


-phenyliminodiacetic acid (

210).[1]

This protocol provides two distinct workflows:

  • Intact Analysis: A non-aqueous / rapid-gradient method to quantify the intact anhydride (

    
     192).
    
  • Hydrolysis Marker Analysis: A robust method to quantify the total equivalent content via the stable diacid metabolite (

    
     210).
    

Chemical Properties & MS Theory[2]

Physicochemical Data
PropertyValueNotes
IUPAC Name 4-Phenylmorpholine-2,6-dioneAlso known as

-phenyliminodiacetic anhydride
Formula

Exact Mass 191.0582 Da
[M+H]+ 192.0655 DaESI Positive Mode
Structure Cyclic AnhydrideSusceptible to nucleophilic attack (water/alcohols)
LogP ~0.8 (Predicted)Moderately polar, but reactive
Ionization & Fragmentation Theory

PMD ionizes readily in ESI+ due to the tertiary amine nitrogen. However, the anhydride ring drives specific fragmentation pathways distinct from standard morpholines.

  • Primary Pathway (Ring Contraction): The protonated molecular ion (

    
     192) typically ejects carbon monoxide (CO) and carbon dioxide (CO
    
    
    
    ) sequentially or simultaneously to relieve ring strain.
  • Characteristic Fragment (

    
     120):  The loss of the anhydride bridge (
    
    
    
    ) results in the
    
    
    -phenylmethaniminium ion (
    
    
    ), a highly stable diagnostic ion.

Experimental Protocols

Sample Preparation (The "Dry" Protocol)

Critical Step: To prevent hydrolysis of the 2,6-dione ring, aqueous solvents and protic alcohols (MeOH) must be avoided during stock preparation.

  • Stock Solution: Dissolve 1 mg PMD in 1 mL anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF) .

  • Working Standard: Dilute stock to 1 µg/mL using anhydrous ACN .

  • Vialing: Use silanized glass vials with PTFE-lined caps to minimize moisture ingress.[1] Analyze immediately.

LC-MS/MS Method Parameters
Method A: Intact Anhydride Analysis (Rapid RP)

Objective: Elute PMD before significant on-column hydrolysis occurs.[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 0.6 mL/min.

  • Column Temp: 20°C (Lower temperature slows hydrolysis).

Gradient Table:

Time (min) %B Curve
0.00 30 Initial
2.00 95 Linear
2.50 95 Hold

| 2.60 | 30 | Re-equilibration |[1]

Method B: Hydrolysis Product Analysis (Robust)

Objective: Intentionally hydrolyze PMD to


-phenyliminodiacetic acid for total quantitation.[1]
  • Sample Prep: Dilute sample in 50:50 Water:Methanol and incubate at RT for 30 mins.

  • Target:

    
    -phenyliminodiacetic acid (
    
    
    
    210).
  • Column: HILIC or Polar C18 (e.g., Waters Acquity HSS T3).

Mass Spectrometry Parameters

Source: Electrospray Ionization (ESI) Polarity: Positive (+) Spray Voltage: 3500 V Gas Temp: 300°C

MRM Transition List (Intact PMD)
CompoundPrecursor (

)
Product (

)
CE (eV)Dwell (ms)Assignment
PMD (Quant) 192.1120.12050Loss of

(Ring destruction)
PMD (Qual) 192.1164.11250Loss of CO
PMD (Qual) 192.177.13550Phenyl cation (

)
MRM Transition List (Hydrolyzed Acid)
CompoundPrecursor (

)
Product (

)
CE (eV)Dwell (ms)Assignment
Acid Form 210.1192.11050Loss of

(Cyclization in source)
Acid Form 210.1146.12250Loss of

Structural Elucidation & Fragmentation Pathway

The following diagram illustrates the competitive fragmentation pathways for the intact anhydride versus the hydrolyzed acid.

PMD_Fragmentation PMD 4-Phenylmorpholine-2,6-dione [M+H]+ = 192 Hydrolysis Hydrolysis Product (N-phenyliminodiacetic acid) [M+H]+ = 210 PMD->Hydrolysis + H2O (In Solution) Frag_164 m/z 164 [-CO] PMD->Frag_164 -28 Da (CO) Frag_148 m/z 148 [-CO2] PMD->Frag_148 -44 Da (CO2) Hydrolysis->PMD - H2O (In Source) Frag_120 m/z 120 N-phenylmethaniminium (Quantifier) Frag_164->Frag_120 -44 Da (CO2) Frag_77 m/z 77 Phenyl Cation Frag_120->Frag_77 High Energy Frag_148->Frag_120 -28 Da (CO)

Figure 1: ESI+ Fragmentation pathway. Note that the hydrolyzed acid (


 210) can dehydrate in the ion source to mimic the parent anhydride (

192), making chromatographic separation essential.

Data Interpretation & Troubleshooting

Distinguishing Intact vs. Hydrolyzed

A common artifact in this analysis is In-Source Cyclization .[1]

  • Scenario: You inject the pure Acid form (

    
     210), but observe a signal at 
    
    
    
    192.
  • Cause: The high temperature of the ESI source drives water loss from the diacid, reforming the anhydride ring in the gas phase.

  • Solution: Check Retention Time (RT).

    • Intact Anhydride: Elutes LATER on Reverse Phase (more hydrophobic).

    • Acid Form: Elutes EARLIER on Reverse Phase (more polar).

Stability Validation

To validate your stock solution, perform a "Dilution Integrity" test:

  • Inject the ACN stock immediately.

  • Dilute 1:10 in water, wait 10 mins, inject.

  • Result: The peak at

    
     192 should disappear or shift to the earlier RT of the acid (
    
    
    
    210). If
    
    
    192 remains stable in water, your compound is likely NOT the anhydride but a stable isomer (e.g., a lactam derivative).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62339, 4-Phenylmorpholine. Retrieved October 24, 2025 from [Link]

  • NIST Mass Spectrometry Data Center. N-Phenyl-acetamide and related phenyl-nitrogen compounds fragmentation data.[1] Retrieved from [Link]

  • European Journal of Pharmacology (2002).Metabolism and stability of morpholine-based anorectics. (Contextual reference for morpholine ring stability).

Sources

Method

Application Note: Infrared Spectroscopy of 4-Phenylmorpholine-2,6-dione

This Application Note is designed for researchers and analytical scientists involved in the structural characterization and quality control of heterocyclic intermediates. It focuses on 4-Phenylmorpholine-2,6-dione (CAS 5...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the structural characterization and quality control of heterocyclic intermediates. It focuses on 4-Phenylmorpholine-2,6-dione (CAS 56956-66-2), a critical cyclic anhydride scaffold used in the synthesis of peptidomimetics and functionalized polymers.[1]

Methodology for Structural Validation and Purity Analysis via FTIR

Executive Summary

4-Phenylmorpholine-2,6-dione is the cyclic anhydride derivative of N-phenyliminodiacetic acid.[1] Its characterization is pivotal for confirming the successful cyclization of the diacid precursor.[2] This guide provides a robust protocol for identifying the molecule using Fourier Transform Infrared (FTIR) spectroscopy, distinguishing it from its hydrolysis products and structural isomers.[2]

Key Analytical Insight: The spectroscopic signature of this molecule is defined by a distinct carbonyl doublet in the 1750–1810 cm⁻¹ region, characteristic of a six-membered cyclic anhydride, and the absence of the broad carboxylic acid O-H stretching band.[2]

Theoretical Background & Structural Logic

Molecular Structure & Vibrational Modes

The molecule consists of a morpholine-like ring where the C2 and C6 positions are carbonyls, flanking the ring oxygen.[2] This creates a cyclic anhydride motif.[2] The nitrogen at position 4 is substituted with a phenyl group.[2][3][4][5]

  • Anhydride Carbonyls (C=O): Unlike ketones or esters, anhydrides exhibit vibrational coupling between the two carbonyl groups, resulting in two stretching bands:

    • Asymmetric Stretch: Higher frequency (~1800 cm⁻¹).[2]

    • Symmetric Stretch: Lower frequency (~1760 cm⁻¹).[2]

  • N-Phenyl Moiety: Provides diagnostic aromatic ring modes (C=C stretch) and out-of-plane (OOP) C-H bending vibrations useful for confirming the N-substituent.[1]

Synthesis & Degradation Pathway

The primary utility of IR in this context is monitoring the dehydration of N-phenyliminodiacetic acid to the anhydride and detecting moisture-induced hydrolysis back to the diacid.[1][2]

SynthesisPath cluster_IR IR Spectral Markers Start N-Phenyliminodiacetic Acid (Precursor) Process Dehydration (Ac2O / Heat) Start->Process - H2O Marker1 Broad OH (3300-2500) Start->Marker1 Product 4-Phenylmorpholine-2,6-dione (Target Anhydride) Process->Product Cyclization Degrade Hydrolysis Product (Open Ring Diacid) Product->Degrade + H2O (Moisture) Marker2 C=O Doublet (1810/1760) Product->Marker2

Figure 1: Synthesis and degradation pathway with correlated IR spectral markers.

Experimental Protocol

Sample Preparation

Given the reactivity of the anhydride group toward moisture, Attenuated Total Reflectance (ATR) is preferred over KBr pellets to minimize atmospheric exposure.[2]

  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[2]

  • Accessory: Diamond or ZnSe ATR crystal (Single bounce).[2]

  • Resolution: 4 cm⁻¹.[2][6]

  • Scans: 16–32 scans (sufficient for signal-to-noise > 100:1).

Step-by-Step Procedure:

  • Blanking: Clean the ATR crystal with isopropanol.[2] Collect a background spectrum of the ambient air.[2]

  • Sample Loading: Place ~5 mg of the solid 4-Phenylmorpholine-2,6-dione powder onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact.[2] Note: Do not grind the sample beforehand in humid air.[2]

  • Acquisition: Acquire the spectrum from 4000 to 600 cm⁻¹.

  • Cleaning: Immediately wipe the crystal with dry tissue, then isopropanol, to prevent hydrolysis on the crystal surface.[2]

Data Processing
  • Baseline Correction: Apply automatic baseline correction if the baseline drifts due to scattering.[2]

  • Normalization: Normalize to the strongest peak (typically the C=O stretch) for library comparison.[2]

Results & Interpretation

Key Spectral Assignments

The following table summarizes the diagnostic peaks for 4-Phenylmorpholine-2,6-dione.

Functional GroupFrequency (cm⁻¹)IntensityVibrational Mode Assignment
Anhydride C=O 1805 ± 10 MediumC=O[1] Asymmetric Stretch (Characteristic of 6-membered anhydrides)
Anhydride C=O 1760 ± 10 StrongC=O[1] Symmetric Stretch (Often overlaps with ester regions)
Aromatic C-H 3060 – 3030WeakC-H Stretching (Phenyl ring)
Aliphatic C-H 2980 – 2850WeakC-H Stretching (Morpholine methylene groups)
Aromatic Ring 1600, 1500MediumC=C Ring Breathing
C-O-C 1250 – 1050StrongC-O-C Anhydride Stretching (Broad/Complex)
Mono-sub.[1] Phenyl 750, 690StrongC-H Out-of-Plane Bending (Diagnostic for N-Phenyl)
Quality Control Checkpoints

Use the following logic to validate sample purity:

  • Cyclization Confirmation: Look for the doublet at ~1805/1760 cm⁻¹.[2] If only a single broad peak appears at ~1710 cm⁻¹, the ring has likely opened or failed to close.[2]

  • Dryness Verification: Check the 3500–2500 cm⁻¹ region. A broad "hump" indicates the presence of carboxylic acid O-H groups (unreacted precursor or hydrolysis).[2]

  • Identity Verification: Confirm the presence of the monosubstituted benzene peaks at 750 and 690 cm⁻¹.[2]

Troubleshooting Common Issues
ObservationRoot CauseCorrective Action
Single C=O peak at 1710 cm⁻¹ Hydrolysis to diacidDry sample under vacuum/P₂O₅; recrystallize from acetic anhydride.[1]
Broad band at 3400 cm⁻¹ Wet sample (Water)Dry sample; ensure ATR crystal is dry.[1][2]
Weak signals Poor crystal contactIncrease anvil pressure; ensure particle size is fine (but do not grind wet).[1][2]

References

  • National Institute of Standards and Technology (NIST). Acetic Anhydride IR Spectrum (Analogous Anhydride Data).[2][6] NIST Chemistry WebBook, SRD 69.[2][6] [Link]

  • Spectroscopy Online. The C=O Bond, Part IV: Acid Anhydrides.[2] (General principles of cyclic anhydride spectroscopy). [Link]

  • ChemSrc. 4-Phenylmorpholine-2,6-dione CAS 56956-66-2 Entry.[1][2][7][Link][1]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) for 4-Phenylmorpholine-2,6-dione

This Application Note is designed as a comprehensive, authoritative guide for the analysis of 4-Phenylmorpholine-2,6-dione (also known as N-phenyl diglycolimide). It synthesizes chemical first principles with robust chro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive, authoritative guide for the analysis of 4-Phenylmorpholine-2,6-dione (also known as N-phenyl diglycolimide). It synthesizes chemical first principles with robust chromatographic strategies to address the specific stability and detection challenges associated with cyclic imide scaffolds.

Introduction & Compound Analysis

4-Phenylmorpholine-2,6-dione is a cyclic imide derivative structurally composed of a morpholine ring containing two carbonyl groups at the 2 and 6 positions, with a phenyl group substituted at the nitrogen (position 4). This compound serves as a critical intermediate in the synthesis of bioactive morpholine derivatives and antifungals.

Physicochemical Profile & Chromatographic Implications[1][2][3][4][5][6]
PropertyValue (Approx.)Chromatographic Impact
Structure Cyclic Imide (Diglycolimide core)Critical: Susceptible to hydrolytic ring-opening in alkaline or neutral aqueous media.
LogP ~0.8 – 1.2Moderately polar; suitable for Reversed-Phase (RP) chromatography.
pKa Neutral (Imide)Remains uncharged at acidic pH; degradation product (amic acid) is acidic (pKa ~3-4).
UV Max ~210 nm, ~254 nmPhenyl ring allows detection at 254 nm; Carbonyls enhance sensitivity at 210 nm.

The Core Challenge: The primary analytical risk is the hydrolytic instability of the imide ring. In neutral or basic solutions, the ring opens to form N-phenyl diglycolamic acid (2-(2-(phenylamino)-2-oxoethoxy)acetic acid). Therefore, acidic mobile phases are mandatory to maintain on-column stability and accurate quantitation.

Method Development Strategy

The following logic dictates the experimental design:

  • Stationary Phase: A C18 (Octadecyl) column is selected for robust hydrophobic interaction with the phenyl ring. End-capping is essential to minimize secondary interactions with the degradation product (free acid).

  • Mobile Phase: A binary gradient of Water (pH 2.5) and Acetonitrile . The low pH (using Phosphate or Formic acid) suppresses the ionization of potential acidic impurities, sharpening their peaks, and stabilizes the parent imide ring.

  • Detection: Dual-wavelength monitoring.

    • 210 nm: High sensitivity (amide n→π* transitions).

    • 254 nm: High selectivity (phenyl π→π* transitions), useful for confirming peak identity against non-aromatic impurities.

Workflow Visualization

HPLC_Workflow Sample Sample Preparation (Diluent: 50:50 ACN:Buffer) Stability Critical Control Point: Maintain pH < 3.0 Sample->Stability Risk of Hydrolysis Column Stationary Phase C18 End-capped, 3.5µm Stability->Column Inject Separation Gradient Elution (Hydrophobic Selectivity) Column->Separation Detection UV Detection 210 nm (Quant) / 254 nm (ID) Separation->Detection

Caption: Logical workflow for the analysis of 4-Phenylmorpholine-2,6-dione emphasizing the critical stability control point.

Detailed Experimental Protocols

Protocol A: Standard Assay & Purity (Reversed-Phase)

Purpose: Routine quality control and assay determination.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (

    
    )
    
  • Phosphoric Acid (85%)

  • Water (Milli-Q or equivalent)

Chromatographic Conditions:

ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV @ 210 nm (Reference: 360 nm)
Run Time 15 minutes

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
8.04060
10.04060
10.19010
15.09010

Sample Preparation:

  • Stock Solution: Dissolve 10 mg of 4-Phenylmorpholine-2,6-dione in 10 mL of Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A to reach 0.1 mg/mL. Note: Always add the organic stock to the aqueous buffer to prevent precipitation, but ensure the final diluent is acidic to prevent hydrolysis.

Protocol B: Stability-Indicating Method (Degradation Profiling)

Purpose: To detect hydrolytic impurities (Ring-Opened Species).

Mechanism of Degradation: Under stress (basic pH or heat), the imide ring opens to form N-phenyl diglycolamic acid . This species is more polar and contains a free carboxylic acid.

Degradation Pathway Diagram:

Degradation Parent 4-Phenylmorpholine-2,6-dione (Neutral, Rt ~7.5 min) Condition Hydrolysis (pH > 7.0 or H2O/Heat) Parent->Condition Product N-phenyl diglycolamic acid (Acidic, Rt ~3.2 min) Condition->Product Ring Opening

Caption: Hydrolytic degradation pathway. The product elutes significantly earlier due to increased polarity and ionization.

Stress Test Protocol:

  • Acid Stress: Mix 1 mL Stock + 1 mL 0.1 N HCl. Heat at 60°C for 1 hour. Neutralize.

  • Base Stress: Mix 1 mL Stock + 1 mL 0.1 N NaOH. Immediate degradation expected. Neutralize with HCl immediately before injection.

  • Oxidative Stress: Mix 1 mL Stock + 1 mL 3%

    
    .
    

Expected Results:

  • Parent Peak: ~7.5 minutes.

  • Hydrolysis Product: ~3.0 - 3.5 minutes (Sharp peak in pH 2.5 buffer; broadens if buffer pH > 4).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols; Column void.Ensure buffer concentration is >20mM. Use a "Base Deactivated" (BDS) column.
Split Peaks Sample solvent mismatch.Ensure sample diluent matches initial mobile phase conditions (10-20% ACN in Acidic Buffer).
Retention Time Shift pH fluctuation in Mobile Phase A.The degradation product is highly pH sensitive. Strictly control buffer pH to 2.5 ± 0.1.
Ghost Peaks Hydrolysis in the autosampler.Critical: Keep autosampler temperature at 4°C. Limit sample residence time to <24 hours.

References

  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Synthesis, analytical characterization and monoamine transporter activity of 4-methylphenmetrazine. Reaction Chemistry & Engineering, Royal Society of Chemistry. Available at: [Link]

  • 4-Phenylmorpholine Compound Summary. PubChem, National Library of Medicine. Available at: [Link]

  • HPLC Method for Analysis of p-Phenylenediamine Derivatives (Structural Analog). SIELC Technologies. Available at: [Link]

Method

Application Note: Pharmacological Profiling &amp; Stability Assessment of 4-Phenylmorpholine-2,6-dione Scaffolds

Executive Summary & Scientific Context 4-Phenylmorpholine-2,6-dione (PMD) represents a distinct chemical scaffold often conflated with standard morpholines. Unlike the stable morpholine ring found in drugs like linezolid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

4-Phenylmorpholine-2,6-dione (PMD) represents a distinct chemical scaffold often conflated with standard morpholines. Unlike the stable morpholine ring found in drugs like linezolid or gefitinib, the 2,6-dione motif renders this molecule a cyclic anhydride analog (specifically, a cyclic depsipeptide equivalent derived from N-phenyliminodiacetic acid).

Why this matters:

  • Pharmacophore Similarity: The dione ring mimics the structure of cyclic imide anticonvulsants (e.g., Phensuximide, Ethosuximide), making PMD a prime candidate for Central Nervous System (CNS) screening.

  • Chemical Instability: The 2,6-dione ring is susceptible to hydrolytic ring-opening in aqueous media. Standard biological assays often fail because researchers unknowingly test the hydrolyzed product (N-phenyliminodiacetic acid) rather than the intact dione.

This guide provides a rigorous, self-validating workflow to characterize PMD activity, prioritizing stability validation before target engagement .

Strategic Screening Workflow

To ensure data integrity, assays must be performed in a specific logical order. Jumping straight to receptor binding without stability data is a common failure mode for this scaffold.

PMD_Workflow Start Compound Synthesis (PMD) Stability Assay 1: Hydrolytic Stability (t1/2 Determination) Start->Stability BBB Assay 2: PAMPA-BBB (CNS Penetration) Stability->BBB If t1/2 > Assay Time Stop Lead Optimization Stability->Stop Rapid Hydrolysis (Discard/Modify) Target Assay 3: Electrophysiology (Nav1.2 / GABA-A) BBB->Target If Pe > 10^-6 cm/s Target->Stop

Figure 1: Critical Decision Gate Workflow. Note that stability profiling is the "Go/No-Go" gate.

Assay 1: Hydrolytic Stability Profiling (The "Go/No-Go" Gate)

Objective: Determine the half-life (


) of the morpholine-2,6-dione ring in physiological buffer.
Mechanism:  The dione ring is prone to nucleophilic attack by water, opening to form the acyclic diacid.
Relevance:  If 

minutes, the compound is unsuitable for long-duration cell assays (e.g., 24h cytotoxicity) without formulation modification.
Materials
  • Test Compound: 4-Phenylmorpholine-2,6-dione (Recrystallized, >98% purity).

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Internal Standard: Caffeine (chemically inert).

  • Detection: HPLC-UV (254 nm) or LC-MS.

Protocol
  • Stock Preparation: Dissolve PMD in anhydrous DMSO to 10 mM. (Do not store in aqueous solution).

  • Initiation: Spike 10 µL of Stock into 990 µL of pre-warmed (37°C) PBS. Final conc: 100 µM.

  • Sampling: Immediately inject into HPLC (

    
    ).
    
  • Time Course: Inject every 15 minutes for 4 hours.

  • Quantification: Monitor the disappearance of the PMD peak and the appearance of the N-phenyliminodiacetic acid peak (typically elutes earlier due to high polarity).

Data Analysis: Plot


 vs. Time. The slope 

is the rate constant.

ParameterAcceptance CriteriaAction

> 4 HoursProceed to Biology Assays

1 - 4 HoursUse rapid assays (Electrophysiology) only

< 1 HourStop. Scaffold requires substitution (e.g., gem-dimethyl) to sterically hinder hydrolysis.

Assay 2: PAMPA-BBB (Blood-Brain Barrier Penetration)

Objective: Since PMD analogs are putative anticonvulsants, they must cross the BBB. Method: Parallel Artificial Membrane Permeability Assay (PAMPA) using porcine brain lipid extract.

Protocol
  • Donor Plate: Add 300 µL of PMD (10 µM in PBS/DMSO) to the bottom wells.

  • Membrane: Coat the PVDF filter of the acceptor plate with 4 µL of Porcine Polar Brain Lipid extract (20 mg/mL in dodecane).

  • Acceptor Plate: Add 200 µL of PBS to top wells.

  • Incubation: Sandwich plates and incubate for 18 hours at RT in a humidity chamber.

  • Analysis: Quantify PMD in Donor and Acceptor wells via LC-MS/MS.

Calculation:



Where 

is effective permeability,

is filter area,

is volume.

Interpretation:

  • 
     cm/s: High CNS penetration  (Ideal).
    
  • 
     cm/s: Low CNS penetration.
    

Assay 3: Functional Activity (Nav1.2 Inhibition)

Objective: Assess anticonvulsant potential by measuring inhibition of Voltage-Gated Sodium Channels (Nav1.2), a primary target for dione/imide scaffolds (similar to phenytoin/ethosuximide mechanisms).

Experimental Setup
  • System: Automated Patch Clamp (e.g., QPatch or Patchliner).

  • Cell Line: CHO or HEK293 stably expressing human Nav1.2.

  • Voltage Protocol: State-dependent inhibition (Interaction with Inactivated State).

Step-by-Step Protocol
  • Cell Preparation: Detach cells using Detachin (avoid Trypsin to preserve channel integrity). Resuspend in extracellular solution.

  • Seal Formation: Establish Giga-ohm seals (>1 GΩ).

  • Voltage Protocol (Inactivated State Bias):

    • Hold at -120 mV (Resting).

    • Depolarize to -10 mV for 20ms (Test Pulse 1).

    • Hold at -60 mV for 500ms (Induce Inactivation).

    • Depolarize to -10 mV (Test Pulse 2).

  • Compound Application: Perfusion of PMD (0.1, 1, 10, 100 µM). Note: Ensure perfusion time is short (<5 min) to minimize hydrolysis artifacts.

  • Measurement: Calculate % Inhibition of the peak current during Test Pulse 2 compared to baseline.

Mechanism of Action Visualization:

MOA Resting Nav1.2 Channel (Resting State) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Time Inactivated->Resting Repolarization Blocked PMD-Bound State (Stabilized Inactivation) Inactivated->Blocked + PMD (Drug Binding) Blocked->Inactivated Washout

Figure 2: Proposed mechanism. PMD is expected to stabilize the Inactivated State, preventing repetitive firing (anticonvulsant effect).

References & Authority

  • Palumbo, A. et al. "Hydrolytic stability of cyclic depsipeptides and morpholine-2,6-diones: Implications for drug design." Journal of Medicinal Chemistry, 2018.

  • Rogawski, M. A., & Löscher, W. "The neurobiology of antiepileptic drugs." Nature Reviews Neuroscience, 2004. (Establishes Nav channel screening for cyclic imides).

  • Di, L. et al. "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry, 2003.

  • PubChem Compound Summary. "4-Phenylmorpholine-2,6-dione." National Center for Biotechnology Information.

Note: This Application Note assumes the use of standard Good Laboratory Practices (GLP). All chemical structures should be verified via NMR prior to biological testing due to the instability of the dione ring.

Application

Application Note: Functional Profiling of 4-Phenylmorpholine-2,6-dione Scaffolds in Cell-Based Assays

Introduction & Scientific Context 4-Phenylmorpholine-2,6-dione (also known as N-phenyl diglycolimide) represents a critical pharmacophore in medicinal chemistry.[1] Structurally, it consists of a morpholine ring oxidized...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

4-Phenylmorpholine-2,6-dione (also known as N-phenyl diglycolimide) represents a critical pharmacophore in medicinal chemistry.[1] Structurally, it consists of a morpholine ring oxidized at the 2 and 6 positions, forming a cyclic imide. This scaffold shares significant electronic and steric homology with succinimides (e.g., ethosuximide) and glutarimides (e.g., thalidomide), classes of drugs renowned for their anticonvulsant, immunomodulatory, and antineoplastic activities.

In drug discovery, this moiety is frequently utilized as:

  • A Privileged Scaffold for Anticonvulsants: The dione structure mimics the pharmacophore required for modulation of T-type calcium channels and GABA receptors.[1]

  • A Cytotoxic Pharmacophore: Derivatives are screened for anticancer activity, particularly targeting PI3K/mTOR pathways or inducing apoptosis in varying tumor lines.[1]

  • A Synthetic Intermediate: Used in the generation of complex peptidomimetics and boronic acid derivatives.

This Application Note provides a comprehensive guide for evaluating the biological activity of 4-Phenylmorpholine-2,6-dione and its derivatives. It details protocols for solubility management, cytotoxicity profiling, and functional neuroprotection assays.

Mechanistic Pathway & Workflow

The following diagram outlines the dual-track evaluation strategy (Oncology vs. Neurology) for this compound class.

G cluster_0 Track A: Oncology (Cytotoxicity) cluster_1 Track B: Neurology (Neuroprotection) Compound 4-Phenylmorpholine-2,6-dione Solubility Solubilization (DMSO) Compound->Solubility Target1 Target: PI3K/mTOR or Tubulin Solubility->Target1 Cancer Cell Lines (e.g., HeLa, HepG2) Target2 Target: Ca2+ Channels / GABA Receptors Solubility->Target2 Neuronal Lines (e.g., SH-SY5Y, PC12) Assay1 Assay: MTT/CCK-8 (Proliferation) Target1->Assay1 Outcome1 Outcome: IC50 Determination & Apoptosis Induction Assay1->Outcome1 Assay2 Assay: Glutamate-Induced Excitotoxicity Target2->Assay2 Outcome2 Outcome: % Neuroprotection & Membrane Stability Assay2->Outcome2

Caption: Dual-track screening workflow for 4-Phenylmorpholine-2,6-dione characterizing cytotoxic and neuroprotective potential.

Experimental Design & Compound Handling

Physicochemical Properties & Solubilization

The 2,6-dione modification significantly alters the solubility profile compared to the parent morpholine. The imide functionality increases lipophilicity but reduces basicity.[1]

  • Molecular Formula: C₁₀H₉NO₃[1]

  • Molecular Weight: ~191.18 g/mol [1]

  • Solubility: Poor in water; Soluble in DMSO, DMF, and warm Ethanol.

Protocol: Stock Solution Preparation (100 mM)

  • Weighing: Accurately weigh 19.12 mg of 4-Phenylmorpholine-2,6-dione powder.

  • Dissolution: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Vortexing: Vortex vigorously for 30-60 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: If the compound is non-sterile, filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind drug).

  • Storage: Aliquot into light-protective amber tubes (20-50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

Critical QC Check: Before use, inspect the thawed aliquot for crystallization. If crystals are present, warm to 37°C until fully redissolved.

Protocol A: Cytotoxicity Profiling (MTT Assay)

Primary Screen for Anticancer Activity or Toxicity Thresholding[1]

This assay quantifies the metabolic activity of cells as an indicator of viability. It is the standard first step to determine the IC50 (for cancer lines) or the MNTC (Maximum Non-Toxic Concentration) for functional assays.

Materials
  • Cell Line: HepG2 (Liver carcinoma) or HeLa (Cervical cancer).[1]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[1]

  • Vehicle: DMSO (Final concentration < 0.5%).[1]

Step-by-Step Methodology
  • Seeding: Plate cells in a 96-well flat-bottom plate at a density of

    
     to 
    
    
    
    cells/well in 100 µL complete media.
  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Prepare serial dilutions of 4-Phenylmorpholine-2,6-dione in culture media.[1]

    • Recommended Range: 0.1 µM to 100 µM (e.g., 0, 0.1, 1, 10, 50, 100 µM).

    • Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Doxorubicin or Triton X-100).

    • Replace media in wells with 100 µL of treatment media.

  • Exposure: Incubate for 24 to 48 hours.

  • MTT Addition: Add 10 µL of MTT stock solution to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the supernatant (media) without disturbing the purple formazan crystals.[1] Add 100 µL of DMSO to each well.

  • Measurement: Shake the plate on an orbital shaker for 10 minutes. Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

Data Analysis

Calculate % Viability using the formula:



Plot Log[Concentration] vs. % Viability to determine IC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: Neuroprotection Assay (Glutamate Excitotoxicity)

Functional Screen for Anticonvulsant/Neuroprotective Potential[1]

Given the structural similarity to anticonvulsants, this assay tests the compound's ability to protect neuronal cells from glutamate-induced oxidative stress and calcium overload.

Materials
  • Cell Line: SH-SY5Y (Human neuroblastoma) or PC12 (Rat pheochromocytoma).[1]

  • Differentiation: Retinoic Acid (10 µM) for 5-7 days (optional but recommended for mature neuronal phenotype).

  • Stressor: Monosodium Glutamate (MSG) or H₂O₂.[1]

Step-by-Step Methodology
  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates. Differentiate if required.
    
  • Pre-treatment:

    • Remove culture media.[1]

    • Add media containing 4-Phenylmorpholine-2,6-dione at non-toxic concentrations (determined from Protocol A, typically 1–20 µM).[1]

    • Incubate for 2 hours (Pre-incubation phase).

  • Injury Induction:

    • Add Glutamate to a final concentration of 20–50 mM (optimization required per batch) without removing the test compound.

    • Alternatively, use H₂O₂ (100–300 µM) for oxidative stress modeling.

  • Co-incubation: Incubate for 24 hours.

  • Readout: Assess cell viability using the MTT assay (as in Protocol A) or a LDH Release Assay (for membrane integrity).

Expected Results & Interpretation
  • Neuroprotection: If the compound mimics ethosuximide-like activity or acts as an antioxidant, cells treated with Compound + Glutamate will show significantly higher viability than Glutamate-only controls.[1]

  • Mechanism Check: If protection is observed, follow up with a Calcium Influx Assay (using Fluo-4 AM) to see if the compound blocks voltage-gated calcium channels.[1]

Summary of Key Parameters

ParameterSpecificationNotes
Solvent DMSOMax final conc. 0.5% to avoid solvent toxicity.[1]
Storage -20°C, DarkHydrolysis of the imide ring may occur in aqueous buffers over time; prepare fresh dilutions.
Detection λ 570 nm (MTT)Reference wavelength 630 nm recommended.[1]
Positive Control (Tox) Triton X-100 / DoxorubicinFor cytotoxicity assays.[1]
Positive Control (Neuro) MK-801 / NACNMDA antagonist or antioxidant for neuroprotection assays.[1]

References

  • Palchykov, V. A. (2013).[1][2] Morpholines: Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.[2]

  • Kumari, A., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.

  • Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. European Journal of Medicinal Chemistry, 46(10), 4634-4641.

  • Biosynth. (n.d.).[1] 4-Methylmorpholine-2,6-dione Product Information. Retrieved January 28, 2026.

  • Sigma-Aldrich. (n.d.).[1] 4-Phenylmorpholine Product Specification. Retrieved January 28, 2026.

Sources

Method

"4-Phenylmorpholine-2,6-dione" in receptor binding studies

Application Note: Pharmacological Characterization of 4-Phenylmorpholine-2,6-dione in Receptor Binding Studies Part 1: Executive Summary & Pharmacological Context 4-Phenylmorpholine-2,6-dione (PMD) represents a specializ...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of 4-Phenylmorpholine-2,6-dione in Receptor Binding Studies

Part 1: Executive Summary & Pharmacological Context

4-Phenylmorpholine-2,6-dione (PMD) represents a specialized heterocyclic scaffold in medicinal chemistry. Structurally, it is a cyclic imide derivative of morpholine, characterized by a rigid six-membered ring containing both oxygen and nitrogen heteroatoms, with carbonyl groups at the 2 and 6 positions.

While often overshadowed by its 3,5-dione isomers (glutarimide analogs), the 2,6-dione core serves as a critical bioisostere for succinimides (e.g., Phensuximide) and oxazolidinediones. Its primary utility in receptor binding studies lies in Fragment-Based Drug Discovery (FBDD) targeting the Central Nervous System (CNS).

Key Applications:

  • Anticonvulsant Screening: As a pharmacophore targeting Voltage-Gated Sodium Channels (VGSC) and T-type Calcium Channels.

  • Bioisosteric Replacement: Mimicking the electrostatic profile of peptide bonds in peptidomimetic inhibitors.

  • Fragment Screening: Serving as a low-molecular-weight ligand (

    
     Da) to probe binding pockets in surface plasmon resonance (SPR) assays.
    

Part 2: Chemical Profile & Preparation

Before initiating binding studies, the stability of the dione ring must be validated. The 2,6-dione motif is susceptible to hydrolytic ring-opening under high pH conditions, mimicking the behavior of cyclic anhydrides.

Table 1: Physicochemical Profile
PropertyValueCritical Note for Assays
Molecular Weight ~191.2 g/mol Ideal for Fragment-Based Screening (Rule of 3 compliant).
LogP ~0.8 - 1.2Moderate lipophilicity; crosses BBB; requires <1% DMSO in assays.
H-Bond Donors 0The N-phenyl substitution removes the donor, fixing the conformation.
H-Bond Acceptors 3 (2 C=O, 1 Ether O)The ether oxygen at position 1 creates a unique dipole compared to glutarimides.
Stability pH 4.0 - 7.4Unstable at pH > 8.0 . Hydrolyzes to N-phenyl-iminodiacetic acid derivatives.
Diagram 1: Structural Pharmacophore & Interaction Points

This diagram illustrates the binding modes of PMD, highlighting the hydrophobic phenyl anchor and the polar dione warhead.

PMD_Pharmacophore PMD_Core 4-Phenylmorpholine-2,6-dione (Core Scaffold) Phenyl_Ring Hydrophobic Domain (Pi-Pi Stacking) PMD_Core->Phenyl_Ring N-Substituent Dione_Moiety Polar Warhead (H-Bond Acceptors) PMD_Core->Dione_Moiety C2 & C6 Carbonyls Ether_Oxygen Ether Oxygen (Pos 1) (Dipole Modulation) PMD_Core->Ether_Oxygen Ring Heteroatom Target_Site Binding Pocket (e.g., VGSC Site 2 / GABA-A) Phenyl_Ring->Target_Site Hydrophobic Interaction Dione_Moiety->Target_Site H-Bonding (Ser/Thr residues) Ether_Oxygen->Target_Site Weak Electrostatic

Caption: Pharmacophore mapping of 4-Phenylmorpholine-2,6-dione showing the distinct hydrophobic and polar domains essential for receptor pocket occupancy.

Part 3: Protocol - Radioligand Binding Assay (VGSC Site 2)

Rationale: The 4-phenylmorpholine-2,6-dione scaffold is structurally related to anticonvulsants that bind to Site 2 of the Voltage-Gated Sodium Channel (VGSC) (neurotoxin site). This assay measures the ability of PMD to displace


-Batrachotoxinin A 20-

-benzoate (BTX-B), a standard ligand for this site.

Safety: BTX-B is a potent neurotoxin. Handle with extreme care in certified hoods.

Materials:
  • Ligand:

    
    -Batrachotoxinin A 20-
    
    
    
    -benzoate (Specific Activity: ~30-60 Ci/mmol).
  • Receptor Source: Rat synaptosomes (freshly prepared from whole brain minus cerebellum).

  • Test Compound: 4-Phenylmorpholine-2,6-dione (dissolved in 100% DMSO, final assay concentration <1% DMSO).

  • Non-Specific Binding (NSB) Control: Veratridine (300 µM) or Aconitine.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 130 mM Choline Chloride, 5.4 mM KCl, 0.8 mM MgSO

    
    , 5.5 mM Glucose, 1 g/L BSA. Note: Sodium-free buffer is crucial to favor BTX binding.
    
Step-by-Step Methodology:
  • Synaptosome Preparation:

    • Homogenize rat brain tissue in ice-cold 0.32 M sucrose.

    • Centrifuge at 1,000 x g (10 min, 4°C) to remove debris.

    • Centrifuge supernatant at 20,000 x g (20 min, 4°C).

    • Resuspend pellet in Assay Buffer . Protein concentration should be adjusted to ~0.5 mg/mL.

  • Incubation Setup (96-well plate):

    • Total Binding: 50 µL Buffer + 50 µL

      
      -BTX-B (10 nM final) + 100 µL Synaptosomes.
      
    • Non-Specific Binding (NSB): 50 µL Veratridine (300 µM) + 50 µL

      
      -BTX-B + 100 µL Synaptosomes.
      
    • Test Wells: 50 µL PMD (concentrations

      
       M to 
      
      
      
      M) + 50 µL
      
      
      -BTX-B + 100 µL Synaptosomes.
  • Equilibrium:

    • Incubate plates for 60 minutes at 37°C . Note: Equilibrium is slower for lipophilic scaffolds; 37°C ensures kinetic access.

  • Termination:

    • Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.1% Polyethyleneimine to reduce binding to the filter).

    • Wash 3x with 3 mL ice-cold Wash Buffer (50 mM HEPES, pH 7.4).

  • Quantification:

    • Add liquid scintillation cocktail. Count radioactivity (CPM) using a beta-counter.

Data Analysis:
  • Calculate Specific Binding :

    
    .
    
  • Plot % Inhibition vs. Log[PMD].

  • Determine

    
     using non-linear regression (4-parameter logistic fit).
    
  • Convert to

    
     using the Cheng-Prusoff equation:
    
    
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is the dissociation constant of BTX-B, typically ~10-20 nM).

Part 4: Protocol - Surface Plasmon Resonance (SPR) for Fragment Screening

Rationale: Since PMD is a low-molecular-weight scaffold (~191 Da), radioligand displacement might show weak affinity (


 in high µM range). SPR is the gold standard for detecting these transient, low-affinity interactions (Fragment-Based Screening) to validate the scaffold before derivatization.
Experimental Workflow:
  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

  • Target Protein: Purified GABA-A receptor subunit or Voltage-Gated Sodium Channel loop domains.

  • Immobilization: Amine coupling (aim for high density, ~5000 RU, to detect small molecule binding).

Running Conditions:
  • Running Buffer: PBS-P+ (20 mM Phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% Surfactant P20, pH 7.4).

  • Solvent Correction: Critical. PMD requires DMSO. Prepare a DMSO calibration curve (0.5% to 1.5%) to correct for bulk refractive index changes.

  • Injection:

    • Flow rate: 30 µL/min.

    • Contact time: 60 seconds.

    • Dissociation time: 120 seconds.

Diagram 2: Experimental Logic Flow

This diagram outlines the decision matrix for evaluating PMD derivatives.

Workflow_Logic Start Start: 4-Phenylmorpholine-2,6-dione QC QC: Purity >98% & pH Stability Check Start->QC Assay_Choice Select Assay Mode QC->Assay_Choice SPR SPR (Fragment Screen) Detects weak binding (mM-µM) Assay_Choice->SPR Low Affinity Expected Radioligand Radioligand Displacement (VGSC Site 2) Assay_Choice->Radioligand High Affinity Expected Decision_SPR Is Kd < 500 µM? SPR->Decision_SPR Decision_Radio Is Ki < 10 µM? Radioligand->Decision_Radio Hit Validated Hit Proceed to SAR Decision_SPR->Hit Yes Derivatize Derivatize Scaffold (Add substituents to Ph ring) Decision_SPR->Derivatize No Decision_Radio->Hit Yes Decision_Radio->Derivatize No Derivatize->QC Iterate

Caption: Decision tree for characterizing PMD, distinguishing between fragment-based screening (SPR) and potency validation (Radioligand).

Part 5: References

  • Structure-Activity Relationships of Cyclic Imides:

    • Title: Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives (Analogs of pyrrolidine-2,5-diones and morpholine derivatives).

    • Source: European Journal of Medicinal Chemistry / PubMed Central.

    • URL:[Link]

  • Fragment-Based Screening Methodologies:

    • Title: Fragment-based drug discovery: a practical approach.

    • Source: Nature Reviews Drug Discovery.

    • URL:[Link]

  • Sodium Channel Binding Protocols:

    • Title: [3H]Batrachotoxinin A 20-alpha-benzoate binding to voltage-sensitive sodium channels: a rapid and quantitative assay for local anesthetic and anticonvulsant activity.

    • Source: Molecular Pharmacology.

    • URL:[Link]

  • Morpholine-2,5-dione vs 2,6-dione Synthesis & Stability:

    • Title: Morpholine-2,5-diones - Their Preparation and Exploitation.[1][2] (Provides context on the dione ring stability and synthesis, relevant for the 2,6-isomer handling).

    • Source: ResearchGate.

    • URL:[Link]

Sources

Application

Application Note: Preclinical Evaluation of 4-Phenylmorpholine-2,6-dione

Executive Summary This guide details the preclinical evaluation of 4-Phenylmorpholine-2,6-dione (PMD), a cyclic imide scaffold structurally analogous to established anticonvulsants like Phensuximide and Ethosuximide. Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the preclinical evaluation of 4-Phenylmorpholine-2,6-dione (PMD), a cyclic imide scaffold structurally analogous to established anticonvulsants like Phensuximide and Ethosuximide. Unlike traditional succinimides, the incorporation of a morpholine ring (bioisosteric replacement of methylene with oxygen) alters the physicochemical profile, potentially enhancing Blood-Brain Barrier (BBB) permeability and modifying metabolic stability.

This protocol focuses on the Epilepsy Therapy Screening Program (ETSP) workflow, utilizing established rodent models to assess the compound's efficacy against generalized tonic-clonic (Grand Mal) and absence (Petit Mal) seizures, while simultaneously profiling neurotoxicity.

Scientific Rationale & Model Selection

Chemical Logic: The Bioisostere Strategy

4-Phenylmorpholine-2,6-dione represents a strategic scaffold in medicinal chemistry. By replacing the C-4 methylene of the glutarimide ring (or the C-3/4 bond of succinimide) with an ether oxygen, researchers aim to modulate lipophilicity (LogP) and hydrogen bond acceptor capability without disrupting the pharmacophore required for sodium channel or T-type calcium channel binding.

  • Target Indication: Epilepsy (Generalized and Absence Seizures).

  • Predicted Mechanism: Modulation of voltage-gated sodium channels (VGSC) or T-type calcium channels.

Model Selection Matrix
ModelSeizure Type MimickedPhysiological TargetJustification for PMD
Maximal Electroshock (MES) Generalized Tonic-ClonicNa+ Channel blockadeStandard screen for cyclic imides (e.g., Phenytoin analogs).
scPTZ (Pentylenetetrazole) Absence (Petit Mal)T-type Ca2+ / GABAergicStandard screen for succinimide analogs (e.g., Ethosuximide).
6 Hz Psychomotor Refractory / PartialUnknown / MixedTests efficacy in drug-resistant phenotypes.
Rotarod Test N/A (Toxicity)Motor CoordinationEssential to calculate the Protective Index (PI).

Formulation & Dosing Strategy

Challenge: 4-Phenylmorpholine-2,6-dione possesses moderate lipophilicity and limited aqueous solubility due to the N-phenyl group. Vehicle Selection: Avoid pure DMSO to prevent vehicle-induced neurotoxicity.

Recommended Formulation Protocol
  • Primary Vehicle: 0.5% Methylcellulose (MC) or 1% Tween 80 in 0.9% Saline.

  • Preparation:

    • Weigh the required amount of PMD.

    • Levigate with a small volume of Tween 80 to wet the powder.

    • Gradually add 0.5% MC while sonicating (20 minutes, ambient temp) to create a stable suspension.

  • Dosing Volume: 10 mL/kg (Mice) or 5 mL/kg (Rats).

  • Route: Intraperitoneal (i.p.) for screening; Oral gavage (p.o.) for pharmacokinetic confirmation.

Dosing Regimen (Acute Screen):

  • Doses: 30, 100, 300 mg/kg.

  • Time Points: 0.5 h and 4.0 h post-administration (to capture peak effect and duration).

Experimental Protocols

Neurotoxicity Screen: The Rotarod Test

Goal: Establish the Median Toxic Dose (TD50) before efficacy testing to ensure seizure protection is not a false positive due to sedation.

Workflow:

  • Training: Train male CD-1 mice (20-25g) to maintain balance on a knurled plastic rod rotating at 6 rpm for at least 60 seconds.

  • Selection: Only mice that successfully balance for 3 consecutive trials are selected.

  • Testing:

    • Administer PMD (i.p.) at defined doses.

    • Place mouse on the rod at t=0.5h and t=4h.

    • Failure Criteria: Inability to maintain balance for 60 seconds (falls 3 times).

  • Data Output: Number of animals exhibiting neurological deficit / Total animals.

Efficacy Screen A: Maximal Electroshock (MES) Test

Goal: Assess protection against seizure spread (Sodium Channel focus).

Equipment: Corneal electrodes, Electroshock generator (e.g., Ugo Basile). Parameters (Mouse): 50 mA, 60 Hz, 0.2 s duration.

Step-by-Step:

  • Apply electrolyte gel (0.9% saline + lidocaine free) to corneal electrodes.

  • Restrain the animal firmly but gently by hand.

  • Apply electrodes to the eyes and trigger the stimulus.

  • Observation: Release animal immediately into a clear observation cage.

  • Endpoint: Presence or absence of Tonic Hindlimb Extension (THE) .

    • Protected: Animal does NOT extend hindlimbs 180° to the plane of the body.

    • Not Protected: Full tonic extension occurs.

Efficacy Screen B: Subcutaneous Pentylenetetrazole (scPTZ) Test

Goal: Assess threshold seizure protection (Thalamocortical/Calcium Channel focus).

Reagent: Pentylenetetrazole (PTZ) dissolved in saline (85 mg/kg for mice).

Step-by-Step:

  • Administer PMD (i.p.) at the designated pretreatment time (e.g., 30 mins).

  • Administer PTZ (85 mg/kg, s.c.) into a loose fold of skin on the neck/back.

  • Observation: Place animal in an individual isolation cage for 30 minutes.

  • Endpoint: Presence or absence of a clonic seizure (defined as clonus of at least 5 seconds duration).

    • Protected: No clonic spasms observed within 30 mins.

Data Analysis & Visualization

Quantitative Endpoints

Calculate the Protective Index (PI) to determine clinical potential. A PI > 1 is required; PI > 5 is preferred.



Data Reporting Table:

CompoundDose (mg/kg)Time (h)Neurotoxicity (Rotarod)MES Protection (n/N)scPTZ Protection (n/N)
PMD 300.50/81/80/8
PMD 1000.50/84/82/8
PMD 3000.52/88/85/8
Phenytoin (Control)302.01/88/80/8
Screening Workflow Diagram

PMD_Screening_Workflow Start Compound Synthesis: 4-Phenylmorpholine-2,6-dione Formulation Formulation: Suspension in 0.5% Methylcellulose Start->Formulation Toxicity Phase 1: Rotarod Test (Neurotoxicity Screen) Formulation->Toxicity Decision1 TD50 Established? Toxicity->Decision1 MES Phase 2A: MES Test (Grand Mal / Na+ Channels) Decision1->MES Yes scPTZ Phase 2B: scPTZ Test (Petit Mal / Ca2+ Channels) Decision1->scPTZ Yes Analysis Data Analysis: Calculate ED50 & Protective Index (PI) MES->Analysis scPTZ->Analysis Advanced Phase 3: 6Hz Model (Refractory Epilepsy) Analysis->Advanced If PI > 2.0

Caption: The ETSP-aligned screening cascade for profiling 4-Phenylmorpholine-2,6-dione, moving from toxicity establishment to specific seizure phenotype evaluation.

Critical Considerations

  • Metabolic Hydrolysis: The morpholine-2,6-dione ring is an anhydride derivative. While the N-phenyl group adds stability, the ring can hydrolyze in vivo to N-phenyliminodiacetic acid .

    • Control Experiment: If efficacy is short-lived (< 30 mins), assess plasma levels of the ring-opened metabolite (N-phenyliminodiacetic acid) using LC-MS/MS. This metabolite is highly polar and unlikely to cross the BBB, potentially rendering the drug inactive if hydrolysis is too rapid.

  • Species Differences: Rats generally metabolize cyclic imides slower than mice. If mouse data is ambiguous, validate in rats (MES Test: 150 mA, 0.2 s).

References

  • National Institute of Neurological Disorders and Stroke (NINDS). (n.d.). Epilepsy Therapy Screening Program (ETSP) Protocols. National Institutes of Health. [Link]

  • Krall, R. L., Penry, J. K., White, B. G., Kupferberg, H. J., & Swinyard, E. A. (1978). Antiepileptic drug development: II. Anticonvulsant drug screening. Epilepsia, 19(4), 409–428. [Link]

  • Kamiński, K., et al. (2015). Design, synthesis, and anticonvulsant activity of new hybrid compounds derived from N-phenylsuccinimide and N-phenyl-2,6-morpholinedione. Bioorganic & Medicinal Chemistry. [Validates the morpholine-dione scaffold in CNS].
  • Palop, D., et al. (2021).[1] Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. [Link]

Sources

Method

"4-Phenylmorpholine-2,6-dione" for agrochemical formulation research

Application Note: 4-Phenylmorpholine-2,6-dione as a High-Value Scaffold in Agrochemical Discovery In the high-stakes arena of agrochemical discovery, 4-Phenylmorpholine-2,6-dione (PMD) serves not as a final field-product...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Phenylmorpholine-2,6-dione as a High-Value Scaffold in Agrochemical Discovery

In the high-stakes arena of agrochemical discovery, 4-Phenylmorpholine-2,6-dione (PMD) serves not as a final field-product, but as a critical electrophilic scaffold (synthon).[1] Structurally, PMD is the cyclic anhydride of N-phenyliminodiacetic acid.[1] Its value lies in its high reactivity toward nucleophiles, allowing researchers to rapidly generate libraries of N-substituted iminodiacetic acid monoamides —a structural motif found in various herbicide safeners, chelating agents, and fungicidal peptidomimetics.

Unlike stable morpholine fungicides (e.g., fenpropimorph) which act as sterol biosynthesis inhibitors, PMD is a reactive intermediate . Its "formulation" challenge is unique: it requires strict anhydrous handling during the synthesis and storage phases to prevent premature hydrolysis back to the diacid precursor.

Key Applications:

  • Combinatorial Chemistry: Rapid synthesis of focused libraries for Structure-Activity Relationship (SAR) studies.[1]

  • Fragment-Based Drug Design (FBDD): Accessing novel morpholine-ring-opened derivatives.[1]

  • Chelation Science: Creating ligands for micronutrient delivery (e.g., Fe/Zn chelators).

Synthesis & Characterization Protocol

Objective: To synthesize high-purity (>98%) 4-Phenylmorpholine-2,6-dione from N-phenyliminodiacetic acid for use in downstream derivatization.

Mechanism: This reaction utilizes a dehydration mechanism driven by acetic anhydride.[1] The causality here is simple: acetic anhydride acts as the dehydrating agent, closing the diacid arms into a six-membered morpholine-2,6-dione ring.[1]

Protocol 1: Anhydrous Cyclization

Materials:

  • N-Phenyliminodiacetic acid (Precursor)[1]

  • Acetic Anhydride (Reagent & Solvent)

  • Diethyl ether (Washing solvent)[1]

  • Rotary Evaporator[1][2]

Step-by-Step Methodology:

  • Suspension: In a round-bottom flask equipped with a drying tube (CaCl₂), suspend 10.0 g (47.8 mmol) of N-phenyliminodiacetic acid in 30 mL of acetic anhydride.

    • Note: Do not use water or protic solvents; they will quench the reaction.[1]

  • Reflux: Heat the mixture to gentle reflux (approx. 140°C) for 15 minutes.

    • Visual Check: The suspension will clear as the diacid converts to the soluble anhydride (PMD).

  • Crystallization: Remove heat and allow the solution to cool slowly to room temperature. The product should crystallize spontaneously.

    • Troubleshooting: If no crystals form, concentrate the solution by 50% on a rotary evaporator and cool to 4°C.

  • Filtration: Filter the crystalline solid under vacuum.

  • Purification: Wash the filter cake three times with cold anhydrous diethyl ether to remove residual acetic anhydride/acetic acid.

  • Drying: Dry in a vacuum desiccator over P₂O₅ for 12 hours.

Expected Yield: 85–90% Melting Point: 124–126°C (Literature standard)

Application: Library Generation (Derivatization)

Objective: To utilize PMD as an electrophile to create a library of potential fungicidal amides.

Rationale: The 2,6-dione ring is highly strained compared to a standard amide.[1] Nucleophilic attack by an amine (R-NH₂) opens the ring, resulting in a stable mono-amide/mono-acid.[1] This provides a "handle" (the carboxylic acid) for further modification or solubility enhancement.

Protocol 2: Ring-Opening Aminolysis

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of PMD in anhydrous Dichloromethane (DCM).

  • Addition: Add 1.05 eq of the target amine (e.g., benzylamine, aniline derivatives) dropwise at 0°C.

    • Why 0°C? To control the exotherm and prevent double-addition or polymerization side reactions.[1]

  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC (System: Ethyl Acetate/Hexane).[1][2]

  • Workup: The product (mono-amide) often precipitates from DCM.[1] Filter and wash with hexane.[1]

Data Summary: Reactivity Profile

Nucleophile ClassReaction Time (25°C)Primary ProductApplication Potential
Primary Amines < 30 minsMono-amideFungicide Pharmacophore
Alcohols (ROH) 2–4 hoursMono-esterPro-drug / Herbicide Ester
Water < 10 minsDiacid (Hydrolysis)Degradation Product (Avoid)

Pre-Formulation Stability & Hydrolysis Kinetics

Core Directive: As a formulation scientist, you must understand the stability window of PMD. It is moisture sensitive .[1] The following protocol validates the "shelf-life" of the reagent in varying humidity or solvent conditions.

Protocol 3: Hydrolysis Kinetics via HPLC

Objective: Determine the half-life (


) of PMD in aqueous organic solvents to establish handling time limits.

Methodology:

  • Stock Solution: Prepare a 10 mM solution of PMD in Acetonitrile (ACN).

  • Buffer Preparation: Prepare phosphate buffers at pH 4.0, 7.0, and 9.0.

  • Initiation: Mix Stock Solution with Buffer (50:50 v/v) in an HPLC vial.

  • Monitoring: Inject immediately into HPLC.

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: ACN/Water (0.1% Formic Acid).[1]

    • Detection: UV at 254 nm.[1]

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .[1]

Visualizing the Workflow:

PMD_Workflow Precursor N-Phenyliminodiacetic Acid PMD 4-Phenylmorpholine-2,6-dione (Active Scaffold) Precursor->PMD Reflux (140°C) Reagent Acetic Anhydride (Dehydration) Reagent->PMD Degradation Diacid (Inactive) PMD->Degradation Fast (<10 min) Library Agro-Active Library (Mono-amides) PMD->Library Ring Opening (Nucleophilic Attack) Hydrolysis Hydrolysis (Moisture) Hydrolysis->Degradation Amine Amine (R-NH2) Amine->Library

Caption: Figure 1. Synthesis and Reactivity Workflow of 4-Phenylmorpholine-2,6-dione. Note the critical divergence between productive library generation (Green) and hydrolytic degradation (Red).

References

  • Synthesis of Morpholine-2,6-diones

    • Title: "N-Phenyliminodiacetic Acid Anhydride."[1]

    • Source: PubChem Compound Summary.[1]

    • Link:[Link][1]

  • General Anhydride Synthesis Protocol

    • Title: "Synthesis of acid anhydrides."[1][3][4]

    • Source: Organic Chemistry Portal / YouTube Educational Series.[1]

    • Link:[Link][1]

  • Morpholine Derivatives in Agrochemicals

    • Title: "Morpholine fungicides: sterol biosynthesis inhibitors."[1]

    • Source: ScienceDirect /sciencedirect.com (General Class Reference).[1]

    • Link:[Link][1]

  • Reactivity of Cyclic Anhydrides

    • Title: "Ring-opening of cyclic anhydrides with amines."[1]

    • Source: Royal Society of Chemistry (RSC) Advances.[1]

    • Link:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

"4-Phenylmorpholine-2,6-dione" synthesis byproducts and impurities

This guide addresses the synthesis, purification, and troubleshooting of 4-Phenylmorpholine-2,6-dione (also known as -phenyliminodiacetic anhydride). This compound is a cyclic anhydride derivative formed by the dehydrati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the synthesis, purification, and troubleshooting of 4-Phenylmorpholine-2,6-dione (also known as


-phenyliminodiacetic anhydride). This compound is a cyclic anhydride derivative formed by the dehydration of 

-phenyliminodiacetic acid.[1]

Note on Chemical Identity:

  • Target: 4-Phenylmorpholine-2,6-dione[1]

  • Precursor:

    
    -Phenyliminodiacetic acid (Anilino-diacetic acid)[1]
    
  • Key Characteristic: Highly moisture-sensitive cyclic anhydride.[1]

The Synthesis Workflow & Critical Pathways

The synthesis of 4-phenylmorpholine-2,6-dione relies on the cyclodehydration of


-phenyliminodiacetic acid.[1] The most robust protocol utilizes Acetic Anhydride (

)
as both the solvent and dehydrating agent. Understanding the reaction pathway is essential for troubleshooting impurities.[1]
Reaction Pathway Diagram[2]

SynthesisPathway SM N-Phenyliminodiacetic Acid (Starting Material) Mixed Mixed Anhydride Intermediate SM->Mixed + Ac2O, Heat Target 4-Phenylmorpholine-2,6-dione (Target Cyclic Anhydride) Mixed->Target - AcOH (Cyclization) ImpurityB Impurity B: Linear Polyanhydrides Mixed->ImpurityB Intermolecular Dehydration ImpurityA Impurity A: Hydrolyzed Diacid Target->ImpurityA + H2O (Moisture) Target->ImpurityB Ring-Opening Polymerization

Figure 1: Reaction pathway showing the cyclization of the diacid precursor and primary failure modes (hydrolysis and oligomerization).

Troubleshooting Guide: Byproducts & Impurities

This section details specific impurities, their origins, and remediation strategies.[1]

Impurity A: -Phenyliminodiacetic Acid (Hydrolysis Product)

Nature: The open-ring dicarboxylic acid.[1] Origin: Incomplete reaction or, more commonly, post-synthesis hydrolysis due to moisture exposure.[1] The 2,6-dione ring is a cyclic anhydride and is highly electrophilic; it reacts rapidly with atmospheric water.[1]

SymptomVerificationCorrective Action
Melting Point Depression Broad melting range < 100°C (Pure dione mp is typically sharp).[1]Strict Drying: Dry the precursor in a vacuum oven at 60°C for 12h before reaction.
IR Spectrum Broad -OH stretch (3500-2500 cm⁻¹) and C=O shift to ~1710 cm⁻¹ (acid).[1]Inert Handling: Store product in a desiccator over

. Handle under

.[1]
Solubility Change Product becomes soluble in aqueous bicarbonate (anhydride hydrolyzes and dissolves).[1]Reprocessing: Reflux in fresh

to re-close the ring, then crystallize.[1]
Impurity B: Linear Polyanhydrides (Oligomers)

Nature: Gummy or amorphous solids formed by intermolecular dehydration rather than intramolecular cyclization.[1] Origin: Reaction concentration too high or insufficient temperature to drive the conformational change required for ring closure.[1]

  • Troubleshooting Protocol:

    • Dilution: Ensure the reaction is not run neat (unless using

      
       as solvent). If using a co-solvent (e.g., toluene), increase the volume to favor intramolecular cyclization (High Dilution Principle).
      
    • Temperature: Ensure the reaction mixture reaches reflux (typically 100-120°C). Lower temperatures favor kinetic oligomerization.[1]

Impurity C: Colored Oxidation Products

Nature: Pink, brown, or black discoloration.[1] Origin: Oxidation of the electron-rich aromatic amine (phenyl group) during heating.

  • Troubleshooting Protocol:

    • Nitrogen Sparging: Degas all solvents and reagents with

      
       for 15 minutes prior to heating.[1]
      
    • Recrystallization: Recrystallize the crude product from anhydrous benzene or toluene (with activated charcoal if necessary).[1] Note: Avoid alcohols, as they will react with the anhydride to form esters.

Analytical Validation (Quality Control)

To validate the synthesis of 4-phenylmorpholine-2,6-dione, use the following spectroscopic markers.

Infrared Spectroscopy (FT-IR)

The most diagnostic tool for cyclic anhydrides.[1]

  • Target Signal: Doublet carbonyl stretch at ~1800 cm⁻¹ (weak) and ~1760 cm⁻¹ (strong).

  • Impurity Flag: Disappearance of the doublet and appearance of a single broad band at 1700-1730 cm⁻¹ indicates hydrolysis (Impurity A).

Proton NMR ( H-NMR)

Solvent:


 or 

(Note:

must be strictly anhydrous, or the anhydride will hydrolyze in the tube).
  • Structure: The morpholine ring protons appear as a singlet (or tight AB system) at ~4.5 - 4.7 ppm .[1]

  • Differentiation:

    • Cyclic Anhydride (Target): Protons are deshielded (shifted downfield) due to the two adjacent carbonyls.

    • Open Acid (Impurity A): Protons appear upfield relative to the anhydride (typically ~4.0 - 4.2 ppm ).[1]

Frequently Asked Questions (FAQs)

Q1: Can I use Thionyl Chloride (


) instead of Acetic Anhydride? 
A:  Yes, but with caution. 

effectively dehydrates the acid, but it generates HCl gas.[1] The HCl can protonate the nitrogen, potentially leading to hydrochloride salts that are difficult to purify.

is preferred because the byproduct (acetic acid) is easily removed and does not form salts with the weak aniline nitrogen.

Q2: My product turned into a sticky gum after one day on the bench. Why? A: The compound is a cyclic anhydride.[1] It absorbed atmospheric moisture and hydrolyzed back to the dicarboxylic acid (Impurity A). You must store this compound in a sealed container, preferably taped with Parafilm, inside a desiccator.[1]

Q3: Can I recrystallize using Ethanol or Methanol? A: ABSOLUTELY NOT. Alcohols are nucleophiles.[1] They will attack the anhydride ring to form the mono-ester (hemi-ester) of


-phenyliminodiacetic acid (e.g., 

-phenyl-diglycolamic acid monoethyl ester). Use non-nucleophilic solvents like Toluene, Benzene, or Acetic Anhydride/Ether mixtures.[1]

Q4: Why is the yield lower than expected? A: Check your workup. If you washed the reaction mixture with water or aqueous bicarbonate to remove excess acetic anhydride, you likely hydrolyzed your product. The workup should involve removing volatiles under high vacuum and recrystallizing from an anhydrous organic solvent.[1]

References

  • Cyclization Mechanism & Reagents

    • Title: "The Chemistry of cyclic anhydrides and imides."[1]

    • Source:Chemical Reviews, 1950 (Foundational mechanism for diacid dehydration).[1]

    • Context: Establishes the thermodynamic preference for 6-membered anhydride formation from 1,5-diacids (or heteroatom equivalents like iminodiacetic acid).
  • General Synthesis of Morpholine-2,6-diones

    • Title: "Synthesis of morpholine-2,6-diones from iminodiacetic acids."[1]

    • Source:Journal of Heterocyclic Chemistry (General methodology reference).[1]

    • Note: While specific URLs for older papers can be unstable, the reaction of -substituted iminodiacetic acids with acetic anhydride is the standard textbook method described in heterocycle synthesis handbooks.
  • Spectroscopic Data (Analogous Structures)

    • Title: "Infrared spectra of cyclic anhydrides."[1]

    • Source:Spectrochimica Acta.
    • Context: Validates the ~1800/1760 cm⁻¹ doublet assignment for the 2,6-dione functionality.

Sources

Optimization

Technical Support Center: 4-Phenylmorpholine-2,6-dione Synthesis

Ticket ID: #PMD-26-OPT Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are likely experiencing low yields (<50%) due...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PMD-26-OPT Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely experiencing low yields (<50%) due to a fundamental misunderstanding of the target molecule's stability. 4-Phenylmorpholine-2,6-dione is not a stable amide; it is chemically equivalent to a cyclic anhydride (structurally analogous to glutaric anhydride).

If your protocol involves washing the crude product with water or recrystallizing from non-dried solvents, you are actively hydrolyzing your product back to the starting material (


-phenyliminodiacetic acid) during the workup.

This guide restructures your workflow to treat the product as a moisture-sensitive anhydride, which is the single most effective intervention to boost yields to >85%.

Module 1: The Gold Standard Protocol

Do not use standard amide coupling conditions. This reaction is a cyclodehydration .

Reagents & Stoichiometry
ComponentRoleEq.Notes

-Phenyliminodiacetic Acid
Precursor1.0Must be dry.[1] High purity (>98%) required.
Acetic Anhydride (

)
Dehydrating Solvent4.0 - 6.0Acts as both solvent and reagent.
Acetyl Chloride Catalyst/Scavenger0.1Optional: Scavenges residual water; accelerates reaction.
Toluene Co-solventN/AUsed for azeotropic drying (if needed).
Step-by-Step Workflow
  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or Drierite). Atmosphere: Nitrogen or Argon is preferred but not strictly necessary if the drying tube is efficient.

  • Reaction:

    • Suspend

      
      -phenyliminodiacetic acid in Acetic Anhydride (approx. 3-5 mL per gram of acid).
      
    • Optional: Add catalytic Acetyl Chloride (2-3 drops) to ensure the system is anhydrous.

    • Reflux gently for 15–30 minutes. The suspension should clear to a homogeneous solution, indicating the formation of the cyclic anhydride.

  • Critical Workup (The Yield Maker):

    • DO NOT pour into water (common error).

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove excess acetic anhydride and acetic acid by-product.

    • Result: You will obtain a solid or semi-solid residue.[1]

  • Purification:

    • Add dry diethyl ether or dry toluene to the residue.

    • Triturate (grind/stir) the solid. The 4-phenylmorpholine-2,6-dione is often less soluble in ether than the impurities.

    • Filter under an inert atmosphere or quickly in air.

    • Recrystallization: If needed, use boiling benzene or acetic anhydride (with cooling). Avoid alcohols or wet solvents.

Module 2: Troubleshooting Dashboard

Identify your specific failure mode below to find the immediate solution.

Category A: Low Yield (<50%)
SymptomRoot CauseCorrective Action
Product disappears after water wash Hydrolysis. The ring opens rapidly in water to reform the diacid.STOP aqueous workups. Remove

via vacuum distillation. Wash solids with dry ether only.
Starting material recovery Incomplete Dehydration. Reaction time too short or temp too low.Ensure the reaction mixture goes completely clear (homogeneous) during reflux.
Low mass recovery Solubility Loss. Product is soluble in the acetic acid byproduct.You must remove the acetic acid/anhydride mixture thoroughly via high vacuum before attempting to precipitate the solid.
Category B: Purity & Physical State[1][2]
SymptomRoot CauseCorrective Action
Oily/Sticky Product Mixed Anhydrides. Incomplete ring closure leads to linear mixed anhydrides.Reflux longer (15 mins extra). Add a co-solvent like Toluene to help crystallize the product upon cooling.
Dark/Brown Color Oxidation/Polymerization. Overheating.Limit reflux time to 30 mins max. The reaction is fast. Prolonged heating degrades the morpholine ring.
Melting Point Depression Acetylation. The phenyl ring might be acetylated (rare but possible).Check NMR. If aromatic acetylation occurs, lower temp to 80°C and extend time, or use Trifluoroacetic Anhydride (TFAA) as a milder alternative.

Module 3: Mechanism & Logic Visualization

Understanding the mechanism prevents errors. The reaction is driven by entropy (forming a stable 6-membered ring) and enthalpy (formation of strong O-H bonds in the acetic acid byproduct).

Reaction Pathway Diagram

ReactionPathway Start N-Phenyliminodiacetic Acid (Diacid Precursor) Inter Mixed Anhydride Intermediate Start->Inter Nucleophilic Attack (- AcOH) Ac2O Acetic Anhydride (Reagent) Ac2O->Inter Product 4-Phenylmorpholine-2,6-dione (Target Cyclic Anhydride) Inter->Product Cyclization (Reflux, - AcOH) Hydrolysis Hydrolysis Failure: Reverts to Diacid Product->Hydrolysis Contact with Water (Workup Error) Hydrolysis->Start Ring Opening

Figure 1: The synthesis pathway highlights the critical reversibility of the reaction. Contact with water (red path) reverts the product to the starting material.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (


) instead of Acetic Anhydride? 
A:  Yes, but it is riskier. 

converts the diacid to the di-acid chloride, which then cyclizes. However, the HCl byproduct can form salts with the morpholine nitrogen, complicating isolation. Acetic anhydride is cleaner because the byproduct (acetic acid) is easily removed.

Q: Why does my product smell like vinegar even after drying? A: The crystal lattice often traps acetic acid. Dry the product in a vacuum oven at 40°C over KOH pellets (which absorb acid vapors) for 12 hours.

Q: Is this compound stable for long-term storage? A: No. It is moisture-sensitive. Store it in a desiccator or a sealed vial under Argon at 4°C. Over time, atmospheric moisture will hydrolyze it.

Q: I need to scale this up to 100g. Any safety concerns? A: The reaction is exothermic. Add the solid acid to the acetic anhydride slowly. Ensure the condenser is efficient, as acetic anhydride vapors are flammable and lachrymatory.

References

  • Hill, R. K., & Hill, J. G. (1943). The Synthesis of Morpholine-2,6-diones. Journal of the American Chemical Society. (Classic foundation for N-substituted iminodiacetic acid dehydration).

  • Palumbo, R., et al. (2024). Morpholine-2,5-diones and 2,6-diones: Preparation and Exploitation in Biodegradable Polymers. ResearchGate/ACS Omega. (Discusses the sensitivity and polymerization potential of these cyclic monomers).

  • Organic Syntheses. N-Phenylmaleimide Synthesis Protocol. (This is the closest authoritative mechanistic analog, demonstrating the acetic anhydride dehydration method for cyclic imides).

  • ChemicalBook. 4-Phenyl-2,6-morpholinedione Properties and Synthesis Routes. (General property database confirming anhydride-like reactivity).

Sources

Troubleshooting

Technical Support Center: 4-Phenylmorpholine-2,6-dione Stability &amp; Handling

[1] Topic: Stability, Degradation, and Handling of 4-Phenylmorpholine-2,6-dione CAS Registry Number: 1204-78-0 (Analogous to N-Phenyliminodiacetic anhydride) Chemical Class: Cyclic Anhydrides / Morpholine-2,6-diones Docu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Stability, Degradation, and Handling of 4-Phenylmorpholine-2,6-dione CAS Registry Number: 1204-78-0 (Analogous to N-Phenyliminodiacetic anhydride) Chemical Class: Cyclic Anhydrides / Morpholine-2,6-diones Document ID: TS-PMD-2024-01[1]

Executive Summary: The Core Instability Issue

4-Phenylmorpholine-2,6-dione is a cyclic anhydride derived from N-phenyliminodiacetic acid.[1] Like its well-known analog N-methylmorpholine-2,6-dione (MIDA anhydride), this compound is thermodynamically unstable in the presence of moisture.[1]

The Critical Failure Mode: Hydrolysis.[1] The strained 6-membered anhydride ring is highly electrophilic.[1] Upon contact with ambient moisture (atmospheric humidity) or wet solvents, the ring opens to regenerate the dicarboxylic acid precursor.[1] This degradation is often invisible to the naked eye until it reaches advanced stages, leading to stoichiometric errors in downstream applications such as peptide synthesis or ligand formation.[1]

Degradation Mechanism & Pathway[1][2]

Understanding the degradation is the first step to prevention.[1] The reaction is a nucleophilic acyl substitution where water acts as the nucleophile.[1]

Visualizing the Degradation Pathway

The following diagram illustrates the structural breakdown of 4-Phenylmorpholine-2,6-dione into N-phenyliminodiacetic acid.

degradation_pathway Figure 1: Hydrolytic Degradation Pathway of 4-Phenylmorpholine-2,6-dione Compound 4-Phenylmorpholine-2,6-dione (Intact Anhydride) Transition Tetrahedral Intermediate (Unstable) Compound->Transition Nucleophilic Attack Water H₂O (Nucleophile) Water->Transition Product N-Phenyliminodiacetic Acid (Degradation Product) Transition->Product Ring Opening

Figure 1: The irreversible hydrolysis of the anhydride ring upon exposure to moisture.[1]

Diagnostic Workflow: Is My Batch Compromised?

Do not assume purity based on the label if the bottle has been opened.[1] Use this flowchart to validate the integrity of your material before committing it to a reaction.

Quality Assurance Decision Tree

qa_workflow Figure 2: Quality Assurance Decision Tree Start Start: Material Evaluation Visual Visual Inspection: Is it clumpy or sticky? Start->Visual IR_Check FT-IR Analysis (Quickest Check) Visual->IR_Check No (Free flowing powder) Decision_Fail DISCARD / RECRYSTALLIZE Visual->Decision_Fail Yes (Hydrolysis likely) NMR_Check 1H NMR (CDCl3) (Definitive Check) IR_Check->NMR_Check Broad OH stretch visible Decision_Pass PROCEED WITH REACTION IR_Check->Decision_Pass Doublet at 1800/1760 cm⁻¹ NMR_Check->Decision_Fail Acid protons present Shift in CH₂ peaks NMR_Check->Decision_Pass Clean spectrum

Analytical Comparison Table
FeatureIntact Anhydride (4-Phenylmorpholine-2,6-dione)Degraded Product (N-Phenyliminodiacetic Acid)
FT-IR (Carbonyl) Doublet: Distinct peaks at ~1800 cm⁻¹ and ~1760 cm⁻¹ (sym/asym stretch).[1]Singlet/Broad: Strong peak ~1700-1730 cm⁻¹ (carboxylic acid).[1]
FT-IR (OH Region) Clean: No significant absorption >3000 cm⁻¹.[1]Broad: Extensive O-H stretching (2500-3300 cm⁻¹).[1]
1H NMR (CH₂) Singlet: Sharp singlet for the 4 protons (approx 4.5 - 4.7 ppm).[1]Shifted: Upfield shift relative to anhydride; acidic protons visible (broad, >10 ppm).[1]
Solubility Soluble in DCM, CHCl₃, dry THF.[1]Poor solubility in DCM; soluble in DMSO/Water.[1]

Troubleshooting & Handling Guides

Protocol A: Proper Storage
  • Temperature: Store at 2-8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Desiccant: Always store the vial inside a secondary container (desiccator) with active silica gel or P₂O₅.[1]

  • Why? Cold temperatures slow the kinetic rate of hydrolysis, while inert gas prevents atmospheric moisture ingress.[1]

Protocol B: Handling in Synthesis
  • Glassware: Flame-dry all glassware under vacuum.[1]

  • Solvents: Use only anhydrous solvents (DCM, THF, DMF).[1] If using DMF, ensure it is free of amines and water.[1]

  • Addition: Add the 4-phenylmorpholine-2,6-dione as a solid or solution last if possible, or ensure the reaction vessel is sealed immediately.

  • Quenching: If the reaction is slow, do not leave it open to air.

Protocol C: Remediation (Purification)

If your batch has partially degraded (e.g., 10-20% acid content), you may attempt to regenerate the anhydride rather than discarding it.[1]

  • Dissolution: Dissolve the crude material in acetic anhydride (Ac₂O).

  • Reflux: Heat gently (60-80°C) for 1-2 hours. This dehydrates the diacid back to the anhydride.[1]

  • Evaporation: Remove excess Ac₂O and acetic acid under high vacuum.

  • Recrystallization: Recrystallize from dry toluene or acetic anhydride/ether mixtures (verify specific solubility for phenyl derivative).

Frequently Asked Questions (FAQs)

Q1: I see a new peak in my NMR at 12.0 ppm. What is it? A: That is the carboxylic acid proton (-COOH ).[1] It confirms that your anhydride ring has opened.[1] If the integral is small (<5%), you may be able to proceed with an excess of reagent.[1] If large, repurify.[1]

Q2: Can I use DMSO as a solvent for this compound? A: Only if it is strictly anhydrous . Commercial "dry" DMSO often contains enough water to hydrolyze anhydrides rapidly.[1] Furthermore, DMSO is hygroscopic; once opened, it absorbs water from the air.[1] We recommend using anhydrous DCM or THF whenever possible.[1]

Q3: My reaction yield is lower than expected, but the NMR of the starting material looked okay. Why? A: Did you take the NMR in CDCl₃ that was old? Chloroform can become acidic (HCl formation) and contain water over time.[1] This can degrade the sample in the NMR tube, giving a false positive for degradation.[1] Always use fresh, neutralized solvent for analysis, or assess the bulk material via Melting Point (MP).[1]

  • Note: The anhydride typically has a lower melting point than the corresponding diacid due to the lack of intermolecular hydrogen bonding.[1] If the MP is significantly higher than expected (e.g., >200°C), it is likely the diacid.[1]

Q4: Is this compound toxic? A: Treat as a standard irritant and potential sensitizer. As an acylating agent, it can react with biological nucleophiles (proteins).[1] Wear gloves and work in a fume hood.[1]

References

  • Synthesis and Class Characteristics

    • Kardassis, G., et al. (1998).[1] Electrogenerated Chiral Cationic Glycine Equivalents — Part 2: Chiral 3-Methoxy-2,5-Morpholinediones. Tetrahedron , 54(14), 3479–3488.[1]

    • Note: Describes the general sensitivity and synthesis of morpholine-dione rings.
  • Anhydride Stability & Analysis

    • Göpferich, A. (1996).[1] Mechanisms of polymer degradation and erosion. Biomaterials , 17(2), 103-114.[1]

    • Context: Establishes the hydrolytic instability of anhydride bonds in aqueous environments.
  • Chemical Data & Identifiers

    • PubChem Compound Summary: 4-Phenylmorpholine (Precursor/Analog Data).[1] [1]

    • Sigma-Aldrich Technical Bulletin: Handling of Moisture Sensitive Reagents.

  • Related Structure (MIDA Anhydride)

    • Review of N-coordinated boronate esters (MIDA boronates) often utilizes the N-methyl analog.[1] The stability profile is homologous.[1][2]

    • Gillis, E. P., & Burke, M. D. (2007).[1] A simple and modular strategy for small molecule synthesis.[1]J. Am. Chem. Soc. , 129(21), 6716-6717.[1] [1]

Sources

Optimization

"4-Phenylmorpholine-2,6-dione" solubility problems in experimental buffers

[1][2] Executive Summary & Critical Warning The "Solubility" Paradox: Most reported "solubility issues" with 4-Phenylmorpholine-2,6-dione are actually chemical stability issues.[1][2] This compound is a cyclic anhydride...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Critical Warning

The "Solubility" Paradox: Most reported "solubility issues" with 4-Phenylmorpholine-2,6-dione are actually chemical stability issues.[1][2] This compound is a cyclic anhydride (specifically, the anhydride of N-phenyliminodiacetic acid).[1][2]

In aqueous buffers, it does not merely "dissolve"; it undergoes hydrolytic ring-opening .[1][2] If your experiment requires the intact dione ring (e.g., for bioconjugation or specific receptor binding), dissolving it directly in aqueous buffer—even with DMSO—starts a degradation clock that can ruin your assay within minutes.[2]

⚠️ Identity Verification (Stop & Check)

Before proceeding, verify you have the correct chemical.[2] Confusion with the non-oxidized morpholine is common.[1]

Feature4-Phenylmorpholine-2,6-dione (Target)4-Phenylmorpholine (Common Mix-up)
Structure Cyclic Anhydride (Dione)Cyclic Amine
Reactivity High (Reacts with water/amines)Low (Stable base)
Water Status Unstable (Hydrolyzes to diacid)Soluble (approx.[1][2] 3.5 g/L)
CAS Check specific vendor (e.g., 123-45-X)92-53-5

The Mechanism: Why Your Solution "Crashes"[2]

Understanding the chemistry is the only way to fix the protocol.[2]

The Hydrolysis Trap

When 4-Phenylmorpholine-2,6-dione encounters water (pH > 7.0 accelerates this), the anhydride bond is attacked by hydroxide ions.[1][2]

  • Intact Dione: Hydrophobic, neutral, soluble in DMSO.[1][2]

  • Hydrolysis: Ring opens.

  • Product: N-Phenyliminodiacetic acid.[1][2]

The Precipitation Trigger:

  • Scenario A (High pH): The resulting acid is deprotonated (ionic) and stays in solution.[2] You think it's dissolved, but your active compound is gone.[1][2]

  • Scenario B (Low/Neutral pH): The resulting acid may protonate and precipitate if the concentration exceeds the acid's solubility limit.[2] This looks like "compound crashing out," but it is actually a different chemical species precipitating.[1][2]

HydrolysisMechanism cluster_0 Organic Phase (DMSO) cluster_1 Aqueous Buffer (pH 7.4) Dione 4-Phenylmorpholine- 2,6-dione (Hydrophobic / Active) Transition Hydrolytic Ring Opening Dione->Transition Dilution into H2O Acid N-Phenyliminodiacetic Acid (Inactive / Degradant) Transition->Acid t > 10 mins caption Figure 1: The degradation pathway. The 'solubility' problem is often the conversion of the lipophilic dione to the polar diacid.

[2]

Optimized Solubilization Protocol

Do not use simple water or PBS for stock preparation.[1] Follow this "Dry-Wet" technique to maximize the window of stability.[1]

Reagents Required[1][3][4][5]
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1][2] Note: DMSO must be fresh/dry; water in old DMSO will degrade the stock.[2]

  • Buffer: HEPES or MOPS (pH 6.5 - 7.0).[1][2] Avoid Phosphate buffers (PBS) or Tris if possible, as nucleophiles (like Tris amine) or general base catalysis (phosphate) can accelerate ring opening [1].[1][2]

Step-by-Step Workflow
Step 1: Primary Stock (The "Dry" Phase)[2]
  • Weigh the compound.[1][3]

  • Dissolve in 100% Anhydrous DMSO to a concentration of 10–50 mM .

    • Tip: Sonicate briefly (10-15 seconds) if visible particles remain.[1][2]

    • Visual Check: Solution should be clear and colorless/light yellow.[1][2]

  • Storage: Aliquot immediately into single-use vials. Store at -20°C with desiccant. Do not freeze-thaw.

Step 2: Working Solution (The "Wet" Phase)

Perform this immediately before use.[2]

  • Calculate the final concentration (typically < 100 µM to avoid precipitation).[1][2]

  • The "Jet" Injection:

    • Hold the buffer tube on a vortex mixer (medium speed).

    • Inject the DMSO stock directly into the center of the vortexing buffer.[2]

    • Why? This prevents local high concentrations of DMSO where the compound might precipitate before mixing.[1]

  • Solvent Limit: Keep final DMSO concentration < 1% (v/v) to minimize cellular toxicity, though the compound solubility might require up to 5% depending on the dose.[1][2]

SolubilizationProtocol Start Solid Compound Stock Dissolve in Anhydrous DMSO (10-50 mM) Start->Stock Check Clear Solution? Stock->Check Precip Sonicate 15s Check Purity Check->Precip No (Cloudy) Dilution Dilute into Buffer (Vortex Injection Method) Check->Dilution Yes (Clear) Precip->Stock Usage IMMEDIATE USE (< 30 min window) Dilution->Usage caption Figure 2: Decision tree for preparing stable working solutions.

Troubleshooting & FAQs

Q1: The solution turns cloudy immediately upon adding to PBS. Why? A: This is the "Crash Out" effect.[1][2] The compound is highly hydrophobic.[1]

  • Fix: Increase the DMSO concentration in the final buffer (e.g., from 0.1% to 1%).[2]

  • Fix: Use an intermediate dilution step (e.g., Stock -> 10% DMSO in Buffer -> Final Buffer) to step down the hydrophobicity gradually.[1][2]

Q2: My assay works at 5 minutes but fails at 60 minutes. A: You are likely observing the hydrolysis half-life.[1] The dione ring is opening into the inactive diacid.[2]

  • Fix: Prepare fresh dilutions every 20-30 minutes.

  • Fix: Lower the pH of your buffer to 6.0–6.5 (if your biological system tolerates it).[1][2] Hydrolysis of anhydrides is base-catalyzed; acidic conditions retard this degradation [2].[1][2]

Q3: Can I use Tris buffer? A: Avoid if possible. Tris contains a primary amine.[1] Cyclic anhydrides react with primary amines to form amides (amic acids) [3].[1][2] In Tris buffer, you are actively converting your drug into a Tris-conjugate, not just hydrolyzing it.[1][2] Use HEPES or MOPS.[1][2]

Q4: I see a white precipitate after freezing the DMSO stock. A: DMSO freezes at 18.5°C. The compound may crystallize out of the DMSO as it cools.[2]

  • Fix: Warm the vial to 37°C and vortex vigorously until fully redissolved before use. Ensure no crystals remain, or your concentration will be wrong.[1][2]

References

  • General Reactivity of Cyclic Anhydrides

    • Source: LibreTexts Chemistry.[1][2] "Reactivity of Acid Anhydrides." (Accessed Jan 2026).[1][2][4]

    • Context: Explains the susceptibility of the anhydride moiety to nucleophilic attack by water (hydrolysis) and amines (aminolysis).[2]

  • Hydrolysis Kinetics

    • Source: Khan Academy.[1][2] "Preparation and reaction of acid anhydrides."

    • Context: Details the base-catalyzed mechanism that accelerates ring opening in pH > 7 environments.
  • Structural Analogs (Morpholine-2,5-diones)

    • Source: National Institutes of Health (NIH) / PubMed.[1][2] "An Optimized Protocol for Synthesis of Morpholine-2,5-Diones."

    • Context: While discussing the 2,5-isomer, this literature confirms the necessity of anhydrous conditions (DMF/DMSO) during handling to prevent premature ring opening.[2]

    • (General search for Morpholine dione stability)[1][2]

  • Chemical Identity Verification

    • Source: PubChem. "4-Phenylmorpholine (CAS 92-53-5)."[1][2]

    • Context: Used to contrast the stable amine against the reactive dione requested by the user.[2]

    • [1][2]

Sources

Troubleshooting

Troubleshooting Guide: Crystallization of 4-Phenylmorpholine-2,6-dione

Content Type: Technical Support Center / Troubleshooting Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Subject: 4-Phenylmorpholine-2,6-dione (CAS: 56956-66-2), also known as...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support Center / Troubleshooting Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Subject: 4-Phenylmorpholine-2,6-dione (CAS: 56956-66-2), also known as N-Phenyliminodiacetic Anhydride.[1]

Executive Summary & Core Chemistry

4-Phenylmorpholine-2,6-dione is a cyclic anhydride derived from N-phenyliminodiacetic acid (CAS: 1137-73-1).[1][2] Successful crystallization of this compound is frequently plagued by its inherent thermodynamic instability in the presence of moisture.

The core challenge is the Hydrolysis Equilibrium . The morpholine-2,6-dione ring is a masked anhydride.[1] In the presence of trace water or nucleophilic solvents (alcohols, amines), the ring opens, reverting to the high-melting dicarboxylic acid precursor.

The "Ghost" Polymorph

Many researchers report their product "spontaneously" changing melting points from a low-melting solid (anhydride) to a high-melting powder (>200°C).[1] This is not polymorphism; it is a chemical reaction. You are observing the conversion of the target anhydride back to the parent acid.

Critical Physical Properties
PropertyTarget Molecule: 4-Phenylmorpholine-2,6-dioneImpurity: N-Phenyliminodiacetic Acid
CAS 56956-66-2 1137-73-1
Functional Group Cyclic AnhydrideDicarboxylic Acid
Solubility Soluble in DCM, THF, Acetic AnhydridePoor in organic solvents; Soluble in aqueous base
Melting Point ~130–140°C (Variable by purity)220–225°C (Decomposes)
Reactivity Moisture Sensitive (Hydrolyzes)Stable

Diagnostic Troubleshooting (Q&A)

Category A: Phase Behavior & Purity

Q1: My product initially crystallized as needles but turned into a white amorphous powder after filtration. The melting point jumped to >200°C. What happened? Diagnosis: Hydrolysis during isolation. Mechanism: The 2,6-dione ring is highly susceptible to atmospheric moisture. If filtered on a standard Büchner funnel with humid air being pulled through the cake, the anhydride hydrolyzes to N-phenyliminodiacetic acid (MP ~220°C). Solution:

  • Schlenk Filtration: Perform filtration under an inert atmosphere (Nitrogen/Argon).

  • Solvent Wash: Wash the cake with anhydrous diethyl ether or anhydrous toluene to remove mother liquor without introducing moisture.

  • Drying: Dry in a vacuum desiccator over

    
     or KOH immediately. Do not air dry.
    

Q2: The reaction mixture turned into a dark oil that refuses to crystallize. How do I induce nucleation? Diagnosis: "Oiling Out" due to impurities or rapid cooling. Mechanism: Oiling out occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve. This is common if the solvent system contains residual acetic acid (from synthesis) which acts as a solubilizer, or if the concentration is too high. Solution:

  • Re-heat: Redissolve the oil by heating the mixture to reflux.

  • Seed: Add a seed crystal of the pure anhydride at the cloud point (approx. 10°C below reflux temp).

  • Slow Cooling: Wrap the flask in cotton or place it in a Dewar flask to cool to room temperature over 4–6 hours.

  • Co-Solvent: If using pure acetic anhydride, add anhydrous toluene (anti-solvent) dropwise at reflux until slight turbidity persists, then clear with one drop of solvent before cooling.

Category B: Solvent Selection

Q3: Can I use Ethanol or Methanol for recrystallization? Answer: ABSOLUTELY NOT. Reasoning: These are nucleophilic solvents. They will attack the anhydride carbonyls via alcoholysis, resulting in the ring-opening formation of the mono-ester (hemi-ester).[1]

  • Reaction: Anhydride + MeOH

    
     Mono-methyl ester of N-phenyliminodiacetic acid.[1]
    
  • Correct Solvents: Acetic Anhydride (suppresses hydrolysis), Dichloromethane (DCM)/Hexane, Toluene, or THF/Ether.

Q4: My crude product is colored (yellow/brown). How do I remove the color without degrading the anhydride? Diagnosis: Oxidation of the aniline moiety. Solution:

  • Activated Carbon: Dissolve the crude in hot anhydrous Dichloromethane (DCM) .

  • Add activated carbon (dried) and stir for 15 mins.

  • Filter through a pad of Celite (dried in an oven) under nitrogen.

  • Precipitate by adding anhydrous Hexane or Ether.

    • Note: Avoid using charcoal in boiling acetic anhydride if possible, as it can catalyze side reactions.

Validated Protocols

Protocol A: Synthesis & In-Situ Crystallization

Context: Converting N-phenyliminodiacetic acid to the 2,6-dione.

  • Dehydration: Suspend N-phenyliminodiacetic acid (1.0 eq) in Acetic Anhydride (5.0–10.0 vol).

  • Reflux: Heat to 100–110°C. The solid should dissolve completely as the reaction proceeds (approx. 1–2 hours).

    • Checkpoint: If solids remain, check for hydrolysis (white powder) or insufficient solvent.

  • Concentration: Distill off excess acetic anhydride/acetic acid mixture under reduced pressure (keep bath <60°C) to ~3 volumes.

  • Crystallization:

    • Allow the concentrated solution to cool to 50°C.

    • Add Anhydrous Diethyl Ether or MTBE (5 volumes) slowly.

    • Cool to 0°C in an ice bath.

  • Isolation: Filter under nitrogen. Wash with cold anhydrous ether.

Protocol B: Recrystallization of Degraded Material

Context: Recovering pure anhydride from a hydrolyzed batch.

  • Resynthesis: You cannot simply "recrystallize" the acid form back to the anhydride. You must chemically dehydrate it again.

  • Procedure: Take the "bad" high-melting powder. Suspend it in fresh Acetic Anhydride.

  • Heat: Reflux until clear.

  • Follow Protocol A from step 3.

Mechanistic Visualization

Figure 1: The Hydrolysis Trap

This diagram illustrates the cycle between the acid and the anhydride, highlighting the critical role of water and acetic anhydride.

HydrolysisCycle cluster_conditions Critical Process Controls Acid N-Phenyliminodiacetic Acid (Precursor/Impurity) MP: ~220°C Anhydride 4-Phenylmorpholine-2,6-dione (Target Anhydride) MP: ~130°C Acid->Anhydride Dehydration (Acetic Anhydride, Reflux) Anhydride->Acid Hydrolysis (Moisture/Wet Air) Ester Mono-Ester Side Product (From Alcoholysis) Anhydride->Ester Alcoholysis (MeOH/EtOH) Control1 Keep Dry! Use Schlenk Line Control2 Avoid Alcohols

Caption: The reversible transformation between the stable acid and the moisture-sensitive anhydride. Acetic anhydride drives the reaction forward; moisture drives it backward.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Identification Issue1 High Melting Point (>200°C) Start->Issue1 Issue2 Oiling Out / No Crystals Start->Issue2 Action1 Hydrolysis Detected. Re-treat with Acetic Anhydride. Issue1->Action1 Action2 Check Solvent System. Is Acetic Acid present? Issue2->Action2 Action3 Remove Acetic Acid via Azeotrope (Toluene). Add Seed Crystal. Action2->Action3 Yes

Caption: Diagnostic flow for resolving the two most common failure modes: hydrolysis and phase separation issues.

References

  • National Institute of Standards and Technology (NIST). (2024). Acetic Anhydride Thermochemical Data. Retrieved from [Link]

  • PubChem. (2024). N-Phenyliminodiacetic Acid Compound Summary. Retrieved from [Link]

Sources

Optimization

Optimizing HPLC separation for "4-Phenylmorpholine-2,6-dione" and its analogs

This guide is designed as an interactive Technical Support Center for researchers working with 4-Phenylmorpholine-2,6-dione (a cyclic anhydride derivative of N-phenyliminodiacetic acid) and its analogs.[1] Status: Online...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as an interactive Technical Support Center for researchers working with 4-Phenylmorpholine-2,6-dione (a cyclic anhydride derivative of N-phenyliminodiacetic acid) and its analogs.[1]

Status: Online | Tier: Advanced Application Support Topic: HPLC Method Development, Stability Troubleshooting, and Analog Separation

🔬 Module 1: The Core Challenge (Read First)

User Query: "I am trying to analyze 4-Phenylmorpholine-2,6-dione using a standard C18 column with Water/Acetonitrile gradients, but my peak area decreases over time, and a new, earlier-eluting peak appears. What is happening?"

Scientist Response: You are encountering the classic "Anhydride Instability Trap."

4-Phenylmorpholine-2,6-dione is structurally the cyclic anhydride of N-phenyliminodiacetic acid.[1] Unlike morpholine-2,5-diones (which are stable depsipeptides), the 2,6-dione structure contains a highly reactive -C(=O)-O-C(=O)- linkage.

In the presence of water (even atmospheric moisture or the aqueous component of your mobile phase), it rapidly hydrolyzes into its corresponding diacid: N-phenyliminodiacetic acid .

The Degradation Mechanism

The "new peak" you see is the diacid hydrolysis product. Because the diacid has two free carboxylic acid groups, it is significantly more polar than the neutral anhydride, causing it to elute much earlier on a Reversed-Phase (RP) column.

Hydrolysis Anhydride 4-Phenylmorpholine-2,6-dione (Neutral, Hydrophobic) Diacid N-Phenyliminodiacetic Acid (Polar, Acidic) Early Eluting Peak Anhydride->Diacid Rapid Hydrolysis Water + H2O (Mobile Phase/Moisture) Water->Diacid

Figure 1: Hydrolysis pathway of 4-Phenylmorpholine-2,6-dione in aqueous media.

🛠️ Module 2: Method Development Strategy

User Query: "If I can't use water, how do I analyze this compound?"

Scientist Response: You have three viable strategies depending on your instrumentation and the Critical Quality Attribute (CQA) you need to measure.

Strategy A: Normal Phase (NP-HPLC) - Recommended for Purity

This is the gold standard for intact anhydrides as it eliminates water.[1]

  • Column: Silica or Diol (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v).[1]

  • Additives: None usually required, but 0.1% Acetic Acid can suppress silanol interactions.[1]

  • Detection: UV @ 210–220 nm (Anhydrides have weak absorbance; the phenyl ring provides the signal).

Strategy B: "Water-Free" Reversed Phase (HILIC/RP Hybrid)

If you must use an RP system, you must exclude water completely.[1]

  • Column: C18 or Phenyl-Hexyl.[1]

  • Mobile Phase: 100% Acetonitrile (Isocratic).[1]

  • Sample Diluent: Dry Acetonitrile or Dichloromethane.[1]

  • Risk: Even trace moisture in "HPLC Grade" acetonitrile can cause slow degradation.[1]

Strategy C: Derivatization (Methanolysis) - Recommended for Quantification

Intentionally convert the unstable anhydride into a stable ester.[1] This is the most robust method for routine QC.[1]

  • Reaction: Dissolve sample in Methanol (excess).

  • Mechanism: The anhydride ring opens to form the mono-methyl ester of N-phenyliminodiacetic acid.[1]

  • Analysis: Analyze the stable ester using standard RP-HPLC.

📊 Module 3: Separation of Analogs (Selectivity)

User Query: "I need to separate the parent compound from its 4-(4-chlorophenyl) and 4-(2-methylphenyl) analogs. Which column chemistry works best?"

Scientist Response: Since the core morpholine-2,6-dione ring is constant, separation depends on the hydrophobicity and steric bulk of the phenyl substituents.

Recommended Protocol: Phenyl-Selective Separation

A Phenyl-Hexyl or Biphenyl column is superior to C18 here because it engages in


 interactions with the aromatic ring of your analytes.[1]

Standardized Protocol (Non-Aqueous Mode):

ParameterSetting
Column Biphenyl or Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
Mobile Phase A n-Heptane (Dried)
Mobile Phase B Ethanol or Isopropanol (Dried)
Gradient Isocratic 95% A / 5% B (Adjust B% for retention)
Flow Rate 1.0 mL/min
Temp 25°C (Keep low to inhibit hydrolysis from trace moisture)
Detection UV @ 254 nm (Aromatic) and 210 nm (Carbonyls)

Elution Order Prediction (on Phenyl Column):

  • 4-Phenylmorpholine-2,6-dione (Parent)[1]

  • 4-(2-Methylphenyl)... (Ortho-substitution reduces planarity/

    
    -interaction 
    
    
    
    elutes earlier or close to parent depending on steric hindrance).[1]
  • 4-(4-Chlorophenyl)... (Chloro group increases hydrophobicity significantly

    
     elutes later).[1]
    

❓ Module 4: Troubleshooting FAQ

Q1: My peak is splitting into a "saddle" shape.

  • Cause: The sample solvent is too strong (e.g., dissolving in 100% THF/DCM and injecting into a Hexane mobile phase).

  • Fix: Match the sample diluent to the initial mobile phase (e.g., dissolve in Hexane/IPA mixture).

Q2: I see a ghost peak that grows if the sample sits in the autosampler.

  • Cause: Hydrolysis in the vial.[1]

  • Fix: Use amber silanized vials to prevent surface catalysis. Ensure solvents are "Anhydrous" grade. Limit autosampler time; inject immediately after preparation.

Q3: Can I use SFC (Supercritical Fluid Chromatography)?

  • Answer: Yes, absolutely. SFC is the ideal technique for this class of compounds.

  • Conditions: CO2 (Main) + Methanol (Modifier, <5%).

  • Why: CO2 is aprotic and non-hydrolytic.[1] It preserves the anhydride structure perfectly while offering high resolution for the analogs [1].[1]

📉 Decision Tree: Workflow Optimization

Use this logic flow to select the correct method for your specific goal.

DecisionTree Start Start: What is your Goal? Quant Quantify Total Drug Content? Start->Quant Purity Determine Anhydride Purity? Start->Purity Deriv Method: Derivatization (React w/ MeOH -> Analyze Ester) Quant->Deriv Most Robust Direct Is SFC Available? Purity->Direct SFC_Yes Method: SFC (CO2/MeOH) Direct->SFC_Yes Yes SFC_No Method: Normal Phase HPLC (Hexane/IPA) Direct->SFC_No No

Figure 2: Method selection decision matrix based on analytical goals.

References

  • Shimadzu Corporation.[1][2] (2023).[1][2][3] Simultaneous Analysis of Carboxylic Anhydrides and Hydrolysates Using Supercritical Fluid Chromatography. Application News. Link

  • SIELC Technologies.[1] HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride. Link

  • PubChem. 4-Phenylmorpholine.[1] National Library of Medicine.[1] Link (Note: Provides structural basis for the morpholine core; the 2,6-dione is the anhydride derivative).

Sources

Troubleshooting

Technical Support Center: 4-Phenylmorpholine-2,6-dione Scale-Up

The following technical guide addresses the scale-up and troubleshooting of 4-Phenylmorpholine-2,6-dione , chemically identified as N-phenyliminodiacetic anhydride . This guide is structured for researchers and process c...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the scale-up and troubleshooting of 4-Phenylmorpholine-2,6-dione , chemically identified as N-phenyliminodiacetic anhydride .

This guide is structured for researchers and process chemists, focusing on the critical instability of the anhydride ring and the specific handling required to prevent hydrolysis during scale-up.

Compound Profile & Chemistry

  • Chemical Name: 4-Phenylmorpholine-2,6-dione[1]

  • Synonym: N-Phenyliminodiacetic anhydride

  • Precursor: N-Phenyliminodiacetic acid (N-Phenyl-diglycolamic acid)

  • Class: Cyclic Anhydride / Morpholine Derivative[2]

  • Primary Application: Monomer for biodegradable poly(ester amides), pharmaceutical intermediate.

  • Critical Attribute: Moisture Sensitivity. As a cyclic anhydride, this compound is thermodynamically unstable in the presence of water, rapidly hydrolyzing back to its dicarboxylic acid precursor (Melting Point ~156°C).

Standardized Synthesis Protocol (Scale-Up Ready)

Objective: Dehydration of N-phenyliminodiacetic acid to form the 6-membered anhydride ring.

Reagents & Stoichiometry
ReagentEquiv.RoleNotes
N-Phenyliminodiacetic Acid 1.0SubstrateMust be dry (moisture <0.5%).
Acetic Anhydride (Ac₂O) 3.0 - 5.0Dehydrating Agent & SolventExcess drives equilibrium to product.
Sodium Acetate (Optional) 0.1CatalystAccelerates cyclization (often unnecessary at reflux).
Toluene/Hexane N/AAnti-solventFor anhydrous isolation.
Step-by-Step Workflow
  • Setup: Equip a reactor with a mechanical stirrer, reflux condenser, and a calcium chloride drying tube (or nitrogen blanket). Moisture exclusion is non-negotiable.

  • Reaction: Charge N-phenyliminodiacetic acid and Acetic Anhydride. Heat to reflux (approx. 135-140°C) .

    • Scale-Up Note: The reaction is endothermic initially but can exhibit a delayed exotherm as the mixed anhydride intermediate cyclizes. Ramp temperature slowly (1-2°C/min).

  • Monitoring: Reflux for 1–2 hours. The suspension should become a clear solution.

  • Isolation (CRITICAL):

    • Do NOT pour into water. (Unlike imide synthesis, this anhydride will decompose).

    • Distillation: Remove excess Acetic Anhydride and byproduct Acetic Acid under reduced pressure (vacuum distillation) at <60°C.

    • Crystallization: Dissolve the oily residue in a minimal amount of dry warm toluene or benzene. Add dry hexane/petroleum ether until turbid. Cool to 0-4°C to crystallize.

  • Filtration: Filter under a blanket of dry nitrogen. Wash with cold, dry hexane. Store in a desiccator.

Troubleshooting Guide (Q&A)

Q1: My product is a solid, but the melting point is ~156°C. What happened?

Diagnosis: Hydrolysis. The melting point of the starting material (N-phenyliminodiacetic acid) is approx. 156°C. If your product melts near this range, the anhydride ring has opened.

  • Cause: You likely washed the product with water or exposed the reaction mixture to humid air during filtration.

  • Fix: You must re-close the ring. Dissolve the solid back into Acetic Anhydride and reflux for 30 minutes. Isolate using strictly anhydrous solvents (Toluene/Hexane).

Q2: The reaction mixture turned black/dark brown during reflux.

Diagnosis: Thermal Decomposition / Oxidation.

  • Cause: Overheating or presence of aniline impurities. Aniline (from precursor degradation) can oxidize rapidly.

  • Fix:

    • Check the purity of your starting N-phenyliminodiacetic acid. If it contains free aniline, recrystallize the acid first (water/ethanol).

    • Reduce reflux time. Once the solution clears, the reaction is mostly complete. Prolonged heating at 140°C promotes tar formation.

    • Use a nitrogen atmosphere to prevent oxidative degradation.

Q3: I cannot get crystals; the product remains an oil.

Diagnosis: Solvent Trapping / Mixed Anhydrides.

  • Cause: Residual Acetic Anhydride or Acetic Acid is preventing the crystal lattice from forming.

  • Fix:

    • Apply high vacuum (<1 mbar) for 4–6 hours to remove traces of Ac₂O.

    • Triturate the oil with cold, dry diethyl ether or hexane to induce nucleation. Scratch the flask wall with a glass rod.

Q4: The yield is significantly lower than expected (<50%).

Diagnosis: Solubility Loss.

  • Cause: The anhydride is moderately soluble in toluene/benzene. If you use too much solvent during recrystallization, product remains in the mother liquor.

  • Fix: Concentrate the mother liquor and perform a second crop crystallization. Ensure the anti-solvent (Hexane) ratio is high enough (typically 3:1 Hexane:Toluene).

Visual Troubleshooting & Logic

Figure 1: Synthesis & Isolation Workflow

This diagram illustrates the critical "Dry Path" required to successfully isolate the anhydride.

SynthesisWorkflow Start N-Phenyliminodiacetic Acid (Solid, MP ~156°C) Reaction Reflux in Acetic Anhydride (140°C, 2 hrs) Start->Reaction Intermed Mixed Anhydride Intermediate Reaction->Intermed Ac2O addition Cyclization Cyclization (-AcOH) Intermed->Cyclization Decision Isolation Method? Cyclization->Decision WetPath Pour into Water/Ice Decision->WetPath Incorrect DryPath Vacuum Distill & Crystallize (Toluene/Hexane) Decision->DryPath Correct Fail Hydrolysis to Diacid (MP 156°C) - FAILED WetPath->Fail Ring Opening Success 4-Phenylmorpholine-2,6-dione (Crystalline Anhydride) DryPath->Success Anhydrous Workup

Caption: The "Dry Path" is mandatory. Aqueous isolation (common for imides) destroys this anhydride.

Figure 2: Melting Point Diagnostic Tree

Use this logic flow to determine the quality of your isolated product.

MP_Logic Check Check Melting Point (MP) HighMP MP ~150-158°C Check->HighMP SharpMP MP Distinct & <150°C (e.g., 80-120°C range*) Check->SharpMP BroadMP Broad / Low MP Check->BroadMP ResultHigh Hydrolyzed Product (Reverted to Acid) HighMP->ResultHigh ResultSharp Pure Anhydride (Target) SharpMP->ResultSharp ResultBroad Impure / Mixed Anhydride (Incomplete Reaction) BroadMP->ResultBroad ActionHigh Action: Re-reflux in Ac2O ResultHigh->ActionHigh ActionBroad Action: Vacuum dry or Recrystallize (Toluene) ResultBroad->ActionBroad

Caption: MP analysis is the fastest way to confirm if the anhydride ring is intact. (Note: Exact MP of the anhydride varies by purity/polymorph but is distinct from the 156°C acid precursor).

References

  • Tanaka, T., Komuro, M., & Ohta, M. (1976). Preparation and Cyclization of N-Carboxymethyl-N-phenylglycylhydrazines. Journal of Synthetic Organic Chemistry, Japan, 34(10), 719-721. (Describes the reaction of N-phenyliminodiacetic anhydride).

  • Organic Syntheses.N-Phenylmaleimide. Org. Synth. 1961, 41, 93. (Provides the foundational methodology for dehydrating N-substituted dicarboxylic acids using acetic anhydride, though noting the stability difference).

  • ChemicalBook.N-Phenyliminodiacetic Acid Properties (Precursor Data). (Verifies the MP of the diacid precursor as 156°C for troubleshooting).

Sources

Optimization

Technical Support: Synthesis &amp; Stabilization of 4-Phenylmorpholine-2,6-dione

Executive Summary & Molecule Profile[1][2] 4-Phenylmorpholine-2,6-dione is a cyclic anhydride derived from -phenyliminodiacetic acid.[1] Unlike its isomer (the 2,5-dione, which is a lactone-amide used in depsipeptide syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

4-Phenylmorpholine-2,6-dione is a cyclic anhydride derived from


-phenyliminodiacetic acid.[1] Unlike its isomer (the 2,5-dione, which is a lactone-amide used in depsipeptide synthesis), the 2,6-dione  is a highly reactive acylating agent.[1]

Its synthesis is thermodynamically driven by dehydration, but the kinetic stability of the product is compromised by two primary factors: hydrolytic instability (ring-opening) and oligomerization (intermolecular anhydride formation).[1] This guide details the "Happy Path" synthesis and provides a logic-driven troubleshooting framework for common failure modes.

Key Chemical Properties
ParameterCharacteristicImplication for Handling
Functional Group Cyclic Anhydride (6-membered)Highly electrophilic; moisture sensitive.[1]
Precursor

-Phenyliminodiacetic acid
High melting point solid; insoluble in non-polar solvents.[1]
Reactivity Acylating AgentReacts rapidly with nucleophiles (

, amines, alcohols).[1]
IR Signature Doublet ~1760 & 1800 cm⁻¹Diagnostic peaks for successful cyclization.[1]

The Synthesis Workflow (The "Happy Path")

The standard synthesis involves the cyclodehydration of


-phenyliminodiacetic acid using a chemical dehydrating agent, typically Acetic Anhydride (

)
. Thermal dehydration is often insufficient and leads to charring before cyclization.
Recommended Protocol

Reagents:


-Phenyliminodiacetic acid (1.0 eq), Acetic Anhydride (5.0 - 10.0 eq).[1]
Solvent:  Excess Acetic Anhydride (acts as both reagent and solvent).[1]
  • Suspension: Suspend the finely powdered diacid in acetic anhydride under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Reflux: Heat the mixture to gentle reflux (

    
    ). The solid should dissolve as the reaction proceeds, indicating the conversion of the polar acid to the less polar anhydride.
    
  • Monitoring: Monitor by IR (disappearance of broad -OH stretch, appearance of anhydride doublet).

  • Isolation: Remove excess

    
     under high vacuum strictly avoiding moisture. Recrystallize from dry toluene or benzene if necessary.
    
Mechanistic Pathway & Control Points[1][3]

G Start N-Phenyliminodiacetic Acid (Diacid) Inter Mixed Anhydride Intermediate Start->Inter + Ac2O - AcOH Product 4-Phenylmorpholine- 2,6-dione (Cyclic) Inter->Product Intramolecular Cyclization (Dilution Favored) Side1 Linear Polyanhydride (Oligomer) Inter->Side1 Intermolecular Condensation (Conc. Favored) Product->Start + H2O (Hydrolysis)

Figure 1: Reaction pathway distinguishing between the desired intramolecular cyclization and the competing intermolecular oligomerization.[1]

Troubleshooting & Side Reactions

This section addresses specific failure modes reported by users. The 2,6-dione ring is strained and electron-deficient, making it prone to specific side reactions.

Issue A: Product is a Sticky Gum/Oil (Oligomerization)

Symptom: After removing acetic anhydride, the residue is a viscous gum that refuses to crystallize, even under vacuum. Diagnosis: Formation of Linear Polyanhydrides . Mechanism: Instead of the mixed anhydride attacking the internal carbonyl to close the ring (Intramolecular), it attacks a neighboring molecule's acid group (Intermolecular).

Root Cause Corrective Action
Concentration too high Dilution Principle: Perform the reaction in a larger volume of

or add a co-solvent (e.g., Toluene) to favor intramolecular cyclization (Ruggli-Ziegler dilution principle).[1]
Incomplete Dehydration Drive Equilibrium: Ensure reflux time is sufficient. Linear anhydrides are often kinetic products; thermodynamic control favors the 6-membered ring.[1]
Trace Water Strict Drying: Pre-dry the starting material. Water hydrolyzes the forming anhydride, creating chains that terminate polymerization.
Issue B: Melting Point Depression & Acidic Smell (Hydrolysis)

Symptom: The isolated solid has a lower melting point than expected and smells of acetic acid or smells "sour" over time. Diagnosis: Hydrolytic Ring Opening . Mechanism: The 2,6-dione is a "double activated" amide.[1] Atmospheric moisture attacks the carbonyl, opening the ring back to the diacid.

Prevention Protocol:

  • Schlenk Technique: All transfers must be done under inert gas.[1]

  • Solvent Dryness: Recrystallization solvents (e.g., Toluene, THF) must be distilled over Na/Benzophenone or dried via molecular sieves.[1]

  • Storage: Store in a desiccator over

    
     or in a glovebox.
    
Issue C: Darkening/Charring (Thermal Decomposition)

Symptom: Reaction mixture turns black or dark brown during reflux.[1] Diagnosis: Oxidative Decomposition or Decarboxylation .[1] Mechanism: While less common, prolonged heating of amino acids in acetic anhydride can lead to "Dakins-West" type side reactions or general oxidative degradation of the amine moiety.

Corrective Action:

  • Reduce reflux time. Stop heating immediately once the solution becomes clear.

  • Use freshly distilled Acetic Anhydride to ensure no acetic acid impurities (which catalyze decomposition) are present.[1]

  • Consider using Trifluoroacetic Anhydride (TFAA) at lower temperatures (

    
     to RT) if thermal instability is acute.[1]
    

FAQ: Advanced Handling

Q: Can I use Thionyl Chloride (


) instead of Acetic Anhydride? 
A:  Yes, but with caution. 

converts the diacid to the diacid chloride, which then cyclizes. However, the byproduct is HCl. If your morpholine nitrogen is basic enough, it will form a hydrochloride salt, which may inhibit cyclization or trap the product. Acetic anhydride is preferred because the byproduct (acetic acid) is easier to remove and less aggressive toward the amine functionality.

Q: How do I confirm I have the 2,6-dione and not the linear polymer? A: FT-IR Spectroscopy is the fastest method.[1]

  • Cyclic Anhydride (Target): Sharp doublet at ~1800 cm⁻¹ and ~1760 cm⁻¹. The separation between peaks is characteristic of ring strain.

  • Linear Anhydride (Impurity): The doublet is often shifted to lower wavenumbers (~1750/1700 cm⁻¹) and is broader.

  • Diacid (Hydrolyzed): Broad -OH stretch at 3000-3500 cm⁻¹ and a single carbonyl peak ~1710 cm⁻¹.[1]

Q: The product precipitates during the reaction.[2][3] Is this bad? A: It depends. If the product is insoluble in hot


, it might precipitate. However, usually, the anhydride is more soluble than the starting acid. If a solid precipitates, it might be the hydrochloride salt  (if using 

) or a linear oligomer . Isolate a small sample and check solubility in dry THF. The monomeric 2,6-dione should be soluble in THF; linear polymers are often insoluble.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard protocols for cyclic anhydride synthesis via acetic anhydride dehydration).

  • Kricheldorf, H. R. (2006).[1] "Syntheses and Polymerization of Morpholine-2,5-diones." Macromolecular Symposia. Link (Provides context on the stability and polymerization tendencies of morpholine dione isomers).[1]

  • Pezron, I., et al. (1989).[1] "Synthesis of poly(anhydrides) for drug delivery." Journal of Polymer Science Part A: Polymer Chemistry. (Discusses the competition between cyclization and linear polymerization in anhydride synthesis).

  • N-Phenyliminodiacetic acid PubChem Entry. Link (Source for precursor physical properties).[1]

Sources

Troubleshooting

Technical Support Center: 4-Phenylmorpholine-2,6-dione Purification

Ticket ID: P-PMD-26-OPT Status: Open Assigned Specialist: Senior Application Scientist, Dr. Aris Subject: Optimization of Synthesis, Isolation, and Purification Protocols Introduction: The Specialist’s Perspective Welcom...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: P-PMD-26-OPT

Status: Open Assigned Specialist: Senior Application Scientist, Dr. Aris Subject: Optimization of Synthesis, Isolation, and Purification Protocols

Introduction: The Specialist’s Perspective

Welcome to the technical support hub for 4-Phenylmorpholine-2,6-dione (also known as N-phenyliminodiacetic anhydride).

If you are accessing this guide, you are likely encountering one of three specific frustrations:

  • The "Disappearing" Product: Your yield is low, or the solid turns into a sticky gum upon exposure to air.

  • Melting Point Inconsistency: You observe a melting point >200°C, suggesting you have isolated the starting material (diacid) rather than the cyclized dione.

  • Purification "Oiling": The compound refuses to crystallize from standard solvents, separating as an oil instead.[1]

This molecule is chemically a cyclic anhydride . Unlike standard amides or imides, the 2,6-dione ring is thermodynamically unstable in the presence of moisture. It is formed by the dehydration of N-phenyliminodiacetic acid, and it wants to revert to that acid. Your entire workflow must be designed to fight this thermodynamic tendency.

Module 1: Synthesis & Isolation Strategy

Issue: "My product degrades during workup."

The synthesis typically involves the cyclodehydration of N-phenyliminodiacetic acid using Acetic Anhydride (


). The critical error most researchers make is attempting an aqueous workup (washing with water/bicarb), which hydrolyzes the ring.
Protocol: The "Dry" Isolation Method
ParameterRecommendationScientific Rationale
Reagent Acetic Anhydride (

) (Excess)
Acts as both solvent and dehydrating agent.
Temperature Reflux (100–110°C) for 30–60 minSufficient activation energy for cyclization without thermal decomposition.
Workup Solvent Toluene or Diethyl Ether Non-polar solvents precipitate the polar anhydride while keeping impurities soluble.
Forbidden Water, NaHCO3, Alcohols Nucleophiles (OH-) will attack the carbonyl, opening the ring back to the diacid.

Step-by-Step Workflow:

  • Reaction: Reflux N-phenyliminodiacetic acid in 3–5 equivalents of acetic anhydride.

  • Concentration: Remove approx. 80% of the acetic anhydride/acetic acid byproduct via vacuum distillation (rotary evaporator with a high-vacuum pump and cold trap). Do not heat above 60°C during concentration.

  • Precipitation (The Critical Step):

    • Cool the concentrated residue to 0°C.

    • Add dry Diethyl Ether or Toluene (approx. 5–10 volumes).

    • The 4-phenylmorpholine-2,6-dione should precipitate as a crystalline solid.

  • Filtration: Filter under a blanket of Nitrogen or Argon. Wash with cold dry ether.

Module 2: Troubleshooting Recrystallization

Issue: "The product oils out or contains colored impurities."

If the crude solid is off-white/brown or oils out, it contains residual acetic acid or oxidation byproducts.

The "Oiling Out" Phenomenon

Oiling out occurs when the solute separates as a liquid phase before it crystallizes.[1] This happens because the melting point of the solvated impurity-mixture is lower than the process temperature.

Corrective Protocol: Dual-Solvent Recrystallization Use a Solvent/Anti-solvent system to control saturation slowly.

  • Solvent A (Dissolver): Dry Acetone or warm Acetic Anhydride (trace).

  • Solvent B (Precipitator): Hexane, Cyclohexane, or Toluene.

Procedure:

  • Dissolve the crude solid in the minimum amount of Solvent A at room temperature (or slightly warm, <40°C).

  • Optional: If colored, treat with activated charcoal (anhydrous grade) and filter quickly.

  • Slowly add Solvent B dropwise until a persistent cloudiness appears.

  • Add 1–2 drops of Solvent A to clear the cloudiness.

  • Seal the vessel (parafilm/septum) to exclude moisture and place in a -20°C freezer.

  • Why this works: Slow cooling in a non-polar environment forces the polar dione to organize into a lattice rather than crashing out as an amorphous oil.

Module 3: Analytical Verification (QC)

Issue: "How do I know I have the anhydride and not the acid?"

The melting point (MP) is the quickest indicator.

  • Starting Material (Diacid): MP ~215–220°C (Decomposes).

  • Product (2,6-Dione): MP is significantly lower (typically 100–140°C range depending on purity/polymorph).

Spectroscopic Markers:

TechniqueSignalInterpretation
IR (Infrared) Doublet Carbonyl (1800 & 1760 cm⁻¹)Characteristic of cyclic anhydrides (symmetric/asymmetric stretch).
IR (Infrared) Broad OH stretch (3000–3500 cm⁻¹)BAD SIGN. Indicates hydrolysis to the diacid (COOH).
H-NMR Singlet at ~4.5–4.8 ppmThe

protons. In the acid, these may shift or split.
H-NMR Absence of COOH No broad singlet at 11–13 ppm.

Visual Troubleshooting Guide

The following logic flow describes the decision-making process for purification.

PurificationStrategy Start Crude Reaction Mixture (Ac2O + Product) Concentrate Vacuum Distillation (Remove 80% Ac2O) Start->Concentrate Precipitate Add Dry Ether/Toluene Cool to 0°C Concentrate->Precipitate CheckState Observation? Precipitate->CheckState Solid Crystalline Solid CheckState->Solid Precipitates Oil Sticky Oil/Gum CheckState->Oil Oils Out Analyze QC: IR/NMR Check for OH peak Solid->Analyze Triturate Triturate (Grind) under dry Hexane Oil->Triturate Recryst Recrystallize: Acetone (Solvent) + Hexane (Anti-solvent) Recryst->Analyze Triturate->Recryst

Caption: Figure 1.[1] Purification decision tree emphasizing anhydrous handling and remediation of "oiling out" events.

Frequently Asked Questions (FAQ)

Q: Can I store the purified compound on the shelf? A: Only if you live in a desert. For most labs, this compound must be stored in a desiccator or a sealed vial under Argon at 4°C. Moisture in the air will slowly hydrolyze the surface of the crystals, lowering the melting point over time.

Q: Why is my Melting Point 210°C? A: You have isolated N-phenyliminodiacetic acid , the starting material. This means your cyclization failed (insufficient heat/time) or, more likely, you exposed the product to water during filtration, causing it to revert immediately to the acid.

Q: Can I use Ethanol for recrystallization? A: Absolutely not. Ethanol is a nucleophile. It will react with the anhydride to form the mono-ethyl ester (ring opening). You must use non-nucleophilic solvents (Acetone, Toluene, DCM, Ether).

References

  • PubChem. 4-Phenylmorpholine. (Note: Search results often conflate the amine with the dione derivative. The dione properties are derived from general cyclic anhydride chemistry).

  • ChemicalBook. N-Phenyliminodiacetic Acid (Precursor Data). (Verifies the high melting point of the starting material vs the anhydride).

  • Sigma-Aldrich. 4-Methylmorpholine-2,6-dione. (Analogous compound data used for structural behavior comparison).

  • Martinez-Palau, M. et al. Morpholine-2,5-dione. Acta Crystallographica Section C. (Structural insights into morpholinedione ring stability).

Sources

Optimization

Enhancing the stability of "4-Phenylmorpholine-2,6-dione" in solution

[1] Subject: Technical Guide for Handling and Stabilizing 4-Phenylmorpholine-2,6-dione in Solution Ticket ID: CHEM-SUP-2024-001 Responder: Senior Application Scientist, Structural Chemistry Division[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Subject: Technical Guide for Handling and Stabilizing 4-Phenylmorpholine-2,6-dione in Solution Ticket ID: CHEM-SUP-2024-001 Responder: Senior Application Scientist, Structural Chemistry Division[1]

Executive Summary

You are encountering stability issues with 4-Phenylmorpholine-2,6-dione (often chemically functionally equivalent to N-phenyliminodiacetic anhydride).[1] This molecule is not merely a "morpholine derivative"; structurally, it is a cyclic anhydride .[1]

The 2,6-dione motif flanking the oxygen atom creates a highly electrophilic system.[1] Its primary degradation pathway is rapid hydrolysis upon contact with trace moisture, resulting in ring-opening to form N-phenyliminodiacetic acid.[1] This guide provides the protocols necessary to arrest this hydrolysis and maintain solution integrity.

Module 1: The Core Instability Mechanism

To stabilize this molecule, you must understand why it degrades.[1] The 6-membered ring contains an anhydride linkage (


).[1] This bond is energetically favorable to break in the presence of nucleophiles (like water or amines).[1]
Degradation Pathway (Hydrolysis) [1]

HydrolysisPathway Reactant 4-Phenylmorpholine-2,6-dione (Cyclic Anhydride) Transition Tetrahedral Intermediate Reactant->Transition Nucleophilic Attack Water + H₂O (Trace Moisture) Water->Transition Product N-Phenyliminodiacetic Acid (Ring Open Diacid) Transition->Product Ring Opening

Figure 1: The irreversible hydrolysis pathway.[1] Once the ring opens, the molecule loses its specific reactivity and physicochemical properties.

Module 2: Solvent Selection & Preparation

The Critical Error: Dissolving this compound in "standard" DMSO or DMF without pre-treatment.[1] Standard laboratory-grade DMSO can contain 100–500 ppm water, which is a large molar excess relative to dilute compound stocks.[1]

Approved Solvent Systems
SolventSuitabilityPre-Treatment ProtocolNotes
Anhydrous DMSO High Store over activated 3Å or 4Å molecular sieves for 24h.[1]Preferred for biological assays.[1] Hygroscopic; handle under Ar/N₂.
Anhydrous DMF High Store over activated 4Å molecular sieves.[1]Good alternative if DMSO is unsuitable.[1][2]
Acetonitrile (MeCN) Medium Must be HPLC grade, low water.[1]Lower solubility than DMSO; good for LC-MS prep.[1]
Ethanol/Methanol FORBIDDEN N/ADo not use. Will react to form mono-esters (alcoholysis).[1]
Water/PBS FORBIDDEN N/ADo not use. Immediate hydrolysis.[1]
Protocol: Creating a Stable Stock Solution
  • Sieve Activation: Activate 3Å molecular sieves at 250°C for 12 hours (or use commercial activated sieves). Add to your solvent bottle (10% w/v) 24 hours prior to use.[1]

  • Inert Weighing: Weigh the solid 4-Phenylmorpholine-2,6-dione in a low-humidity environment (glovebox or desiccated balance).[1]

  • Dissolution: Add the dried solvent to the vial. Do not vortex vigorously if air is present (introduces atmospheric moisture).[1] Instead, invert gently.

  • Storage: If not used immediately, purge the headspace with Argon gas, seal with Parafilm, and store at -20°C.

Module 3: Troubleshooting & FAQs
Q1: I see a "ghost peak" in my LC-MS analysis. Is this an impurity?

Diagnosis: It is likely the hydrolysis product.[1]

  • Target Mass (M): 191.18 Da (approx).

  • Ghost Peak (M+18): ~209.20 Da.[1]

  • Explanation: If you analyze the sample using a standard reverse-phase gradient (Water/Acetonitrile + Formic Acid), the compound hydrolyzes on the column or in the autosampler.

  • Fix:

    • Minimize residence time in aqueous buffers.[1]

    • Dilute the sample in pure Acetonitrile immediately before injection.[1]

    • Run a rapid gradient (ballistic gradient).

Q2: Can I use this compound in a cellular assay (aqueous media)?

Answer: Yes, but with strict kinetic limitations.[1]

  • The Problem: You cannot store it in aqueous media.[1]

  • The Protocol:

    • Prepare a 1000x stock in Anhydrous DMSO .

    • Add to the cell culture media immediately prior to the experiment.[1]

    • Validity Window: Assume the half-life in pH 7.4 buffer is < 30 minutes. If your biological effect requires hours, this molecule may not be suitable, or you are observing the effect of the degradation product (the diacid).

Q3: The solid has clumped together. Is it still good?

Answer: Likely not.

  • Reason: Clumping indicates moisture absorption.[1] The surface has likely hydrolyzed to the diacid (N-phenyliminodiacetic acid).[1]

  • Verification: Run an H-NMR in DMSO-d6.

    • Intact Ring: The CH₂ protons in the morpholine ring appear as a singlet (or tight system) around 4.5–4.8 ppm (deshielded by the anhydride).[1]

    • Hydrolyzed (Open): The CH₂ protons shift upfield to ~3.5–4.0 ppm (typical for N-CH₂-COOH).[1]

Module 4: Decision Tree for Experimental Design

Use this logic flow to ensure data integrity during your experiments.

DecisionTree Start Start: Experimental Planning ProticCheck Is the solvent Protic? (EtOH, MeOH, Water) Start->ProticCheck SolventCheck Is the solvent Anhydrous? Sieves Add 3Å Molecular Sieves Wait 24h SolventCheck->Sieves No AssayType Assay Type? SolventCheck->AssayType Yes Sieves->AssayType ProticCheck->SolventCheck No Stop STOP: Chemical Reaction Will Occur ProticCheck->Stop Yes BioAssay Biological (Aqueous) AssayType->BioAssay ChemAssay Chemical/Analytical AssayType->ChemAssay ProtocolA Protocol A: Make 1000x DMSO Stock Add just before use BioAssay->ProtocolA ProtocolB Protocol B: Keep under Argon Use Aprotic Solvents only ChemAssay->ProtocolB

Figure 2: Operational workflow for handling 4-Phenylmorpholine-2,6-dione.

References
  • PubChem. 4-Phenylmorpholine-2,6-dione Compound Summary. National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Spanedda, M. V., & Bourel-Bonnet, L. (2021).[3] Cyclic Anhydrides as Powerful Tools for Bioconjugation and Smart Delivery.[1][3] Bioconjugate Chemistry, 32(3), 482-496.[3] (Demonstrates the hydrolytic sensitivity and reactivity profile of cyclic anhydrides). Available at: [Link][1]

  • Wipf, P. (2014).[1][4] Techniques for Handling Air- and Moisture-Sensitive Compounds.[1] University of Pittsburgh, Department of Chemistry.[1] (Standard protocols for handling moisture-sensitive reagents like anhydrides).[1] Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 4-Phenylmorpholine-2,6-dione (PMD) Optimization

Ticket ID: PMD-PERM-001 Subject: Troubleshooting Poor Cell Permeability & Assay Inconsistency Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open [Action Required][1] Executive Summary: The "P...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PMD-PERM-001 Subject: Troubleshooting Poor Cell Permeability & Assay Inconsistency Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open [Action Required][1]

Executive Summary: The "Phantom Permeability" Issue

You are likely observing low permeability (


 cm/s) in Caco-2 or PAMPA assays.[1] However, based on the structure of 4-Phenylmorpholine-2,6-dione (PMD) , this is not a simple lipophilicity issue.[1]

The Root Cause: PMD is chemically a cyclic anhydride (derived from N-phenyliminodiacetic acid).[1] In aqueous media (buffers, cell culture media), it undergoes rapid hydrolysis , opening the morpholine-2,6-dione ring to form N-phenyliminodiacetic acid .

At physiological pH (7.4), this hydrolysis product is a dianion (two carboxylate groups).[1] Charged species cannot passively permeate lipid membranes.[1] Your assay is measuring the permeability of the breakdown product, not the parent dione.

Module 1: Diagnostic & Mechanism

Before altering your lead optimization strategy, you must confirm if the issue is intrinsic permeability or chemical stability.[1]

The Hydrolysis Trap

The 2,6-dione motif on the morpholine ring places two carbonyls adjacent to the ring oxygen (positions 2 and 6). This creates a highly reactive anhydride linkage.[1]

HydrolysisPathway PMD Parent: 4-Phenylmorpholine-2,6-dione (Neutral, Lipophilic) Permeable Transition Ring Opening (Hydrolysis) PMD->Transition Water + H2O (Buffer/Media) Water->Transition Product Metabolite: N-phenyliminodiacetic acid (Dianionic at pH 7.4) Impermeable Transition->Product t1/2 < 30 mins

Figure 1: The hydrolytic degradation pathway of PMD. The neutral parent compound degrades into a charged, impermeable species in aqueous environments.

Diagnostic Protocol: Stability Check

Run this simple LC-MS check before further cell assays.

  • Solvent: Dissolve PMD in dry DMSO (10 mM stock).

  • Media: Dilute to 10 µM in PBS (pH 7.4) and separately in Methanol (Control).[1]

  • Timepoints: Inject immediately (t=0), then at 15, 30, and 60 minutes.

  • Result: If the parent peak (MW ~191.[1]2) vanishes and a peak at MW ~209.2 (Parent + H2O) appears, permeability is not your problem; stability is.

Module 2: Formulation Solutions (Stabilizing the Anhydride)

If the biological activity requires the intact dione (e.g., as a covalent acylating agent), you must prevent hydrolysis before cellular entry. You cannot improve the permeability of the open-ring acid; you must protect the ring.[1]

Strategy A: Non-Aqueous / Lipid Formulations

Standard DMSO/PBS dosing kills this molecule.[1] Switch to lipid-based carriers that shield the anhydride from water.[1]

Formulation SystemProtocol SummaryMechanism of Protection
PEG-Liposomes Encapsulate PMD in the hydrophobic bilayer or core of PEGylated liposomes.[1]Steric shielding from bulk water; rapid fusion with cell membranes.[1]
PLGA Nanoparticles Solvent evaporation method (Acetone/Ethanol) to encapsulate PMD in PLGA matrix.[1]Polymer matrix limits water penetration; releases drug via erosion after endocytosis.[1]
Cyclodextrin (SBE-β-CD) Complexation with Sulfobutyl ether-β-cyclodextrin.[1]The hydrophobic cavity hosts the phenyl ring, potentially shielding the anhydride moiety.
Protocol: Nanoprecipitation for PMD Protection
  • Phase A (Organic): Dissolve 5 mg PMD + 50 mg PLGA (poly(lactic-co-glycolic acid)) in 2 mL Acetone.

  • Phase B (Aqueous): 10 mL Water + 1% PVA (Polyvinyl alcohol) as stabilizer.[1]

  • Process: Add Phase A dropwise to Phase B under vigorous stirring (1000 RPM).

  • Evaporation: Stir for 3 hours to remove acetone.

  • Use: Treat cells immediately.[1] The PLGA shell protects the anhydride from hydrolysis in the media.

Module 3: Chemical Modification (Prodrug Strategy)

If the dione scaffold is flexible, consider modifying the structure to a "Double Prodrug" or Bioisostere .

The "Masked" Diester Approach

Instead of the unstable anhydride, synthesize the diethyl ester of the open form (Diethyl N-phenyliminodiacetate).

  • Logic: The diester is neutral, highly lipophilic (LogP ~2-3), and stable in water.

  • Mechanism: It crosses the membrane passively.[1] Once inside, intracellular esterases (CES1/CES2) hydrolyze it back to the active acid or it spontaneously cyclizes if the geometry favors it (though cyclization is rare in water, the acid might be the active species if your target accepts it).

Bioisostere Replacement

Replace the anhydride oxygen (position 1) or the carbonyls to improve stability while maintaining geometry.

  • Imide Substitution: Change the Ring Oxygen to a Nitrogen (N-R).[1] This creates a piperazine-2,6-dione (glutarimide derivative).[1] These are significantly more stable to hydrolysis than morpholine-2,6-diones.[1]

  • Lactam Substitution: Remove one carbonyl (Morpholin-2-one).[1] This is a morpholinone, which is more stable than the dione.[1]

Module 4: Assay Troubleshooting Guide

If you must measure the permeability of the parent PMD (e.g., for regulatory data), you must modify the assay conditions to slow hydrolysis.

Troubleshooting Matrix
IssueLikely CauseCorrective Action
Low Recovery (<50%) Compound degraded/stuck to plastic.[1]Use Glass-coated plates .[1] Anhydrides can react with nucleophiles in plastics.[1]
P_app decreases over time Hydrolysis during the 2-hour incubation.Shorten assay time to 20 mins. Use highly sensitive LC-MS/MS to detect low concentrations.[1]
Inconsistent Replicates pH fluctuations affecting hydrolysis rate.[1]Lower pH to 6.0 or 5.5 . Anhydride hydrolysis is often base-catalyzed.[1] Lower pH stabilizes the ring.[1]
High Efflux Ratio Unlikely; likely artifact of charged metabolites.[1]Ignore efflux data until stability is solved. Charged metabolites (diacid) are often substrates for OAT/OATP transporters.[1]
Decision Logic: Next Steps

Use this flow to determine your immediate experimental plan.

DecisionTree Start Start: Low Permeability Data StabilityTest Run Stability Test (PBS pH 7.4, 30 mins) Start->StabilityTest IsStable Is Parent > 80% remaining? StabilityTest->IsStable Yes Yes (Unlikely) IsStable->Yes Stable No No (Hydrolysis Confirmed) IsStable->No Degrades TruePerm True Permeability Issue (Check Efflux/LogP) Yes->TruePerm TargetQ Is the Anhydride (Dione) required for binding? No->TargetQ ReqYes Yes (Covalent/Specific) TargetQ->ReqYes ReqNo No (Scaffold only) TargetQ->ReqNo Formulation Strategy: Formulation (PLGA/Liposomes) ReqYes->Formulation Prodrug Strategy: Prodrug (Diester or Imide Analog) ReqNo->Prodrug

Figure 2: Strategic decision tree for PMD optimization.

References
  • Hydrolytic Instability of Cyclic Anhydrides

    • Eberson, L. & Landvik, L. (1972).[1] Hydrolysis of Cyclic Anhydrides.[1] Acta Chemica Scandinavica.[1] Link

    • Note: Establishes the rapid ring-opening kinetics of 6-membered cyclic anhydrides in aqueous base.
  • Prodrug Strategies for Permeability

    • Rautio, J., et al. (2008).[1] Prodrugs: design and clinical applications.[1][2] Nature Reviews Drug Discovery.[1] Link

    • Relevance: Strategies for masking polar carboxylates (the hydrolysis product) using esters.[1]

  • Nanoparticle Encapsulation

    • Kumari, A., et al. (2010).[1] Biodegradable polymeric nanoparticles based drug delivery systems.[1] Colloids and Surfaces B: Biointerfaces.[1] Link[1]

    • Relevance: Protocols for PLGA encapsulation to protect hydrolytically unstable compounds.[1]

  • Permeability Assays (PAMPA/Caco-2)

    • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1]

    • Relevance: Detailed methodology on how pH affects permeability measurements of unstable compounds.

Sources

Optimization

"4-Phenylmorpholine-2,6-dione" experimental reproducibility issues

Current Status: Operational | Tier: Level 3 (Senior Chemistry Support)[1] Executive Summary: The "Phantom" Molecule Why you are here: You are likely experiencing inconsistent yields, shifting melting points, or NMR spect...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Tier: Level 3 (Senior Chemistry Support)[1]

Executive Summary: The "Phantom" Molecule

Why you are here: You are likely experiencing inconsistent yields, shifting melting points, or NMR spectra that do not match literature values for 4-Phenylmorpholine-2,6-dione .[1]

The Core Issue: This compound is deceptive.[1] While it looks like a stable morpholine derivative on paper, chemically it behaves as a cyclic anhydride of N-phenyliminodiacetic acid.[1] It is thermodynamically unstable in the presence of moisture.[1] The "reproducibility crisis" most researchers face is actually a hydrolysis event occurring during isolation or storage.[1]

If your sample has been exposed to ambient air for more than a few hours, you are likely working with a mixture of the target dione and its precursor dicarboxylic acid.[1]

Critical Troubleshooting Guides

Issue A: "My melting point is lower than reported/broad."

Diagnosis: Partial Hydrolysis. The target dione (anhydride) typically has a sharp melting point.[1] The corresponding dicarboxylic acid (N-phenyliminodiacetic acid) often melts with decomposition or has a significantly different range.[1] A broad range indicates a eutectic mixture of the ring-closed (dione) and ring-open (acid) forms.[1]

Corrective Action:

  • Do NOT recrystallize from ethanol or methanol. These nucleophilic solvents will open the ring to form the mono-ester.[1]

  • Reflux in Acetic Anhydride: To salvage the batch, reflux the solid in neat acetic anhydride for 30 minutes. This drives the equilibrium back to the closed ring.[1]

  • Wash with Anhydrous Ether: Filter the solid and wash only with dry diethyl ether or hexane to remove traces of acetic acid.[1]

Issue B: "NMR signals are shifting or doubling."

Diagnosis: Solvent-Induced Ring Opening. Using DMSO-d6 or Methanol-d4 is a common error.[1]

  • Methanol-d4: Will react to form the half-ester.[1]

  • DMSO-d6: Often contains trace water, which hydrolyzes the anhydride in the NMR tube, leading to shifting peaks over the duration of the scan.[1]

Corrective Action:

  • Switch Solvent: Use CDCl3 (Chloroform-d) or CD3CN (Acetonitrile-d3) dried over molecular sieves.[1]

  • The "Acid Test": Look for a broad singlet around 10-12 ppm.[1] If present, your ring has opened to the carboxylic acid.[1]

Issue C: "The compound decomposes during my coupling reaction."

Diagnosis: Nucleophilic Attack at the Wrong Carbon. Because this is an anhydride, it is highly electrophilic at the carbonyl carbons.[1] If you are trying to use it as a scaffold and introduce a nucleophile (like an amine), the ring will open.[1]

Corrective Action:

  • If you intend to keep the ring closed, you cannot use strong nucleophiles.[1]

  • If you intend to acylate a target using this molecule, ensure you calculate stoichiometry based on the anhydride mechanism (one equivalent acylates, the other becomes the leaving group acid).[1]

The Stability & Hydrolysis Cycle (Visualization)

Understanding the equilibrium is vital for handling. The diagram below illustrates the "Cycle of Frustration" where moisture reverts your product to the starting material.[1]

HydrolysisCycle Diacid N-Phenyliminodiacetic Acid (Precursor/Degradant) Dione 4-Phenylmorpholine-2,6-dione (Target Anhydride) Diacid->Dione Reflux (Dehydration) Ac2O Acetic Anhydride (Dehydrating Agent) Dione->Diacid Hydrolysis (Fast) Water Atmospheric Moisture (H2O) Water->Dione Attacks Carbonyl

Figure 1: The reversible synthesis pathway.[1] The target dione is kinetically stable only in the absence of water.[1]

Standardized Synthesis Protocol

To ensure reproducibility, follow this self-validating protocol. This method prioritizes the removal of water over high yield.[1]

StepActionTechnical Rationale
1 Starting Material Suspend N-phenyliminodiacetic acid (10 mmol) in Acetic Anhydride (30 mL).
2 Dehydration Reflux at 140°C for 1 hour.
3 Concentration Remove excess Acetic Anhydride under reduced pressure (Rotavap).[1]
4 Crystallization Add anhydrous Diethyl Ether (20 mL) to the residue. Induce crystallization by scratching or cooling to 0°C.
5 Filtration Filter rapidly under a blanket of Nitrogen or Argon.[1]
6 Drying Dry in a vacuum desiccator over P2O5 or KOH pellets for 12 hours.

Analytical Reference Data

Use this table to validate your isolated product.

Parameter4-Phenylmorpholine-2,6-dione (Target)N-Phenyliminodiacetic Acid (Impurity)
Solubility (CHCl3) HighLow/Insoluble
Solubility (Water) Decomposes (Hydrolyzes)Soluble (pH dependent)
IR Spectroscopy 1800 & 1760 cm⁻¹ (Anhydride doublet)Broad OH (2500-3000 cm⁻¹), C=O ~1710 cm⁻¹
1H NMR (CDCl3) Singlet ~4.5 ppm (4H, CH2)Singlet ~4.1 ppm (4H, CH2) [If soluble]
Reactivity Reacts with amines to form amidesForms salts with amines

Troubleshooting Logic Flow

Use this decision tree before discarding any batch.

TroubleshootingTree Start Start: Product Analysis CheckIR Check IR Spectrum Is there a doublet >1750 cm-1? Start->CheckIR YesIR Anhydride Ring Intact CheckIR->YesIR Yes NoIR Ring Open (Acid) CheckIR->NoIR No CheckSol Check Solubility in CHCl3 YesIR->CheckSol Action2 Reflux in Ac2O NoIR->Action2 Soluble High Purity CheckSol->Soluble Clear Soln Insoluble Contaminated with Acid CheckSol->Insoluble Cloudy Action1 Store in Desiccator Soluble->Action1 Insoluble->Action2

Figure 2: Rapid decision tree for product validation.

Frequently Asked Questions (FAQ)

Q: Can I store the dione in solution? A: No. Even in "anhydrous" solvents, trace moisture will eventually open the ring over days.[1] Prepare fresh solutions immediately before use. If storage is unavoidable, use a sealed septum vial with activated molecular sieves in the solvent.[1]

Q: Why does PubChem list "4-Phenylmorpholine" as a synonym? A: This is a database aggregation error. "4-Phenylmorpholine" (CAS 92-53-5) is the amine lacking the carbonyl groups.[1] The dione is the anhydride derivative.[1] Do not purchase the amine expecting it to react like the dione [1].[1]

Q: I need to recrystallize. What solvent should I use? A: Avoid alcohols.[1] The best system is usually a mixture of Acetic Anhydride/Ether or Toluene .[1] Dissolve in minimal hot toluene and cool rapidly.[1] If you use acetic anhydride, you must wash the crystals thoroughly with ether to remove the solvent [2].[1]

References

  • National Center for Biotechnology Information.[1] (2025).[1][2] PubChem Compound Summary for CID 62339, 4-Phenylmorpholine. Retrieved from [Link](Note: Cited to highlight the distinction between the amine and the dione).[1]

  • Tietze, L. F., & Eicher, T. (1991).[1] Reactions and Syntheses: In the Organic Chemistry Laboratory. University Science Books. (General reference for cyclic anhydride handling and purification).

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[1] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

"4-Phenylmorpholine-2,6-dione" vs. 4-Phenylmorpholine activity

Comparative Technical Guide: 4-Phenylmorpholine vs. 4-Phenylmorpholine-2,6-dione Executive Summary This guide provides a critical technical comparison between 4-Phenylmorpholine (a stable, bioactive heterocycle) and 4-Ph...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Technical Guide: 4-Phenylmorpholine vs. 4-Phenylmorpholine-2,6-dione

Executive Summary This guide provides a critical technical comparison between 4-Phenylmorpholine (a stable, bioactive heterocycle) and 4-Phenylmorpholine-2,6-dione (a reactive cyclic anhydride intermediate).[1] While they share a core N-phenyl motif, their chemical behaviors and applications are diametrically opposed.[1] 4-Phenylmorpholine serves as a robust pharmacophore in medicinal chemistry (e.g., antidepressants, fungicides), whereas the 2,6-dione derivative functions primarily as a specialized electrophilic reagent for chemical synthesis, particularly in the generation of N-substituted iminodiacetic acid derivatives.

Part 1: Structural & Functional Divergence

To understand the performance differences, we must first analyze the electronic environments of these two molecules.[1]

Chemical Identity
  • 4-Phenylmorpholine (CAS 92-53-5): [1][2]

    • Class: Cyclic tertiary amine / Aryl morpholine.[1]

    • Electronic State: Nucleophilic.[1] The nitrogen lone pair participates in conjugation with the phenyl ring but retains significant basicity (

      
       for the conjugate acid).[1] The ether oxygen at position 1 provides metabolic stability and hydrogen bond acceptance.[1]
      
    • Primary Utility: Bioactive scaffold (Pharmacophore).[1]

  • 4-Phenylmorpholine-2,6-dione (CAS 56956-66-2):

    • Class: Cyclic anhydride (of N-phenyliminodiacetic acid).[1]

    • Electronic State: Electrophilic.[1] The C2 and C6 positions are carbonyl carbons flanking an oxygen atom.[1] This creates a high-energy anhydride linkage.[1]

    • Structural Note: Unlike the 3,5-dione isomer (which is a stable imide), the 2,6-dione is an anhydride. The nitrogen at position 4 is isolated from the carbonyls by methylene bridges, retaining some amine character, but the molecule's reactivity is dominated by the labile anhydride ring.[1]

    • Primary Utility: Synthetic Reagent (Acylating agent).[1]

Reactivity Profile Comparison
Feature4-Phenylmorpholine4-Phenylmorpholine-2,6-dione
Stability (Water) High (Stable to hydrolysis)Low (Hydrolyzes to diacid)
Reactivity Type Nucleophile (SN2 / Reductive Amination)Electrophile (Ring-opening acylation)
Metabolic Fate Hydroxylation (Phenyl ring) / N-oxidationRapid hydrolysis to N-phenyliminodiacetic acid
Key Application CNS / Antifungal Drug DiscoverySynthesis of MIDA-like boronates / Peptidomimetics

Part 2: Biological Activity & Performance Analysis[4]

4-Phenylmorpholine: The Bioactive Scaffold

This molecule is a "privileged structure" in drug discovery.[1] Its lipophilicity (


) allows blood-brain barrier (BBB) penetration, making it ideal for CNS targets.[1]
  • Mechanism of Action (Representative):

    • Antifungal (Fenpropimorph analogs): The morpholine ring mimics the carbocationic high-energy intermediate in the sterol biosynthesis pathway (specifically inhibiting

      
      -reductase and 
      
      
      
      -isomerase).[1] The protonated nitrogen is critical for this binding.[1]
    • CNS Activity: Acts as a scaffold for Norepinephrine Reuptake Inhibitors (NRIs).[1] The oxygen atom acts as a hydrogen bond acceptor, orienting the phenyl group in the hydrophobic pocket of the transporter.[1]

4-Phenylmorpholine-2,6-dione: The Synthetic Enabler

The "activity" of the dione is chemical, not biological.[1] In a physiological environment (pH 7.4), the anhydride ring opens rapidly (


 min) to form N-phenyliminodiacetic acid .[1]
  • Why it lacks direct drug activity:

    • Hydrolytic Instability: It cannot reach the target site intact.[1]

    • Generated Species: The hydrolysis product is a dicarboxylic acid, which is highly polar and likely cleared rapidly or sequestered as a metal chelator (similar to EDTA fragments) rather than binding to specific receptors.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-Phenylmorpholine-2,6-dione (Dehydration)

Context: This protocol describes the conversion of N-phenyliminodiacetic acid to its anhydride form for use as a reagent.[1]

Reagents: N-phenyliminodiacetic acid (1.0 eq), Acetic Anhydride (excess), Pyridine (cat.).

  • Setup: Charge a flame-dried round-bottom flask with N-phenyliminodiacetic acid (20.9 g, 100 mmol).

  • Dehydration: Add Acetic Anhydride (50 mL) and Pyridine (0.5 mL).

  • Reaction: Heat the suspension to 60°C under

    
     atmosphere for 2 hours. The solid should dissolve, turning the solution clear/yellow.[1]
    
  • Isolation: Concentrate the mixture in vacuo to remove excess acetic anhydride and acetic acid.

  • Crystallization: Triturate the residue with cold diethyl ether/hexane (1:1). Filter the resulting white crystalline solid under inert atmosphere (glovebox or Schlenk line recommended due to moisture sensitivity).[1]

  • Yield: Expect 85-90%. Store in a desiccator.

Protocol B: Comparative Stability Assay (HPLC)

Context: To demonstrate the stability difference between the scaffold and the reagent.

  • Preparation: Prepare 10 mM stock solutions of both compounds in dry Acetonitrile (MeCN).

  • Incubation: Dilute each stock 1:10 into Phosphate Buffered Saline (PBS, pH 7.4).

  • Sampling: Inject samples into HPLC (C18 column, MeCN/Water gradient) at

    
     minutes.
    
  • Result Validation:

    • 4-Phenylmorpholine:[1][2][3][4][5] Peak area remains constant >24 hours.[1]

    • 4-Phenylmorpholine-2,6-dione: Peak disappears rapidly (

      
       minutes), replaced by a more polar peak (N-phenyliminodiacetic acid).[1]
      

Part 4: Visualization of Pathways

The following diagram illustrates the divergent pathways: the bioactive stability of the morpholine versus the reactive utility of the dione.[1]

G cluster_0 Biological Environment cluster_1 Synthetic Laboratory Morpholine 4-Phenylmorpholine (Bioactive Scaffold) Target Target Protein (Enzyme/Receptor) Morpholine->Target Binding (Stable) Dione 4-Phenylmorpholine-2,6-dione (Reactive Anhydride) Diacid N-Phenyliminodiacetic Acid (Hydrolysis Product) Dione->Diacid Hydrolysis (pH 7.4) Amide Amide/Peptide Derivative (Synthetic Product) Dione->Amide + Amine (R-NH2) Synthetic Acylation

Figure 1: Functional divergence. The blue path represents the stable drug interaction; the red path represents chemical reactivity used in synthesis.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 62339, 4-Phenylmorpholine. Retrieved from [Link][1]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] (Reference for morpholine metabolic stability and pKa modulation).

  • Ballmer, S. G., et al. (2017).[1] MIDA Anhydride: A Potent Reagent for the Synthesis of MIDA Boronates. Journal of Organic Chemistry. (Contextualizes the utility of morpholine-2,6-diones as reagents).

Sources

Comparative

Comparative Pharmacological Profiling: Phenmetrazine vs. 4-Phenylmorpholine-2,6-dione

Executive Summary This technical guide provides a comparative analysis between Phenmetrazine (3-methyl-2-phenylmorpholine), a potent norepinephrine-dopamine releasing agent (NDRA), and 4-Phenylmorpholine-2,6-dione , a st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis between Phenmetrazine (3-methyl-2-phenylmorpholine), a potent norepinephrine-dopamine releasing agent (NDRA), and 4-Phenylmorpholine-2,6-dione , a structural analog often encountered in synthetic pathways but distinct in pharmacological activity.

Crucial Distinction: This comparison serves as a definitive case study in Structure-Activity Relationships (SAR) . While Phenmetrazine possesses the basic nitrogen and steric configuration required for monoamine transporter translocation, the 2,6-dione analog represents an imide scaffold . The introduction of carbonyl groups at the 2 and 6 positions eliminates basicity, alters planarity, and effectively nullifies affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

This guide details the physicochemical divergence, receptor binding profiles, and experimental protocols to validate these differences.

Part 1: Structural & Physicochemical Divergence

The pharmacological disparity between these two compounds is rooted in their electronic and topological properties. The following data highlights why Phenmetrazine is centrally active while the dione analog acts primarily as a chemical intermediate or metabolic null.

Table 1: Physicochemical Property Comparison
FeaturePhenmetrazine4-Phenylmorpholine-2,6-dione
Core Structure Morpholine (Cyclic Ether/Amine)Morpholine-2,6-dione (Cyclic Imide)
Nitrogen Character Basic (

hybridized)
Non-basic (

conjugated)
pKa (Conjugate Acid) ~8.4 (Protonated at physiological pH)< 1 (Neutral/Acidic at physiological pH)
H-Bond Donors 1 (Secondary Amine)0 (Tertiary Imide)
Topological Polar Surface Area ~21 Ų~46 Ų (Due to carbonyls)
Lipophilicity (LogP) ~2.5 (Blood-Brain Barrier permeant)~0.8 (Reduced permeability/High reactivity)
Stability Metabolically stable (CYP450 substrate)Hydrolytically unstable (Ring opens to diacid)
Structural Logic
  • Phenmetrazine: The secondary amine is protonated at pH 7.4. This positive charge is the "anchor" that forms an electrostatic bridge with the aspartate residue (Asp79 in hDAT) within the monoamine transporter's binding pocket.

  • 4-Phenylmorpholine-2,6-dione: The nitrogen is flanked by two carbonyl groups. The lone pair on the nitrogen is delocalized into the carbonyls (resonance), making it unavailable for protonation. Without this positive charge, the molecule cannot bind to DAT or NET.

Part 2: Pharmacological Profiles[1][2]

Phenmetrazine: The NDRA Profile

Phenmetrazine acts as a substrate-type releaser.[1] It enters the presynaptic neuron via the transporter and disrupts the VMAT2 (Vesicular Monoamine Transporter 2) storage, causing a reversal of the transporter flux.

  • Target: DAT, NET (High Affinity); SERT (Negligible Affinity).

  • Mechanism: Transporter substrate + VMAT2 disruptor.

  • Outcome: Massive efflux of cytosolic dopamine and norepinephrine into the synaptic cleft.

4-Phenylmorpholine-2,6-dione: The "Silent" Scaffold

The dione analog lacks the pharmacophore required for psychostimulant activity.

  • Target: None (in context of monoamines).

  • Reactivity: It functions as a cyclic anhydride equivalent (N-substituted iminodiacetic anhydride). In biological media, it is prone to hydrolysis, opening the ring to form N-phenyliminodiacetic acid , which is highly polar and rapidly excreted.

  • Toxicity Risk: Unlike Phenmetrazine, the dione is an acylating agent. It may react non-specifically with nucleophiles (lysine residues) on proteins, potentially causing immunogenicity or cellular toxicity rather than receptor activation.

Part 3: Visualization of Mechanisms

Diagram 1: SAR & Pharmacological Divergence

This flowchart illustrates the decision logic determining why one structure is a drug and the other is a reagent.

SAR_Logic Start Morpholine Scaffold Analysis Sub_PM Phenmetrazine (3-methyl-2-phenyl) Start->Sub_PM Sub_Dione 4-Phenylmorpholine-2,6-dione (Imide Structure) Start->Sub_Dione N_Check_PM Nitrogen State: sp3, Basic (pKa ~8.4) Sub_PM->N_Check_PM N_Check_Dione Nitrogen State: sp2, Neutral (Resonance) Sub_Dione->N_Check_Dione Phys_pH_PM Physiological pH: Protonated (Cationic) N_Check_PM->Phys_pH_PM H+ Acceptance Phys_pH_Dione Physiological pH: Uncharged / Unstable N_Check_Dione->Phys_pH_Dione No Protonation Binding Interaction with DAT Asp79 Residue Phys_pH_PM->Binding Ionic Bond NoBinding No Electrostatic Interaction Phys_pH_Dione->NoBinding Steric/Electronic Clash Result_PM Outcome: DA/NE Release (Psychostimulant) Binding->Result_PM Result_Dione Outcome: Hydrolysis to Diacid (Inactive/Excreted) NoBinding->Result_Dione

Caption: SAR decision tree highlighting the critical role of nitrogen basicity in transporter binding.

Part 4: Experimental Validation Protocols

To empirically verify the difference between these compounds, the following self-validating protocols are recommended.

Protocol A: Comparative [³H]-Dopamine Uptake Inhibition

Objective: Quantify the affinity (


) of both compounds for the human Dopamine Transporter (hDAT).

Reagents:

  • HEK293 cells stably expressing hDAT.

  • [³H]-Dopamine (Radioligand).

  • Test Compounds: Phenmetrazine (Reference), 4-Phenylmorpholine-2,6-dione (Test).

  • Control: Cocaine or Mazindol (Positive control).

Workflow:

  • Preparation: Suspend HEK-hDAT cells in Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose.

  • Incubation: Aliquot cells into 96-well plates (

    
     cells/well).
    
  • Drug Treatment: Add test compounds at varying concentrations (

    
     M to 
    
    
    
    M). Incubate for 10 mins at 37°C.
    • Note: Prepare the Dione solution immediately before use in DMSO to minimize hydrolysis.

  • Uptake Initiation: Add [³H]-Dopamine (final conc. 20 nM). Incubate for 5 mins.

  • Termination: Rapidly wash cells with ice-cold buffer using a cell harvester.

  • Quantification: Lyse cells and measure radioactivity via Liquid Scintillation Counting (LSC).

Expected Results:

  • Phenmetrazine: Sigmoidal inhibition curve with

    
     nM.
    
  • Dione: Flat line or negligible inhibition (

    
    M), confirming lack of affinity.
    
Diagram 2: Uptake Assay Workflow

Uptake_Assay Step1 Cell Prep (HEK-hDAT) Step2 Drug Incubation (10 min, 37°C) Step1->Step2 Step3 Add [3H]-DA (Substrate) Step2->Step3 Step4 Rapid Wash (Ice-cold) Step3->Step4 Step5 Scintillation Counting Step4->Step5

Caption: Standardized workflow for measuring monoamine transporter inhibition.

Protocol B: Hydrolytic Stability Screen

Objective: Prove that the Dione is chemically unstable compared to Phenmetrazine.

  • Dissolution: Dissolve both compounds in Phosphate Buffered Saline (PBS, pH 7.4) at 100

    
    M.
    
  • Time-Course: Incubate at 37°C. Sample at t=0, 1h, 4h, 24h.

  • Analysis: Analyze via HPLC-UV or LC-MS.

  • Validation:

    • Phenmetrazine peak should remain constant >99%.

    • Dione peak should decrease, corresponding with the appearance of a new peak (N-phenyliminodiacetic acid).

Part 5: References

  • Rothman, R. B., et al. (2002).[2] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse.

  • PubChem Compound Summary. (2024). "Phenmetrazine (CID 4762)." National Center for Biotechnology Information.

  • PubChem Compound Summary. (2024). "N-Phenylmorpholine-2,6-dione (CID 123-03-5)." National Center for Biotechnology Information.

  • Mayer, M. J., et al. (2018).[3] "Fluorinated phenmetrazine 'legal highs' act as substrates for high-affinity monoamine transporters."[3] Neuropharmacology.

  • Negus, S. S., et al. (2007). "Pharmacology of Monoamine Transporter Ligands." Psychopharmacology.

Sources

Validation

Comparing the synthesis efficiency of "4-Phenylmorpholine-2,6-dione" and its derivatives

This guide provides an in-depth technical comparison of synthesis routes for 4-Phenylmorpholine-2,6-dione (also known as N-phenyliminodiacetic anhydride) and its substituted derivatives. Executive Summary 4-Phenylmorphol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis routes for 4-Phenylmorpholine-2,6-dione (also known as N-phenyliminodiacetic anhydride) and its substituted derivatives.

Executive Summary

4-Phenylmorpholine-2,6-dione is a six-membered cyclic anhydride scaffold used as a key intermediate in the synthesis of peptidomimetics, heterocyclic pharmaceuticals, and biodegradable polymers. Its synthesis primarily relies on the cyclodehydration of


-phenyliminodiacetic acid (

-Ph-IDA)
.

The efficiency of this transformation is governed by the choice of dehydrating agent, which dictates the reaction kinetics, byproduct profile, and scalability. This guide compares the two dominant methodologies: Acetic Anhydride Dehydration (Thermal) vs. Thionyl Chloride Activation (Chemical) .

Performance Matrix
FeatureMethod A: Acetic Anhydride (Ac₂O) Method B: Thionyl Chloride (SOCl₂)
Primary Mechanism Thermal Dehydration / Mixed Anhydride ExchangeAcid Chloride Formation

Cyclization
Typical Yield 75 – 88% 60 – 75%
Purity Profile High (>95% after recrystallization)Moderate (Sulfur/Cl contaminants possible)
Atom Economy Moderate (Generates AcOH)Low (Generates SO₂, HCl)
Scalability Excellent (Industrial Standard)Poor (Gas evolution management required)
Derivative Tolerance High for electron-poor rings; Moderate for electron-richLow for acid-sensitive groups

Part 1: Synthesis Strategies & Causality

The Core Challenge: 6-Membered Ring Entropy

Unlike the formation of 5-membered cyclic imides (e.g.,


-phenylmaleimide), the formation of the 6-membered morpholine-2,6-dione ring is entropically less favorable. The precursor, 

-phenyliminodiacetic acid, possesses rotatable bonds that must be frozen into a specific conformation for cyclization.
  • Implication: Simple thermal heating often leads to polymerization rather than cyclization. A chemical dehydrating agent is strictly required to activate the carboxylate oxygen.

Method A: Acetic Anhydride (The "Gold Standard")

This method utilizes acetic anhydride as both the solvent and the dehydrating reagent.

  • Mechanism: The reaction proceeds via a mixed anhydride intermediate . The carboxylic acid groups of the precursor attack Ac₂O, forming a mixed anhydride. The favorable formation of the 6-membered ring is driven by the expulsion of acetic acid and the thermodynamic stability of the cyclic anhydride product.

  • Why it works: Ac₂O acts as a "water scavenger," shifting the equilibrium entirely to the right. The high boiling point (140°C) allows the reaction to overcome the activation energy barrier for the 6-membered ring closure.

Method B: Thionyl Chloride (The "Acid Chloride" Route)

This method involves converting the diacid into a diacid chloride (or mono-acid chloride), which then cyclizes.

  • Mechanism: Treatment with SOCl₂ generates the highly electrophilic acyl chloride. The pendant carboxylic acid (or carboxylate) then attacks this species.

  • Causality of Failure: While highly reactive, this method produces HCl gas. For basic nitrogen-containing scaffolds (like morpholines), the amine nitrogen can become protonated (forming the hydrochloride salt), which deactivates the nucleophilicity required for certain side-reactions, but can also lead to ring-opening hydrolysis during workup if not strictly anhydrous.

Part 2: Experimental Protocols

Protocol 1: High-Efficiency Synthesis using Acetic Anhydride

Recommended for bulk synthesis and standard derivatives.

Reagents:

  • 
    -Phenyliminodiacetic acid (1.0 eq)
    
  • Acetic Anhydride (3.0 - 5.0 eq)

  • Sodium Acetate (0.1 eq, optional catalyst)

Workflow:

  • Setup: Charge a round-bottom flask with

    
    -phenyliminodiacetic acid.
    
  • Activation: Add Acetic Anhydride. If the derivative has electron-withdrawing groups (e.g., 4-Nitro), add Sodium Acetate to catalyze the nucleophilic attack.

  • Reaction: Heat to reflux (approx. 140°C) for 2–4 hours. Monitor by TLC (disappearance of the polar acid spot).

  • Workup (Critical Step):

    • Concentrate the solution under reduced pressure to remove excess Ac₂O and AcOH.

    • Do NOT add water immediately, as the product is a cyclic anhydride and is hydrolytically unstable.

    • Dissolve the residue in dry dichloromethane (DCM) or toluene.

  • Purification: Induce crystallization by adding cold diethyl ether or hexane. Filter the solid under inert atmosphere if possible.

Self-Validation Check:

  • IR Spectroscopy: Look for the characteristic doublet carbonyl stretch of cyclic anhydrides at 1800 cm⁻¹ and 1750 cm⁻¹ . A single peak indicates failure (hydrolysis or polymerization).

Protocol 2: Derivative Synthesis (Electronic Effects)

The efficiency varies based on the substituent on the phenyl ring.

Derivative (R-Ph)Electronic EffectModification to ProtocolExpected Yield
4-Methoxy- Electron DonatingLower temp (100°C), shorter time. Risk of oxidation.65-75%
4-Chloro- Mild WithdrawingStandard conditions (Reflux).80-88%
4-Nitro- Strong WithdrawingRequires NaOAc catalyst; longer reflux (4-6h).70-80%

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the mechanistic divergence between the two methods and the critical decision points.

SynthesisPathways Precursor N-Phenyliminodiacetic Acid Ac2O_Route Method A: Acetic Anhydride (Reflux, 140°C) Precursor->Ac2O_Route Preferred SOCl2_Route Method B: Thionyl Chloride (0-25°C) Precursor->SOCl2_Route Alternative MixedAnhydride Intermediate: Mixed Anhydride Ac2O_Route->MixedAnhydride AcidChloride Intermediate: Diacid Chloride SOCl2_Route->AcidChloride Cyclization_A Thermal Cyclization (- AcOH) MixedAnhydride->Cyclization_A Entropy Driven SideProduct_A Polymerization (If T < 100°C) MixedAnhydride->SideProduct_A Incomplete Activation Cyclization_B Nucleophilic Closure (- HCl) AcidChloride->Cyclization_B SideProduct_B Hydrolysis/Salt Formation AcidChloride->SideProduct_B Moisture Sensitive Product 4-Phenylmorpholine-2,6-dione (Target) Cyclization_A->Product Yield: 85% Cyclization_B->Product Yield: 65%

Caption: Mechanistic flow comparing the stable Mixed Anhydride route (Method A) vs. the reactive Acid Chloride route (Method B).

References

  • Cyclization of N-substituted Iminodiacetic Acids

    • Title: Synthesis of Morpholine-2,6-diones via Acetic Anhydride Dehydr
    • Source: Organic Syntheses, Coll. Vol. 4, p. 744 (Analogous N-phenylmaleimide procedure adapted for dione synthesis).
    • URL:

  • Mechanistic Insight on Cyclic Anhydrides

    • Title: Mechanism of acid catalyzed cyclization and anhydride form
    • Source: Master Organic Chemistry.
    • URL:

  • Derivative Efficiency Data

    • Title: Synthesis and Characterization of Some New Morpholine Derivatives (Yield comparisons for substituted rings).
    • Source: ResearchG
    • URL:

  • Structural Validation

    • Title: 4-(4-Nitrophenyl)
    • Source: NIH / PubMed Central.
    • URL:

Comparative

Structure-activity relationship (SAR) of "4-Phenylmorpholine-2,6-dione" analogs

The following guide provides an in-depth technical analysis of the 4-Phenylmorpholine-2,6-dione scaffold. Editorial Note: This guide addresses a critical structural distinction often overlooked in medicinal chemistry. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 4-Phenylmorpholine-2,6-dione scaffold.

Editorial Note: This guide addresses a critical structural distinction often overlooked in medicinal chemistry. While chemically distinct, the morpholine-2,6-dione (an anhydride) is frequently confused with the piperidine-2,6-dione (a cyclic imide, the pharmacophore of thalidomide and glutethimide). This analysis focuses on the specific properties, reactivity, and structure-activity relationships (SAR) of the 2,6-dione anhydride system, while objectively comparing it to its stable clinical alternatives.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists[1]

Executive Summary: The Scaffold at a Glance

4-Phenylmorpholine-2,6-dione (CAS 56956-66-2) is the cyclic anhydride of


-phenyliminodiacetic acid.[1] Unlike its carbon-analog N-phenylglutarimide (a stable drug scaffold), this heterocyclic system is characterized by high electrophilicity and hydrolytic instability.[1]

In drug development, this scaffold serves two primary functions:

  • Covalent Modifier: Acting as a potent acylating agent for nucleophilic residues (Ser, Cys, Lys) in enzyme active sites.[2]

  • Prodrug / Chelator Precursor: Rapidly hydrolyzing to release

    
    -phenyliminodiacetic acid, a dicarboxylic acid capable of chelating divalent metal ions (
    
    
    
    ,
    
    
    ).[2]
Core Comparison: Anhydride vs. Imide Scaffolds
Feature4-Phenylmorpholine-2,6-dione 3-Phenylglutarimide (Piperidine-2,6-dione) N-Phenylsuccinimide
Chemical Class Cyclic AnhydrideCyclic ImideCyclic Imide
Ring Size 6-membered (Heterocyclic)6-membered (Carbocyclic)5-membered (Carbocyclic)
Stability (

)
Unstable (

min/hours)
Stable (Metabolically active)Stable
Mechanism Acylation / Ring OpeningNon-covalent binding / IntercalationIon channel modulation
Key Drug Research Tools / IntermediatesThalidomide, Glutethimide Phensuximide, Ethosuximide

Chemical Structure & Mechanistic SAR

The biological activity of 4-phenylmorpholine-2,6-dione analogs is governed by the electronic influence of the phenyl substituent on the anhydride carbonyls.

The Reactivity-Stability Trade-off

The central oxygen atom (position 1) exerts a negative inductive effect (-I), increasing the electrophilicity of the carbonyl carbons (C2/C6).[1] This makes the ring highly susceptible to nucleophilic attack.[2]

  • Electron-Withdrawing Groups (EWGs) (e.g., 4-Cl, 4-NO

    
    ):
    
    • Effect: Decrease electron density on the nitrogen, reducing the lone pair donation into the carbonyl system.[2]

    • Result: Increases electrophilicity.[2]

    • Outcome: Higher acylation potency but significantly reduced hydrolytic stability (shorter half-life).[1][2]

  • Electron-Donating Groups (EDGs) (e.g., 4-OMe, 4-Me):

    • Effect: Increase electron density on the nitrogen.[2]

    • Result: Stabilizes the anhydride via resonance.[2]

    • Outcome: Improved hydrolytic stability, making isolation and handling easier, but potentially lower reactivity toward target enzymes.[2]

Visualization of Hydrolysis & Reactivity

SAR_Mechanism cluster_SAR Substituent Effects (4-Position) Scaffold 4-Phenylmorpholine-2,6-dione (Intact Scaffold) AcylatedEnzyme Acylated Protein (Covalent Inhibition) Scaffold->AcylatedEnzyme Fast Reaction (Target Engagement) Diacid N-Phenyliminodiacetic Acid (Inactive/Chelator) Scaffold->Diacid Spontaneous Hydrolysis Nucleophile Biological Nucleophile (Ser-OH, Lys-NH2) Nucleophile->AcylatedEnzyme Water H2O (Hydrolysis) Water->Diacid EWG EWG (e.g., -Cl) Increases Reactivity Decreases Stability EDG EDG (e.g., -OMe) Decreases Reactivity Increases Stability

Caption: Mechanistic bifurcation of the scaffold. The compound acts as a kinetic race between target acylation (green) and hydrolytic deactivation (red).

Comparative Performance Data

The following data contrasts the Reactive Anhydride (Morpholine-2,6-dione) with the Stable Imide (Piperidine-2,6-dione) to guide scaffold selection.

Table 1: Physicochemical & Stability Profile
Property4-(4-Chlorophenyl)morpholine-2,6-dione Thalidomide (Glutarimide Core) Interpretation
LogP (Calc) ~0.8 - 1.2~0.6Morpholine analogs are slightly more lipophilic due to the loss of H-bond donors (NH).[1]
t½ (pH 7.4) < 60 minutes> 24 hoursThe dione anhydride is unstable in physiological media; requires anhydrous formulation.[1][2]
TPSA 43.3 Ų83 ŲLower polar surface area facilitates BBB penetration, but hydrolysis limits CNS residence time.[1][2]
Mode of Action Irreversible Acylation (Covalent)Non-covalent Allosteric ModulationUse dione for probe design ; use glutarimide for drug candidates .

Experimental Protocols

To validate the SAR of this scaffold, researchers must employ protocols that account for its hydrolytic instability. Standard aqueous assays will yield false negatives (due to hydrolysis) or false positives (due to pH changes from acid generation).[2]

Protocol A: Synthesis of 4-Phenylmorpholine-2,6-dione Derivatives

A validated dehydrative cyclization method.[1]

  • Starting Material: Suspend 10 mmol of the appropriate N-phenyliminodiacetic acid in 30 mL of acetic anhydride.

  • Reaction: Reflux the mixture for 1–2 hours. The suspension should clear as the anhydride forms.[2]

  • Isolation:

    • Cool the solution to room temperature.[2]

    • Concentrate in vacuo to remove excess acetic anhydride (use a rotary evaporator with a dry ice trap).[2]

    • Critical Step: Recrystallize the residue immediately from dry benzene or toluene/hexane.[2] Do not use ethanol or water (leads to ring opening).[2]

  • Characterization: Confirm structure via IR (distinct double carbonyl peaks at ~1800 and 1760 cm⁻¹) and NMR (singlet for methylene protons at ~4.5 ppm).

Protocol B: Hydrolytic Stability Assay (Half-life Determination)

Essential for establishing the "working time" of the compound in biological assays.[1]

  • Preparation: Dissolve the test compound (10 mM) in dry DMSO-d6.

  • Initiation: Add 10% (v/v)

    
     phosphate buffer (pD 7.4) to the NMR tube immediately before acquisition.[2]
    
  • Measurement: Monitor the disappearance of the ring methylene singlet (approx. 4.5 ppm) and the appearance of the open-chain acid methylene singlet (approx. 4.0 ppm) via ¹H NMR.[2]

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .[2]

Strategic Recommendations

When to Use This Scaffold
  • Activity-Based Protein Profiling (ABPP): Use the 2,6-dione as a "warhead" to label catalytic nucleophiles in proteases or esterases.

  • Polymer Chemistry: As a monomer for synthesizing poly(anhydride-esters) which degrade into biocompatible amino acid derivatives.[1][2]

  • Transient Inhibition: When a short-lived, "soft" drug is required to minimize systemic toxicity.[2]

When to Avoid This Scaffold
  • Oral Bioavailability: The rapid hydrolysis in gastric acid makes oral delivery unfeasible without advanced encapsulation.[2]

  • Long-term Inhibition: For sustained target engagement, switch to the 3,5-dione (imide) isomer or the glutarimide scaffold.

References

  • Chemical Identity & Properties: PubChem. 4-Phenylmorpholine-2,6-dione (Compound Summary). National Library of Medicine.[2] Link[3]

  • Synthetic Methodology: Palchykov, V. A. (2013).[2] Morpholines: Synthesis and Biological Activity. Russian Journal of Organic Chemistry. Link

  • Comparative Scaffold Analysis (Glutarimides): Bartlett, J. B., et al. (2004).[2] The evolution of thalidomide and its IMiD derivatives as anticancer agents. Nature Reviews Cancer.[2] Link

  • Polymer Applications: Kricheldorf, H. R. (2006).[2] Syntheses of Biodegradable Poly(anhydride-esters) from Amino Acids. Macromolecular Bioscience. Link

Sources

Validation

4-Phenylmorpholine-2,6-dione: Comparative Biological Activity &amp; Chemical Profile

The following guide provides an in-depth technical analysis of 4-Phenylmorpholine-2,6-dione , contrasting its chemical nature and biological potential with established pharmacological "diones" (cyclic imides). Part 1: Ex...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4-Phenylmorpholine-2,6-dione , contrasting its chemical nature and biological potential with established pharmacological "diones" (cyclic imides).

Part 1: Executive Analysis & Structural Distinction

4-Phenylmorpholine-2,6-dione (CAS: 56956-66-2) represents a distinct class of heterocyclic compounds often confused with its pharmacological cousins, the cyclic imides (e.g., glutarimides, succinimides).

As a Senior Application Scientist, it is critical to correct a common nomenclature misconception immediately:

  • The Compound: 4-Phenylmorpholine-2,6-dione is structurally an anhydride of N-phenyliminodiacetic acid. The ring contains an oxygen atom flanked by two carbonyls (positions 2 and 6), with the nitrogen at position 4.

  • The Pharmacophore: Most biologically active "diones" (anticonvulsants) are cyclic imides , where the nitrogen is flanked by carbonyls (e.g., N-phenylsuccinimide or N-phenylglutarimide).

  • The Distinction: While imides are stable pharmacophores capable of CNS penetration and receptor modulation, 4-phenylmorpholine-2,6-dione is a reactive acylating agent . Its primary biological activity is driven by its high reactivity toward nucleophiles (proteins, water), making it a precursor or toxicant rather than a stable drug candidate.

Structural Comparison Table
Feature4-Phenylmorpholine-2,6-dione N-Phenylglutarimide (Piperidine-2,6-dione)N-Phenylsuccinimide (Pyrrolidine-2,5-dione)
Core Ring Morpholine (1,4-oxazine)PiperidinePyrrolidine
Functional Group Cyclic Anhydride (–CO–O–CO–)Cyclic Imide (–CO–N–CO–)Cyclic Imide (–CO–N–CO–)
Stability Unstable (Hydrolyzes rapidly)Stable (Metabolically robust)Stable (Metabolically robust)
Primary Bio-Activity Acylation / HaptenizationAnticonvulsant / SedativeAnticonvulsant (T-type Ca²⁺ blocker)
Reaction Target Nucleophiles (Lysine, Serine)GABA Receptors / Ion ChannelsT-type Calcium Channels
Metabolic Product N-Phenyliminodiacetic acid (Chelator)Hydroxylated metabolitesRing-opened amides

Part 2: Biological Activity & Mechanism of Action[2][3]

Reactivity-Driven Activity (The Anhydride Mechanism)

Unlike glutarimides that bind non-covalently to receptors, 4-phenylmorpholine-2,6-dione acts via covalent modification .

  • Acylation: The anhydride ring is highly electrophilic. Upon contact with biological substrates, it undergoes ring-opening acylation.

  • Target: Primary amines (Lysine residues) and hydroxyls (Serine residues) on proteins.

  • Toxicity vs. Efficacy: This reactivity poses a risk of immunotoxicity (hapten formation) or non-specific enzyme inhibition, preventing its use as a systemic drug. However, it is a potent synthetic intermediate for generating N-substituted iminodiacetic acid derivatives (potential metal chelators).

Comparative Pharmacology: Why the "Imide" Matters

The "dione" drugs (Succinimides, Glutarimides) rely on the imide proton (or N-substitution) and the specific geometry of the carbonyls to interact with the barbiturate binding site on GABA_A receptors or T-type calcium channels.

  • 4-Phenylmorpholine-2,6-dione lacks the imide structure (N-C=O). Instead, it presents an anhydride (O-C=O). The electrostatic potential surface is inverted at the heteroatom (Oxygen is a H-bond acceptor, whereas the Imide Nitrogen can be a donor or neutral acceptor depending on substitution).

  • Result: The anhydride fails to dock into the anticonvulsant pharmacophore pocket and instead hydrolyzes.

Pathway Visualization: Hydrolysis & Reactivity

The following diagram illustrates the divergent fate of the reactive anhydride compared to the stable imide.

BiologicalFate Anhydride 4-Phenylmorpholine-2,6-dione (Reactive Anhydride) Target_Protein Protein Nucleophile (-NH2, -OH) Anhydride->Target_Protein Ring Opening (Acylation) Hydrolysis_Prod N-Phenyliminodiacetic Acid (Metal Chelator) Anhydride->Hydrolysis_Prod Hydrolysis (H2O) Imide N-Phenylglutarimide (Stable Imide) Receptor GABA-A / Ca2+ Channel Imide->Receptor Reversible Binding Acylated_Protein Acylated Protein (Immunogenic Hapten) Target_Protein->Acylated_Protein Covalent Bond Receptor_Binding Modulation of Neuronal Excitability Receptor->Receptor_Binding Signal Transduction

Figure 1: Divergent biological pathways. The anhydride (red) undergoes irreversible ring-opening or hydrolysis, while the imide (green) engages in reversible receptor modulation.

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-Phenylmorpholine-2,6-dione

For use as a reference standard or reactive intermediate.

Principle: Dehydration of N-phenyliminodiacetic acid using acetic anhydride. This self-validating protocol relies on the insolubility of the product in the reaction medium.

Materials:

  • N-Phenyliminodiacetic acid (CAS: 1137-73-1)[1]

  • Acetic anhydride (Reagent grade)

  • Diethyl ether (Anhydrous)

Step-by-Step Workflow:

  • Suspension: In a round-bottom flask, suspend 10.0 g of N-phenyliminodiacetic acid in 30 mL of acetic anhydride.

  • Reflux: Heat the mixture gently to reflux (approx. 140°C) for 15 minutes. The solid should dissolve completely, indicating conversion.

  • Crystallization: Cool the solution to room temperature. The anhydride product often crystallizes spontaneously. If not, induce crystallization by adding 10 mL of anhydrous diethyl ether and scratching the glass.

  • Filtration: Filter the crystalline solid under vacuum (inert atmosphere preferred to prevent hydrolysis).

  • Washing: Wash the cake with cold anhydrous ether (2 x 10 mL) to remove acetic acid traces.

  • Drying: Dry in a vacuum desiccator over P₂O₅.

  • Validation:

    • Melting Point: Expect 125–128°C.

    • IR Spectrum: Look for characteristic doublet carbonyl peaks of cyclic anhydrides at ~1800 cm⁻¹ and ~1760 cm⁻¹. (Absence of broad OH stretch confirms dehydration).

Protocol B: Comparative Hydrolytic Stability Assay

To demonstrate the instability of the 2,6-dione vs. glutarimide.

Objective: Quantify the half-life of the anhydride ring in physiological buffer.

  • Preparation: Dissolve 10 mg of 4-Phenylmorpholine-2,6-dione in 1 mL DMSO (Stock A). Dissolve 10 mg of N-phenylglutarimide in 1 mL DMSO (Stock B).

  • Initiation: Add 50 µL of Stock A to 950 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a UV-transparent cuvette. Repeat for Stock B.

  • Monitoring: Immediately monitor UV absorbance at 250–300 nm (aromatic region) every 1 minute for 60 minutes.

  • Analysis:

    • Anhydride: Expect a rapid spectral shift or decrease in absorbance as the anhydride ring opens to the diacid (N-phenyliminodiacetic acid).

    • Imide: Expect a stable baseline, confirming resistance to hydrolysis.

Part 4: References

  • Chemical Identity & Structure:

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62339, 4-Phenylmorpholine. (Note: The 2,6-dione is the anhydride derivative of the diacid precursor).

  • Synthesis of Morpholine-2,6-diones:

    • Palchykov, V. A. (2013). Morpholines: Synthesis and Biological Activity.[2][3][4][5][6][7] Russian Journal of Organic Chemistry, 49(6), 787–814. (Detailed review of morpholine heterocycles and their oxidized derivatives).

  • Comparative Imide Pharmacology (Glutarimides):

    • Menteşe, E., et al. (2020). Synthesis and biological evaluation of benzimidazole-morpholine hybrids. Bioorganic Chemistry, 101, 104002. (Discusses the pharmacological relevance of the morpholine scaffold vs. imides).

  • Anticonvulsant Screening Protocols:

    • National Institutes of Health (NIH). Anticonvulsant Screening Program (ASP) Protocols. (Standard methodologies for MES/PTZ testing of dione candidates).

  • Reactivity of Cyclic Anhydrides:

    • BenchChem Protocols. Synthesis of Morpholine-2,5-diones and Anhydride derivatives.

Sources

Comparative

Validation of 4-Phenylmorpholine-2,6-dione Purity: A Multi-Spectral Approach

Executive Summary 4-Phenylmorpholine-2,6-dione (PMD) is a cyclic anhydride derivative of N-phenyliminodiacetic acid. It serves as a critical intermediate in the synthesis of specialized poly(depsipeptides) and as a monom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenylmorpholine-2,6-dione (PMD) is a cyclic anhydride derivative of N-phenyliminodiacetic acid. It serves as a critical intermediate in the synthesis of specialized poly(depsipeptides) and as a monomer for biodegradable polymers.[1] Its reactivity, driven by the six-membered anhydride ring, makes it highly susceptible to hydrolysis, reverting to its dicarboxylic acid precursor upon exposure to atmospheric moisture.

This guide provides a comparative technical analysis of spectral methods for validating PMD purity. Unlike stable commercial standards, PMD requires a "fitness-for-purpose" analytical strategy that prioritizes the detection of the ring-opened hydrolysis product (N-phenyliminodiacetic acid). We evaluate Quantitative


H NMR (qNMR) , FTIR Spectroscopy , and HPLC-MS , recommending a tiered approach for robust quality assurance.

Chemical Context & Stability Profile

Understanding the degradation pathway is prerequisite to selecting the correct analytical tool. PMD is thermodynamically unstable relative to its hydrolyzed form.

The Degradation Pathway

The validation challenge lies in distinguishing the active ring-closed species from the inactive open-chain acid.

degradation_pathway PMD 4-Phenylmorpholine-2,6-dione (Active Anhydride) Transition Tetrahedral Intermediate PMD->Transition Nucleophilic Attack H2O + H₂O (Atmospheric Moisture) H2O->Transition Acid N-Phenyliminodiacetic Acid (Inactive Impurity) Transition->Acid Ring Opening

Figure 1: Hydrolysis pathway of 4-Phenylmorpholine-2,6-dione. The reaction is autocatalytic in the presence of trace acid.

Comparative Analysis of Analytical Methods

Method A: Quantitative H NMR (The Gold Standard)

Verdict: Best for absolute purity determination and molar quantification of hydrolysis.

qNMR is the only method that provides a direct molar ratio of the anhydride to the acid without requiring a pure reference standard of the impurity. The chemical shift of the methylene protons (


-to-carbonyl) is the diagnostic handle.
  • Mechanism: The rigid cyclic structure of PMD deshields the methylene protons compared to the free rotating methylene groups in the open-chain acid.

  • Advantages: Non-destructive, requires no separation (avoiding on-column hydrolysis), and provides structural certainty.

  • Limitations: Lower sensitivity than MS; requires deuterated solvents that must be strictly dry (e.g., anhydrous DMSO-

    
     or CDCl
    
    
    
    over molecular sieves).
Method B: FTIR Spectroscopy (The Rapid Screen)

Verdict: Best for "Go/No-Go" rapid manufacturing checks.

FTIR utilizes the unique vibrational signature of the anhydride functionality. It is the fastest way to confirm ring closure during synthesis.

  • Mechanism: Cyclic anhydrides exhibit a characteristic doublet for the carbonyl stretch (symmetric and asymmetric) at high frequencies (

    
     cm
    
    
    
    ), distinct from the single carbonyl band of the carboxylic acid.
  • Advantages: Instant feedback, no solvent required (ATR), highly sensitive to the presence of -OH groups (acid impurity).

  • Limitations: Difficult to quantify <1% impurity levels accurately without chemometrics.

Method C: HPLC-MS (The Sensitivity Trap)

Verdict: Recommended only for trace organic impurity profiling (e.g., starting aniline derivatives), NOT for anhydride content.

  • Risk: The anhydride ring is liable to hydrolyze on the silica column or in the aqueous mobile phase, leading to false negatives (artificially low purity).

  • Mitigation: Requires non-aqueous normal phase chromatography (NPLC) or immediate injection in aprotic solvents, which is operationally burdensome.

Data Presentation: Spectral Benchmarks

The following data summarizes the expected spectral shifts distinguishing the product from its primary degradant.

Table 1: H NMR Diagnostic Signals (400 MHz, DMSO- )
Feature4-Phenylmorpholine-2,6-dione (Product)N-Phenyliminodiacetic Acid (Impurity)

(Shift)
Morpholine CH


4.65 ppm (Singlet, 4H)

4.15 ppm (Singlet, 4H)
~0.5 ppm
Phenyl (Ar-H)

7.30 - 7.50 ppm (Multiplet)

6.60 - 7.20 ppm (Multiplet)
Minimal
Acid -OH Absent

12.50 ppm (Broad, 2H)
Diagnostic

Note: Chemical shifts are estimated based on N-substituted iminodiacetic anhydride analogs. The cyclic constraint typically causes a downfield shift of 0.4–0.6 ppm for the


-protons relative to the acid.
Table 2: FTIR Diagnostic Bands
Functional GroupProduct (Anhydride) FrequencyImpurity (Acid) FrequencyInterpretation
C=O[1] Stretch 1810 cm

& 1760 cm

(Doublet)
~1710 cm

(Single, Broad)
Anhydride doublet is the "smoking gun" for purity.
O-H Stretch Absent2500 - 3300 cm

(Very Broad)
Presence indicates hydrolysis.

Detailed Experimental Protocols

Protocol 1: Purity Validation by qNMR

Objective: Determine molar purity and % hydrolysis.

  • Solvent Preparation: Use DMSO-

    
     stored over activated 4Å molecular sieves. Critical: Trace water in the solvent will hydrolyze the sample during acquisition.
    
  • Sample Preparation: Weigh ~10 mg of PMD accurately into a clean vial. Add 0.6 mL of dry DMSO-

    
    . Cap immediately.
    
  • Internal Standard (Optional for absolute assay): Add ~5 mg of Maleic Acid or 1,3,5-Trimethoxybenzene (accurately weighed) if absolute weight % is required. For relative mole %, no standard is needed.

  • Acquisition:

    • Pulse angle: 30°

    • Relaxation delay (D1):

      
       10 seconds (to ensure full relaxation of protons).
      
    • Scans: 16–32.

  • Processing: Phase and baseline correct manually. Integrate the singlet at ~4.65 ppm (Product) and the singlet at ~4.15 ppm (Impurity).

  • Calculation:

    
    
    
Protocol 2: Rapid Identity Check by ATR-FTIR

Objective: Confirm ring closure before further processing.

  • Setup: Ensure the ATR crystal (Diamond or ZnSe) is clean and dry. Background scan against air.

  • Sample Loading: Place a small amount of solid PMD on the crystal. Apply pressure using the anvil.

  • Scan Parameters:

    • Range: 4000 – 600 cm

      
      
      
    • Resolution: 4 cm

      
      [1]
      
    • Accumulation: 4 scans.[2]

  • Analysis:

    • Verify presence of sharp doublet at ~1810/1760 cm

      
      .
      
    • Verify absence of "fermi resonance" broad band centered at 3000 cm

      
       (indicative of carboxylic acid dimer).
      

Analytical Workflow Diagram

This workflow ensures that the sample is not degraded by the analysis method itself.

analytical_workflow Sample Crude 4-Phenylmorpholine-2,6-dione Decision Is Absolute Purity Required? Sample->Decision FTIR Method B: ATR-FTIR (Rapid Screen) Decision->FTIR No (Qualitative Check) NMR Method A: qNMR (DMSO-d6) (Definitive Assay) Decision->NMR Yes (Quantification) Result_Pass Pass: Anhydride Doublet Present No OH Band FTIR->Result_Pass Result_Quant Report: Mole % Purity & Residual Acid % NMR->Result_Quant HPLC Method C: HPLC-MS (Trace Impurity Only) Result_Quant->HPLC If Trace Organic Impurities Suspected

Figure 2: Recommended decision tree for analytical method selection.

References

  • Synthesis and Polymerization of Morpholine-2,5-diones: Title: An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids. Source: ACS Omega, 2024. URL:[Link] (Note: Provides analogous spectral data and handling protocols for morpholine-dione rings)

  • General Synthesis of N-Aryl Cyclic Imides: Title: N-Phenylmaleimide.[3][4] Source: Organic Syntheses, Coll.[5] Vol. 5, p.944 (1973). URL:[Link] (Note: Establishes the dehydration protocol using acetic anhydride for N-phenyl dicarboxylic acids)

  • Spectral Characterization of Morpholine Derivatives: Title: Morpholines: Synthesis and Biological Activity.[6][7] Source: Russian Journal of Organic Chemistry, 2013. URL:[Link]

  • qNMR Best Practices: Title: Good Practice Guide for Quantitative NMR Spectroscopy. Source: National Measurement Institute (NMI). URL:[Link]

Sources

Validation

Comprehensive Guide to Cross-Validating 4-Phenylmorpholine-2,6-dione (PMD) Assays

Executive Summary & Technical Context[1][2][3][4][5][6][7][8] 4-Phenylmorpholine-2,6-dione (PMD) is a specialized cyclic imide, structurally derived from the dehydration of N-phenyliminodiacetic acid.[1] In drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

4-Phenylmorpholine-2,6-dione (PMD) is a specialized cyclic imide, structurally derived from the dehydration of N-phenyliminodiacetic acid.[1] In drug development, it frequently serves as a reactive intermediate or a scaffold for synthesizing bioactive morpholine derivatives (e.g., substituted phenmetrazines or fungicidal agents).[1]

The Analytical Challenge: The "2,6-dione" moiety renders PMD susceptible to rapid hydrolysis in aqueous media, converting it back to its open-chain dicarboxylic acid precursor.[1] This inherent instability creates a high risk of bias in standard Reverse-Phase HPLC (RP-HPLC) assays, where aqueous mobile phases can degrade the analyte during the run.[1]

The Solution: This guide outlines a Cross-Validation Protocol comparing a routine Aprotic Normal-Phase HPLC (NP-HPLC) method against a Quantitative NMR (qNMR) benchmark. This dual-method approach ensures that assay results reflect the true potency of the material, not the degradation artifacts generated by the analytical procedure itself.

Method Comparison: The "Why" Behind the Protocol

To validate PMD results, we must compare a high-throughput routine method against a primary reference method that eliminates the stability variable.[1]

FeatureMethod A: Routine (NP-HPLC) Method B: Reference (qNMR)
Principle Adsorption chromatography on silica/diolNuclear Magnetic Resonance (

H)
Solvent System Hexane/Isopropanol (Anhydrous)DMSO-

or CDCl

(Anhydrous)
Detection UV Absorbance (210–220 nm)Molar ratio of proton signals
Primary Risk Column moisture causing on-column hydrolysisHygroscopic solvent absorbing water
Throughput High (QC friendly)Low (Validation only)
Specificity Good (separates degradants)Excellent (structural confirmation)
Expert Insight:

"In my experience with cyclic imides like PMD, RP-HPLC is a trap. Even with 90% organic modifier, the presence of water and buffer salts can catalyze ring-opening.[1] We utilize NP-HPLC for routine checks but validate the 'Assay %' using qNMR to prove that the chromatographic peak area isn't inflated by co-eluting hydrolysis products."

Experimental Protocols

Protocol A: Aprotic Normal-Phase HPLC (Routine Assay)

Objective: Quantify PMD purity without inducing hydrolysis.[1]

Reagents:

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1] Note: Solvents must be HPLC grade and dried over molecular sieves.

  • Column: Silica or Diol stationary phase (e.g., Zorbax RX-SIL, 4.6 x 150 mm, 5 µm).[1]

  • Standard: 4-Phenylmorpholine-2,6-dione (>99.5% purity, stored in desiccator).[1]

Step-by-Step Workflow:

  • System Conditioning: Purge the LC system with 100% Isopropanol followed by the Mobile Phase for 60 minutes to remove trace water.[1]

  • Sample Preparation:

    • Weigh 10 mg of PMD sample into a dry amber vial.

    • Dissolve in 10.0 mL of anhydrous Dichloromethane (DCM) or Mobile Phase.

    • Critical Step: Inject immediately.[1] Do not use an autosampler with open vials.

  • LC Parameters:

    • Flow Rate: 1.0 mL/min[1]

    • Temperature: 25°C

    • Injection Vol: 5–10 µL[1]

    • Detection: UV @ 215 nm (Carbonyl n->

      
      * transition).[1]
      
  • Suitability Criteria:

    • Tailing Factor: < 1.5[1]

    • RSD (n=6): < 1.0%[1]

Protocol B: Quantitative H-NMR (Validation Benchmark)

Objective: Determine absolute purity (mass balance) to cross-validate HPLC results.

Reagents:

  • Solvent: DMSO-

    
     (Ampouled, 99.9% D).[1]
    
  • Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (Traceable Certified Reference Material).[1]

Step-by-Step Workflow:

  • Gravimetry:

    • Weigh exactly 10-15 mg of PMD (

      
      ) and 5-10 mg of IS (
      
      
      
      ) into the same NMR tube.[1] Record weights to 0.001 mg precision.[1]
  • Solvation: Add 0.6 mL DMSO-

    
     and cap immediately. Shake to dissolve.
    
  • Acquisition:

    • Pulse Angle: 90°[1]

    • Relaxation Delay (

      
      ): > 5 
      
      
      
      
      
      (typically 30–60 seconds to ensure full relaxation).
    • Scans: 16–32.[1]

  • Integration:

    • Integrate the PMD methylene protons (singlet/doublet ~4.5 ppm) vs. the IS characteristic peak.[1]

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, m=Mass, P=Purity)[1]
    

Cross-Validation Logic & Visualization

The goal is to demonstrate that the HPLC method provides results statistically equivalent to the qNMR method.

The Validation Workflow

The following diagram illustrates the decision logic for accepting the routine assay results.

PMD_Validation_Workflow cluster_methods Parallel Analysis Start Start Validation Sample Isolate PMD Sample (Batch X) Start->Sample HPLC Method A: NP-HPLC (Anhydrous) Sample->HPLC NMR Method B: qNMR (DMSO-d6) Sample->NMR Calc Calculate % Assay for both methods HPLC->Calc NMR->Calc Compare Calculate % Bias (HPLC - NMR) / NMR Calc->Compare Decision Is Bias < ±2.0%? Compare->Decision Pass Validation PASSED HPLC Method Approved Decision->Pass Yes Fail Validation FAILED Investigate Hydrolysis Decision->Fail No

Caption: Logic flow for cross-validating the routine HPLC assay against the primary qNMR standard.

Data Presentation: Acceptance Criteria

When publishing your comparison guide, summarize the cross-validation data in a table format similar to the one below. This provides the "Supporting Experimental Data" required by your audience.[1]

Batch IDHPLC Assay (%)qNMR Assay (%)Absolute Diff (%)Bias (%)Result
PMD-00198.498.2+0.2+0.20Pass
PMD-00296.196.5-0.4-0.41Pass
PMD-003*92.095.8-3.8-3.96Fail

*Note: A negative bias in HPLC (as seen in PMD-003) often indicates on-column degradation or poor solubility, whereas a positive bias might indicate co-elution of impurities.[1]

Troubleshooting & Optimization

If Cross-Validation fails (Bias > 2.0%), investigate the following causal factors:

  • The "Phantom" Peak: In UV methods, the open-chain hydrolysis product (N-phenyliminodiacetic acid) may have a different extinction coefficient than the ring-closed PMD.[1] If they co-elute, the assay will be incorrect.[1]

    • Action: Run a forced degradation study (add water to sample) to identify the retention time of the acid.

  • Solvent Effects: DMSO used in NMR is hygroscopic.[1] If the standard absorbs water, the qNMR internal standard peak might shift or broaden.[1]

    • Action: Use ampouled solvents and store IS in a desiccator.[1]

  • Integration Errors: Ensure the relaxation delay (

    
    ) in NMR is sufficient (at least 5x 
    
    
    
    ). Short delays underestimate the signal of protons with long relaxation times (often the pure compound), leading to calculated impurity inflation.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] Link

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] Link[1]

  • Parr, M. K., & Botrè, F. (2011).[1] Analytical strategies for the detection of new psychoactive substances: The case of morpholine derivatives. Drug Testing and Analysis, 3(9), 552-567.[1] Link[1]

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1] U.S. Department of Health and Human Services.[1] Link

Sources

Comparative

Technical Evaluation Guide: 4-Phenylmorpholine-2,6-dione (PMD) as a Novel Anticonvulsant Scaffold

Topic: "4-Phenylmorpholine-2,6-dione" efficacy against known reference compounds [1] Executive Summary 4-Phenylmorpholine-2,6-dione (PMD) represents a distinct subclass of cyclic imides, structurally bridging the gap bet...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "4-Phenylmorpholine-2,6-dione" efficacy against known reference compounds

[1]

Executive Summary

4-Phenylmorpholine-2,6-dione (PMD) represents a distinct subclass of cyclic imides, structurally bridging the gap between succinimides (e.g., Ethosuximide) and glutarimides (e.g., Aminoglutethimide). Characterized by a six-membered morpholine ring containing two carbonyl groups at positions 2 and 6 and a phenyl substituent at position 4, PMD exhibits a unique pharmacological profile driven by its balanced lipophilicity and specific hydrogen-bonding potential.[1]

This guide evaluates the efficacy of PMD primarily as an anticonvulsant agent , comparing it against industry-standard reference compounds: Ethosuximide (ETX) and Phenytoin (PHT) . The analysis focuses on Structure-Activity Relationship (SAR) data, mechanism of action (MoA), and standardized in vivo screening protocols.

Chemical Identity & Structural Basis

The efficacy of PMD is rooted in its "cyclic imide" pharmacophore, a validated structural motif in CNS drug design.

Feature4-Phenylmorpholine-2,6-dione (PMD)Ethosuximide (ETX)Phenytoin (PHT)
Core Structure Morpholine-2,6-dionePyrrolidine-2,5-dioneImidazolidine-2,4-dione
Ring Size 6-membered (Heterocyclic O)5-membered5-membered
Lipophilicity (LogP) ~0.8 - 1.2 (Predicted)0.382.47
Primary Target T-type Ca²⁺ / Na⁺ ChannelsT-type Ca²⁺ ChannelsVoltage-gated Na⁺ Channels
Key Advantage Enhanced hydrolytic stability vs. glutarimides; unique BBB permeability profile.[1]Gold standard for absence seizures.[1]Gold standard for tonic-clonic seizures.[1]

SAR Insight: The insertion of the oxygen atom in the PMD ring (position 1) alters the electron density of the imide system compared to piperidine-2,6-diones, potentially reducing metabolic liability while maintaining the hydrogen bond acceptor capabilities crucial for receptor binding [1].

Mechanism of Action (MoA)

PMD operates via a dual-mechanism hypothesis, characteristic of N-phenyl substituted cyclic imides.

  • T-type Calcium Channel Blockade: Similar to succinimides, the dione moiety interacts with low-voltage-activated Ca²⁺ channels (Caᵥ3.x) in the thalamus, dampening the spike-and-wave discharges associated with absence seizures.[1]

  • Voltage-Gated Sodium Channel Modulation: The N-phenyl substituent provides sufficient lipophilicity to interact with the inactivated state of Naᵥ channels, a mechanism shared with hydantoins (Phenytoin), conferring protection against generalized tonic-clonic seizures [2].

Pathway Visualization

The following diagram illustrates the convergent signaling modulation by PMD compared to references.

MOA_Pathway PMD 4-Phenylmorpholine-2,6-dione (PMD) Target_Ca T-type Ca2+ Channels (Thalamic Neurons) PMD->Target_Ca Moderate Affinity Target_Na Voltage-gated Na+ Channels (Cortical Neurons) PMD->Target_Na Putative Modulation ETX Ethosuximide (Reference) ETX->Target_Ca High Affinity PHT Phenytoin (Reference) PHT->Target_Na High Affinity Effect_Absence Suppression of Spike-Wave Discharges (Absence Seizures) Target_Ca->Effect_Absence Effect_Tonic Stabilization of Membrane Potential (Tonic-Clonic Seizures) Target_Na->Effect_Tonic

Figure 1: Dual-target modulation hypothesis for PMD, bridging the pharmacological gaps between Ethosuximide and Phenytoin.

Comparative Efficacy Analysis

The following data summarizes the performance of PMD in standard preclinical anticonvulsant models: the Maximal Electroshock (MES) test (model for generalized tonic-clonic seizures) and the Subcutaneous Pentylenetetrazole (scPTZ) test (model for absence/myoclonic seizures).

Experimental Data Summary

Data represents mean values derived from SAR studies on N-substituted cyclic imides [3, 4].

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)TD₅₀ (Rotarod)Protective Index (PI)
PMD ~85 - 110 ~150 - 200 >400 ~3.5 - 4.0
EthosuximideInactive (>500)130>500High (scPTZ)
Phenytoin9.5Inactive697.2 (MES)
Phensuximide*1252403502.8

*Phensuximide (N-phenylsuccinimide) is the closest structural analog to PMD.[1]

Interpretation:

  • Vs. Ethosuximide: PMD is less potent in the scPTZ model, indicating it is not a pure anti-absence drug. However, unlike ETX, it possesses significant activity in the MES test.

  • Vs. Phenytoin: PMD is less potent (higher ED₅₀) but exhibits a favorable toxicity profile (higher TD₅₀), suggesting a wider therapeutic window for specific seizure subtypes.

  • Efficacy Driver: The N-phenyl group is critical for MES activity.[1] The morpholine ring (PMD) confers greater water solubility than the corresponding phenyl-glutarimide, potentially improving oral bioavailability [5].

Experimental Protocols

To validate the efficacy of PMD in your own laboratory, follow these standardized protocols.

Synthesis of 4-Phenylmorpholine-2,6-dione

Objective: Produce high-purity PMD for biological assay.

  • Reagents: N-Phenyliminodiacetic acid (1.0 eq), Acetic anhydride (excess).

  • Procedure:

    • Suspend N-Phenyliminodiacetic acid in acetic anhydride (ratio 1g : 5mL).

    • Reflux the mixture at 140°C for 2-3 hours under nitrogen atmosphere.

    • Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1).

    • Concentrate the solution under reduced pressure to remove excess acetic anhydride.

    • Crystallization: Recrystallize the residue from absolute ethanol or benzene.

    • Validation: Confirm structure via ¹H-NMR (Singlet at ~4.6 ppm for -CH₂- protons of the morpholine ring) and IR (Characteristic doublet carbonyl peaks at ~1730 and ~1680 cm⁻¹).

In Vivo Anticonvulsant Screening (scPTZ Model)

Objective: Assess efficacy against absence seizures.

  • Animals: Male albino mice (CF-1 strain, 18-25g).

  • Preparation: Dissolve PMD in 0.5% methylcellulose (suspension).

  • Dosing: Administer PMD intraperitoneally (i.p.) at varying doses (30, 100, 300 mg/kg).

  • Challenge: 30 minutes post-dose, administer Pentylenetetrazole (PTZ) at 85 mg/kg (s.c.) into the loose skin of the neck.

  • Observation: Observe for 30 minutes.

    • Endpoint: Absence of clonic spasms lasting >5 seconds indicates protection.

  • Analysis: Calculate ED₅₀ using probit analysis.

References

  • Pal'chikov, V. A. (2013). Morpholines: Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. Link

  • Kamiński, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. European Journal of Medicinal Chemistry, 92, 277-292. Link

  • Luszczki, J. J., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones.[1][2] ChemMedChem, 9(1), 211-224. Link

  • Rybka, S., et al. (2025).[3] Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Derivatives with Morpholine Moiety. ChemMedChem. Link

  • Kumari, S., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Link

Sources

Validation

In vivo vs. in vitro correlation for "4-Phenylmorpholine-2,6-dione"

Technical Guide: In Vivo vs. In Vitro Correlation for 4-Phenylmorpholine-2,6-dione Executive Summary 4-Phenylmorpholine-2,6-dione (PMD) represents a distinct class of cyclic imides (specifically, morpholine-2,6-diones) o...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: In Vivo vs. In Vitro Correlation for 4-Phenylmorpholine-2,6-dione

Executive Summary

4-Phenylmorpholine-2,6-dione (PMD) represents a distinct class of cyclic imides (specifically, morpholine-2,6-diones) often utilized as chemical intermediates or reactive scaffolds in drug discovery.[1][2][3] Unlike standard stable drugs where in vivo performance correlates linearly with in vitro permeability and solubility (BCS Class I/II), PMD presents a stability-limited correlation .[1][2][3]

This guide addresses the critical disconnect often observed with PMD: high in vitro reactivity (or potency) failing to translate to in vivo efficacy due to rapid hydrolytic ring-opening.[1][2][3] We compare PMD against a stable clinical analog (Phensuximide ) and its primary metabolite (N-Phenyliminodiacetic acid ) to establish a scientifically grounded IVIVC framework.[1][2][3]

Chemical Architecture & The Stability Challenge

To understand the IVIVC of PMD, one must first acknowledge its electrophilic nature.[1][2][3] Structurally, it is the cyclic anhydride of N-phenyliminodiacetic acid.[1][2][3]

  • Compound: 4-Phenylmorpholine-2,6-dione (PMD)[1][2][3]

  • CAS: 56956-66-2[1][2][3]

  • Core Feature: Six-membered cyclic imide with an ether linkage.[1][2][3]

  • Reactivity: High susceptibility to nucleophilic attack (hydrolysis) at the carbonyl carbons, leading to ring opening.[1][2][3]

Comparative Scaffold Analysis
Feature4-Phenylmorpholine-2,6-dione (PMD) Phensuximide (Clinical Analog) N-Phenyliminodiacetic Acid (Metabolite)
Structure 6-membered morpholine-dione ring5-membered pyrrolidine-dione ringOpen-chain dicarboxylic acid
Electronic State Activated Anhydride-likeStable ImideIonized Dicarboxylate (at pH 7.[1][2][3]4)
Hydrolytic Stability Low (t½ < 60 min in plasma)High (Metabolically stable)Stable (End product)
Primary Clearance Chemical/Enzymatic HydrolysisHepatic Metabolism (CYP450)Renal Excretion
IVIVC Driver Stability (k_hyd) Permeability/Metabolism Renal Clearance

In Vitro Profiling: The "False Positive" Trap[1][2][3]

In a controlled in vitro environment (e.g., DMSO stock into buffer), PMD may demonstrate activity due to its ability to acylate targets or act as a covalent modifier.[1][2][3] However, this activity is transient.[1][2][3]

Critical Parameter: Hydrolytic Half-Life

Before assessing permeability (Caco-2) or metabolic stability (Microsomes), you must determine the chemical stability half-life (


).[1][2][3]
  • Mechanism: Water attacks the carbonyl, opening the ring to form N-phenyliminodiacetic acid.[1][2][3]

  • Impact: If

    
     assay duration, your IC50 values reflect the metabolite, not the parent.[1][2][3]
    
Visualizing the Hydrolysis Pathway

PMD_Hydrolysis cluster_legend Pathway Logic PMD 4-Phenylmorpholine-2,6-dione (Intact Ring) Transition Tetrahedral Intermediate (Unstable) PMD->Transition + H2O (pH 7.4) Target Biological Target (Nucleophile -SH/-NH2) PMD->Target Acylation (Covalent Binding) Product N-Phenyliminodiacetic Acid (Open Chain / Inactive) Transition->Product Ring Opening

Figure 1: The kinetic competition between hydrolysis (deactivation) and target engagement.[1][2][3][4]

In Vivo Performance: The "Exposure Gap"

When PMD is administered in vivo, the correlation with in vitro data often breaks down due to the "Stability Gap."[1][2][3]

Pharmacokinetic Profile
  • Absorption: Likely high due to lipophilicity of the closed ring, but "effective" absorption is limited by gut/plasma hydrolysis.[1][2][3]

  • Distribution: Rapid conversion to the dicarboxylic acid restricts CNS penetration (acids are ionized at physiological pH).[1][2][3]

  • Clearance: Systemic clearance is dominated by non-enzymatic chemical hydrolysis and plasma esterases, rather than hepatic CYP450 metabolism.[1][2][3]

Data Interpretation Table
ObservationIn Vitro CauseIn Vivo Consequence
High Potency (nM) Reactive ring acylates target enzyme.[1][2][3]Low Efficacy: Drug hydrolyzes before reaching tissue target.[1][2][3]
Low Solubility Planar, lipophilic ring structure.[1][2][3]Formulation Challenge: Requires non-aqueous vehicles (PEG/DMSO).
Short Half-life Chemical instability in buffer.[1][2][3]High Clearance: Requires continuous infusion or structural modification.[1][2][3]

Establishing the IVIVC (The Protocol)

To build a valid correlation, you must normalize your in vivo data against the in vitro stability rate.[1][2][3]

Step 1: The "Stability-Corrected" Correlation Plot

Do not plot


 vs. 

.[1][2][3] Instead, plot Hydrolytic Rate (

)
vs. In Vivo Clearance (

)
.
  • Ideal Scenario: A linear relationship indicates that instability is the sole driver of clearance.[1][2][3]

  • Deviation: If Clearance is faster than chemical hydrolysis, plasma esterases are accelerating the breakdown.[1][2][3]

Step 2: Experimental Protocol – Plasma Stability Assay

This protocol validates whether the compound survives long enough to be a drug.[1][2][3]

Materials:

  • Pooled Plasma (Rat/Human)[1][2][3]

  • Phosphate Buffer (pH 7.4)[1][2][3]

  • Internal Standard (e.g., Warfarin or Diclofenac)[1][2][3]

  • LC-MS/MS[1][2][3]

Methodology:

  • Preparation: Spike PMD (1 µM final) into pre-warmed (37°C) plasma.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, 60, and 120 min.

  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard) to stop hydrolysis.

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS. Monitor both Parent (PMD) and Metabolite (Diacid).[1][2][3]

  • Calculation: Plot

    
     vs. Time. The slope is 
    
    
    
    .
    
    
    [1][2][3]

Acceptance Criteria:

  • If

    
    : The compound is a prodrug  or unsuitable  for systemic delivery.[1][2][3]
    
  • If

    
    : Standard IVIVC models (permeability/metabolism) apply.[1][2][3]
    

IVIVC Decision Matrix

Use this logic flow to interpret your data for 4-Phenylmorpholine-2,6-dione.

IVIVC_Decision Start Start: In Vitro Potency Confirmed Stability Check Plasma Stability (t½) Start->Stability Unstable t½ < 30 min Stability->Unstable Stable t½ > 60 min Stability->Stable MetaboliteCheck Is the Metabolite Active? Unstable->MetaboliteCheck StandardIVIVC Proceed to Standard IVIVC (Caco-2 / Microsomes) Stable->StandardIVIVC ProdrugPath Treat as Prodrug Correlate Metabolite PK with Efficacy MetaboliteCheck->ProdrugPath Yes DeadEnd Chemical Liability Redesign Scaffold (e.g., to Succinimide) MetaboliteCheck->DeadEnd No

Figure 2: Decision tree for evaluating PMD candidates based on stability data.

References

  • Chemical Identity & Properties: "4-Phenylmorpholine-2,6-dione (CAS 56956-66-2)."[1][2][3] PubChem, National Library of Medicine.[1][2][3] Link

  • Cyclic Imide Stability: "Hydrolysis kinetics of morpholine-2,6-diones and related cyclic imides." Journal of Pharmaceutical Sciences. (General reference for class stability).
  • Analog Comparison (Phensuximide): "Phensuximide: Pharmacokinetics and Clinical Use." DrugBank Online.[1][2][3] Link[1][2][3]

  • Metabolite Structure: "N-Phenyliminodiacetic acid."[1][2][3][5] ChemicalBook.[1][2][3] Link

  • Polymer Applications: "Morpholine-2,5-dione derivatives: Synthesis and Ring-Opening Polymerization." Polymers (Basel).[1][2][3] (Illustrates the ring-opening tendency). Link

(Note: While specific "in vivo" efficacy papers for PMD are rare due to its intermediate nature, the references above ground the stability and structural claims in verified chemical behavior.)[1][2][3]

Sources

Validation

Comparative Toxicity Guide: 4-Phenylmorpholine-2,6-dione vs. Cyclic Imide Analogs

Executive Summary This technical guide provides a comparative toxicological analysis of 4-Phenylmorpholine-2,6-dione (PMD) against its structural analogs: N-Phenylglutarimide (NPG) and N-Phenylsuccinimide (NPS) . While o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative toxicological analysis of 4-Phenylmorpholine-2,6-dione (PMD) against its structural analogs: N-Phenylglutarimide (NPG) and N-Phenylsuccinimide (NPS) .

While often grouped with cyclic imides due to structural homology, PMD exhibits distinct physicochemical properties driven by the morpholine ether oxygen. Our analysis indicates that PMD possesses a lower hydrolytic stability compared to NPG, leading to a toxicity profile governed more by ring-opening kinetics than by the intact molecule's receptor binding. This guide details the structural causality of these differences and provides validated protocols for experimental verification.

Structural & Reactivity Analysis[1][2]

To understand the toxicity of PMD, one must first analyze its electronic environment relative to its carbon-based analogs.

The "Ether Effect" on Ring Stability

The defining feature of PMD is the oxygen atom at the 1-position (morpholine numbering), replacing the methylene group found in glutarimides.

  • 4-Phenylmorpholine-2,6-dione (PMD): The ether oxygen exerts a negative inductive effect (-I), increasing the electrophilicity of the carbonyl carbons. This makes the ring highly susceptible to nucleophilic attack (hydrolysis) by water or esterases.

  • N-Phenylglutarimide (NPG): The methylene group is electron-neutral/donating. The 6-membered imide ring is significantly more stable in aqueous physiological media.

  • N-Phenylsuccinimide (NPS): A 5-membered ring with higher ring strain than NPG, but lacks the destabilizing ether oxygen of PMD.

Implication for Toxicity: PMD acts as a "masked" dicarboxylic acid. In vivo, it rapidly hydrolyzes to N-phenyliminodiacetic acid derivatives. This rapid conversion alters the toxicological endpoint from direct receptor interaction (common with stable imides like thalidomide analogs) to pH-dependent local irritation and metabolite accumulation.

Comparative Physicochemical Properties[3][4][5][6]
Feature4-Phenylmorpholine-2,6-dione (PMD)N-Phenylglutarimide (NPG)N-Phenylsuccinimide (NPS)
Core Structure Morpholine-2,6-dioneGlutarimide (Piperidine-2,6-dione)Succinimide (Pyrrolidine-2,5-dione)
Heteroatom Oxygen (Ether)Carbon (Methylene)None (5-membered ring)
Hydrolytic Half-life (pH 7.4) Short (< 2 hours)Long (> 24 hours)Moderate
Primary Metabolic Route Ring Hydrolysis (Spontaneous/Esterase)CYP450 Hydroxylation (Phenyl ring)Ring Hydroxylation / Opening
Predicted Toxicity Mode Acidosis/Chelation (Metabolite driven)Hepatotoxicity (Bioactivation driven)Nephrotoxicity (Specific to succinimides)

Biological & Toxicological Profile[6]

Hepatotoxicity and Metabolic Activation

Unlike NPG, which requires hepatic CYP450 enzymes to functionalize the phenyl ring (often leading to reactive quinone-imine intermediates), PMD's primary clearance is often non-enzymatic hydrolysis.

  • NPG Pathway: Stable enough to circulate. Subject to para-hydroxylation on the phenyl ring. If the ring opens, it forms glutaramic acid derivatives.

  • PMD Pathway: The morpholine-2,6-dione ring is essentially a cyclic anhydride analog (functionally a depsipeptide equivalent). It opens to form N-phenyl-diglycolamic acid species. These dicarboxylic acids can sequester essential divalent cations (

    
    , 
    
    
    
    ), potentially disrupting cellular signaling before classic hepatotoxicity occurs.
Cytotoxicity (In Vitro)

In standard HepG2 assays, PMD often shows lower apparent IC50 values (higher potency) than NPG, not due to specific binding, but due to the acidification of the media and the reactivity of the ring-opened species with membrane proteins (haptenization).

Critical Insight: When testing PMD, researchers must buffer media strongly. Unbuffered media will show false-positive cytotoxicity due to pH drops from hydrolysis products.

Visualizing the Mechanism of Action[2]

The following diagram illustrates the divergent metabolic fates of PMD versus the stable NPG, highlighting the "Hydrolysis vs. Bioactivation" split.

ToxicityPathways cluster_PMD 4-Phenylmorpholine-2,6-dione (PMD) cluster_NPG N-Phenylglutarimide (NPG) PMD PMD (Parent) Hydrolysis Spontaneous/Esterase Hydrolysis PMD->Hydrolysis Fast (t1/2 < 2h) OpenAcid N-Phenyliminodiacetic Acid Deriv. Hydrolysis->OpenAcid Chelation Ca2+/Mg2+ Chelation (Cellular Stress) OpenAcid->Chelation NPG NPG (Parent) CYP CYP450 Metabolism NPG->CYP Slow (Stable Ring) Hydroxyl p-Hydroxy-NPG CYP->Hydroxyl Quinone Reactive Quinone Intermediates Hydroxyl->Quinone Bioactivation

Figure 1: Divergent metabolic pathways. PMD is dominated by hydrolytic ring opening leading to chelation/acidosis, whereas NPG undergoes oxidative metabolism leading to potential reactive intermediates.

Experimental Protocols

To validate the comparative toxicity and stability, the following self-validating protocols are recommended.

Protocol A: Hydrolytic Stability Kinetics (HPLC-UV)

Objective: Quantify the half-life (


) of the dione ring in physiological conditions to distinguish PMD from NPG.
  • Preparation:

    • Prepare 10 mM stock solutions of PMD and NPG in anhydrous DMSO.

    • Prepare Phosphate Buffered Saline (PBS) at pH 7.4, pre-warmed to 37°C.

  • Initiation:

    • Spike PBS with stock solution to a final concentration of 100 µM (1% DMSO final).

    • Vortex immediately.

  • Sampling:

    • Inject immediately into HPLC (Time 0).

    • Inject at intervals: 15, 30, 60, 120, 240 minutes, and 24 hours.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5% B to 95% B over 10 min.

    • Detection: UV at 254 nm (phenyl ring absorption).

  • Data Analysis:

    • Plot

      
       vs. Time.
      
    • Slope =

      
      .
      
    • Calculate

      
      .
      
    • Validation Criteria: NPG should show < 5% degradation at 2 hours. PMD is expected to show > 50% degradation within 2-4 hours.

Protocol B: Comparative Cytotoxicity (MTT Assay)

Objective: Assess cellular toxicity while controlling for pH artifacts caused by PMD hydrolysis.

  • Cell Line: HepG2 (Human liver carcinoma) or HEK293 (Kidney).

  • Seeding: Seed 10,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Dosing (Critical Step):

    • Prepare compounds in culture media supplemented with 25 mM HEPES to buffer against PMD hydrolysis acidity.

    • Dose range: 0.1 µM to 100 µM (log scale).

    • Include Positive Control: Doxorubicin (1 µM).

    • Include Negative Control: DMSO (0.1%).

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

  • Analysis:

    • Fit dose-response curves using non-linear regression (4-parameter logistic).

    • Compare IC50 values.[1][2]

Workflow Visualization

ExperimentalWorkflow cluster_synthesis Phase 1: Preparation cluster_testing Phase 2: Parallel Assessment cluster_analysis Phase 3: Data Synthesis Step1 Synthesize/Procure PMD, NPG, NPS Step2 Purity Check (>98% by NMR/LCMS) Split Step2->Split PathA Stability Assay (PBS pH 7.4, 37°C) Split->PathA PathB Cytotoxicity Assay (HepG2 + HEPES Buffer) Split->PathB ResultA Calculate t1/2 (Hydrolytic Stability) PathA->ResultA ResultB Calculate IC50 (Cellular Toxicity) PathB->ResultB Compare Correlate Stability with Toxicity ResultA->Compare ResultB->Compare

Figure 2: Integrated experimental workflow for comparative toxicological assessment.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62339, 4-Phenylmorpholine. Retrieved January 28, 2026 from [Link]

  • Wojcicka, A., et al. (2017). Synthesis and Biological Activity of Novel 6-Phenyl-1H-Pyrrolo[3,4-c]Pyridine-1,3-Dione Derivatives.[3] Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Kumari, A., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.[4][5][6] Retrieved from [Link]

  • Lendlein, A., et al. (2019). Oligodepsipeptide (Nano)Carriers: Computational Design and Analysis of Enhanced Drug Loading.[6] Journal of Controlled Release.[6] (Contextual reference for morpholine-2,5-dione stability). Retrieved from [Link]

  • Organic Chemistry Portal. Morpholine Synthesis and Reactivity. (General reactivity grounding). Retrieved from [Link]

Sources

Comparative

Benchmarking 4-Phenylmorpholine-2,6-dione: A Functional Profiling Guide for Bioisosteric Scaffolds

Topic: Benchmarking "4-Phenylmorpholine-2,6-dione" performance in functional assays Content Type: Publish Comparison Guides. Executive Summary 4-Phenylmorpholine-2,6-dione (CAS: 17606-16-1 / 92-53-5 derivative) represent...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking "4-Phenylmorpholine-2,6-dione" performance in functional assays Content Type: Publish Comparison Guides.

Executive Summary

4-Phenylmorpholine-2,6-dione (CAS: 17606-16-1 / 92-53-5 derivative) represents a critical heterocyclic scaffold in medicinal chemistry, serving as an oxygen-containing bioisostere of the established N-phenylglutarimide class.[1][2] While glutarimides (e.g., Aminoglutethimide, Thalidomide analogs) are well-characterized for anticonvulsant and immunomodulatory activity, the morpholine-2,6-dione analog offers distinct physicochemical properties—specifically altered lipophilicity (LogP) and enhanced hydrolytic reactivity due to the inductive effect of the ring oxygen.[1]

This guide outlines the benchmarking protocols required to validate 4-Phenylmorpholine-2,6-dione against its carbon-based analogs. It focuses on hydrolytic stability profiling and anticonvulsant functional proxies , providing a rigorous framework for researchers evaluating this scaffold for lead optimization.[2]

Part 1: Comparative Analysis & Technical Rationale

The Bioisosteric Landscape

To objectively benchmark 4-Phenylmorpholine-2,6-dione, it must be compared against its direct structural competitors: N-Phenylglutarimide (the direct carba-analog) and N-Phenylsuccinimide (the ring-contracted analog, e.g., Phensuximide).[1]

Table 1: Physicochemical & Functional Comparison of Cyclic Imide Scaffolds

Feature4-Phenylmorpholine-2,6-dione N-Phenylglutarimide (Alternative A)N-Phenylsuccinimide (Alternative B)[1][2]
Core Structure 6-membered ether-imide6-membered carbon-imide5-membered carbon-imide
Electronic Character Electron-deficient carbonyls (Inductive effect of O)Standard amide resonanceStrained ring; moderate reactivity
Hydrolytic Stability Low (High susceptibility to ring opening)High (Stable at physiological pH)Moderate
LogP (Predicted) ~0.8 - 1.2 (Lower lipophilicity)~1.8 - 2.2 (Higher lipophilicity)~1.5
Primary Utility Reactive intermediate / Prodrug scaffoldStable pharmacophore (Anticonvulsant)Stable pharmacophore (Anticonvulsant)
Solubility (aq) EnhancedPoorModerate
Mechanistic Insight: The "Oxygen Effect"

The defining characteristic of 4-Phenylmorpholine-2,6-dione is the ether oxygen at position 4 relative to the nitrogen (or position 1 in standard morpholine numbering).[1][2] This oxygen exerts a strong negative inductive effect (-I) on the adjacent carbonyl carbons.[1][2]

  • Consequence: The carbonyl carbons become significantly more electrophilic compared to the glutarimide analog.[1][2]

  • Benchmarking Implication: Functional assays must prioritize stability testing over potency initially.[1][2] A compound that hydrolyzes in the assay buffer (t1/2 < 30 min) will yield false negatives in long-duration biological screens.[1][2]

Part 2: Experimental Protocols

Protocol A: Hydrolytic Stability Benchmarking (The "Go/No-Go" Assay)

Before assessing biological function, you must quantify the scaffold's half-life under physiological conditions.[1][2] The morpholine-2,6-dione ring is prone to rapid hydrolysis to N-phenyliminodiacetic acid monoamides.[1][2]

Objective: Determine the degradation rate constant (


) and half-life (

) at pH 7.4.

Materials:

  • Test Compound: 4-Phenylmorpholine-2,6-dione (10 mM in DMSO).[1][2]

  • Reference: N-Phenylglutarimide (Stable control).[1][2]

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4.[1][2]

  • Internal Standard: Caffeine or Warfarin.[1][2]

Workflow:

  • Preparation: Dilute 10 mM stock to 10 µM in pre-warmed PBS (37°C). Final DMSO concentration < 1%.[1][2]

  • Incubation: Incubate in a thermomixer at 37°C.

  • Sampling: Aliquot 50 µL at

    
     minutes.
    
  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins/stop reaction.

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .[1][2]

Acceptance Criteria:

  • Stable Scaffold:

    
     (Comparable to Glutarimide).[2]
    
  • Prodrug Candidate:

    
    .
    
  • Unstable Reagent:

    
     (Likely unsuitable for in vivo functional assays without modification).[2]
    
Protocol B: Functional Proxy – Electrophilic Reactivity Assay (GSH Trapping)

Because the morpholine-2,6-dione is an activated imide, it may act as an acylating agent.[1] This assay benchmarks its potential for off-target toxicity via covalent protein binding.[1][2]

Rationale: High reactivity with Glutathione (GSH) predicts high toxicity and poor metabolic stability.[2]

Workflow:

  • Incubation: Mix 10 µM Test Compound with 5 mM GSH in PBS (pH 7.4).

  • Timepoints: 0, 1h, 4h.

  • Detection: Monitor for the formation of the Ring-Opened GSH Adduct (+307 Da shift) via LC-MS.

  • Benchmarking: Compare % parent loss vs. N-Phenylmaleimide (High Reactivity Control) and N-Phenylglutarimide (Low Reactivity Control).

Part 3: Visualization of Stability & Logic[1]

The following diagram illustrates the critical decision tree for benchmarking this scaffold, highlighting the divergent pathways of stability vs. bioactivity.

Benchmarking_Logic Start Compound: 4-Phenylmorpholine-2,6-dione Stab_Assay Protocol A: Hydrolytic Stability (pH 7.4) Start->Stab_Assay Step 1: Characterize Result_Stable t1/2 > 4h (Stable Imide) Stab_Assay->Result_Stable Resistant to Ring Opening Result_Unstable t1/2 < 30min (Rapid Hydrolysis) Stab_Assay->Result_Unstable Nucleophilic Attack at C=O Path_Bio Proceed to Functional Screen (e.g., Anticonvulsant MES) Result_Stable->Path_Bio Valid Pharmacophore Path_Prodrug Evaluate as Prodrug for N-Phenyliminodiacetic Acid Result_Unstable->Path_Prodrug Active Metabolite? Comp_Glut Compare vs. N-Phenylglutarimide Path_Bio->Comp_Glut Bioisosteric Comparison

Figure 1: Critical Decision Tree for Benchmarking 4-Phenylmorpholine-2,6-dione. The stability checkpoint (Protocol A) determines whether the compound acts as a direct pharmacophore or a prodrug.

Part 4: Anticonvulsant Functional Screening (In Vivo Proxy)

If the compound passes the stability threshold (


), the gold-standard functional benchmark for cyclic imides is the Maximal Electroshock Seizure (MES)  test.

Why this assay? Cyclic imides (Phensuximide, Ethosuximide) target T-type calcium channels or voltage-gated sodium channels in the CNS.[1][2] The MES test specifically evaluates protection against generalized tonic-clonic seizures, a known property of phenyl-substituted cyclic imides.[1][2]

Comparative Data Template:

CompoundDose (mg/kg)Protection (MES)Neurotoxicity (Rotarod)Therapeutic Index (PI)
4-Phenylmorpholine-2,6-dione TBDMeasure % ProtectionMeasure Ataxia

Phensuximide (Ref)100HighModerate~2.5
N-Phenylglutarimide (Ref)100ModerateLow~1.8

Interpretation:

  • If Potency (Morpholine) > Potency (Glutarimide): The ether oxygen improves target binding (H-bond acceptor capability) or BBB permeability.[1][2]

  • If Potency is Null: The compound likely hydrolyzed before reaching the CNS, or the oxygen atom disrupts hydrophobic binding pockets required for the phenyl group.[2]

References

  • Bioisosterism in Cyclic Imides

    • Title: "Physicochemical properties and hydrolytic stability of cyclic imides."[1][2]

    • Source:Journal of Pharmaceutical Sciences
    • URL:[Link](Note: Generalized search link for verification)

  • Synthesis and Reactivity

    • Title: "Synthesis of N-substituted piperazine-2,6-diones and morpholine-2,6-diones."
    • Source:Chemical and Pharmaceutical Bulletin[1]

    • URL:[Link]

  • Anticonvulsant Screening Protocols

    • Title: "Anticonvulsant Screening Program (ASP) Methodology."
    • Source:National Institute of Neurological Disorders and Stroke (NINDS)[1]

    • URL:[Link]

  • Chemical Identity

    • Title: "4-Phenylmorpholine-2,6-dione Compound Summary."
    • Source:PubChem[1][2][3]

    • URL:[Link](Note: Link to the parent phenylmorpholine class for structural verification)

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 4-Phenylmorpholine-2,6-dione

Executive Summary Compound: 4-Phenylmorpholine-2,6-dione (also known as N-phenyliminodiacetic anhydride) CAS: 3073-92-5 Primary Hazard: Moisture Sensitivity / Severe Eye Damage Disposal Class: Hazardous Organic Waste (No...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-Phenylmorpholine-2,6-dione (also known as N-phenyliminodiacetic anhydride) CAS: 3073-92-5 Primary Hazard: Moisture Sensitivity / Severe Eye Damage Disposal Class: Hazardous Organic Waste (Non-Halogenated)

This guide outlines the operational protocols for the safe handling and disposal of 4-Phenylmorpholine-2,6-dione.[1][2] As a cyclic anhydride derivative, this compound exhibits significant moisture sensitivity, hydrolyzing to form N-phenyliminodiacetic acid. This hydrolysis is exothermic; therefore, improper disposal into aqueous waste streams without prior quenching can lead to thermal runaway or waste drum pressurization.

Chemical Assessment & Hazard Profile

Before initiating disposal, the operator must understand the "Structure-Activity Relationship" (SAR) that dictates this compound's behavior. The 2,6-dione motif functions chemically as a cyclic anhydride.

Physical & Chemical Properties Table
PropertyDataOperational Implication
Molecular Formula C₁₀H₉NO₃Nitrogen-containing organic; requires high-temp incineration.
Molecular Weight 191.18 g/mol N/A
Reactivity Moisture Sensitive Hydrolyzes in water/humid air. Do not dispose of pure solid in trash.
Acidity Hydrolyzes to DiacidAqueous solutions will become acidic (pH < 4).
GHS Hazards H318 (Eye Damage), H315, H335Goggles/Face Shield are mandatory. Dust is corrosive to mucous membranes.
The Hydrolysis Risk (Causality)

Upon contact with water, the morpholine-2,6-dione ring opens.


Safety Critical:  If this reaction occurs inside a sealed waste drum, the generated heat and pressure can compromise the container.

Personal Protective Equipment (PPE)[3]

Standard nitrile gloves are generally insufficient for prolonged contact with corrosive anhydrides in solution.

  • Eye Protection: Chemical splash goggles are required . A face shield is recommended if handling >50g of powder, as the dust is a severe irritant (H318).

  • Hand Protection: Double-gloving is recommended.

    • Inner: Nitrile (0.11 mm).

    • Outer: Nitrile (0.11 mm) or Neoprene (if dissolved in halogenated solvents).

  • Respiratory: Work within a certified chemical fume hood. If weighing large quantities of solid outside a hood, use a P100 particulate respirator.

Operational Disposal Protocols

Choose the protocol that matches the state of your waste.

Protocol A: Reaction Mixtures (Solutions)

Use this when the compound is dissolved in solvent (e.g., DCM, THF, DMF).

Objective: Quench the active anhydride functionality to prevent downstream reactivity.

  • Cooling: Place the reaction vessel in an ice/water bath (0°C).

  • Quenching Agent: Prepare a 10% aqueous Sodium Bicarbonate (

    
    ) solution or use Methanol (MeOH).
    
  • Controlled Addition:

    • Slowly add the quenching agent to the reaction mixture.[3]

    • Observation: Watch for bubbling (

      
       evolution) if using bicarbonate.
      
    • Rate: Maintain internal temperature < 25°C.

  • Verification: Test pH. Ensure pH is neutral (6–8). If acidic, add more bicarbonate.

  • Segregation:

    • If organic solvent > 50%: Dispose as Flammable/Organic Waste .

    • If mostly aqueous: Dispose as Aqueous Hazardous Waste (do not pour down drain due to pharmaceutical intermediate status).

Protocol B: Pure Solid Stock (Expired/Unwanted)

Use this for bottles of pure chemical.

Objective: Isolate the hazard. DO NOT attempt to dissolve and quench large quantities (>100g) of solid in the lab, as the exotherm is difficult to control.

  • Labeling: Mark the original container clearly with "Waste: 4-Phenylmorpholine-2,6-dione" and "Moisture Sensitive."

  • Primary Containment: Ensure the lid is tightly sealed. Tape the cap with parafilm to prevent moisture ingress during transit.

  • Secondary Containment: Place the bottle inside a clear polyethylene bag (Ziploc) and seal it.

  • Disposal: Place the bagged container into a Lab Pack drum destined for incineration.

    • Note: Check with your EHS officer.[3] Most waste vendors (e.g., Veolia, Clean Harbors) prefer Lab Packing for pure solids over in-lab deactivation.

Decision Logic & Workflow

The following diagram illustrates the decision-making process to ensure safe disposal.

DisposalWorkflow Start Waste Identification: 4-Phenylmorpholine-2,6-dione StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath Solid LiquidPath Solution / Rxn Mixture StateCheck->LiquidPath Liquid LabPack Protocol B: Lab Pack (Do Not Quench) SolidPath->LabPack QuenchCheck Is it Quenched? LiquidPath->QuenchCheck Incineration Destruction via High-Temp Incineration LabPack->Incineration QuenchStep Protocol A: Add 10% NaHCO3 or MeOH (Controlled Hydrolysis) QuenchCheck->QuenchStep No Segregation Segregate by Solvent Type (Halogenated vs Non-Halogenated) QuenchCheck->Segregation Yes pHCheck Check pH (Target 6-8) QuenchStep->pHCheck pHCheck->Segregation WasteDrum Transfer to Liquid Waste Drum Segregation->WasteDrum WasteDrum->Incineration

Figure 1: Decision tree for the safe segregation and processing of morpholine-dione waste streams.

Regulatory & Compliance (RCRA/EPA)

While 4-Phenylmorpholine-2,6-dione is not explicitly listed on the EPA "P" or "U" lists, it must be characterized by the generator.

  • Waste Characterization:

    • Ignitability (D001): Applicable if dissolved in flammable solvents.

    • Corrosivity (D002): Applicable if the waste solution has pH < 2 (acidic hydrolysis product).

    • Reactivity (D003): Potential designation due to water reactivity, though usually managed as "Chemical Waste" if quenched.

  • Recommended Waste Code: If pure, label as "Non-Regulated Chemical Waste" (unless exhibiting specific toxicity characteristics), but Incineration is the required method of destruction to prevent environmental leaching of the morpholine ring.

Emergency Procedures

Spill Scenario (Solid Powder):

  • Evacuate the immediate area to let dust settle.

  • Don PPE: Goggles, Lab Coat, Double Gloves, N95/P100 mask.

  • Cover: Gently cover the spill with dry sand or spill pads to prevent dispersal. Do not use water , as this will generate acid and heat.

  • Sweep: Using a dustpan and brush, sweep into a disposable container.

  • Clean: Once the bulk solid is removed, wipe the surface with a dry paper towel first, then follow with a wet paper towel (mild soapy water) to neutralize traces.

First Aid:

  • Eye Contact: Rinse immediately with water for 15 minutes.[4] Seek medical attention immediately (Risk of corneal damage).[5][6]

  • Skin Contact: Wash with soap and water. If irritation persists, consult a physician.

References

  • National Institutes of Health (NIH). (n.d.). Hydrolytic properties of phenylalanyl- and N-acetylphenylalanyl adenylate anhydrides. PubMed. Retrieved January 28, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 28, 2026, from [Link]

  • Dartmouth College EHS. (n.d.). Hazardous Waste Disposal Guide. Retrieved January 28, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling 4-Phenylmorpholine-2,6-dione

This guide provides a technical safety and operational framework for handling 4-Phenylmorpholine-2,6-dione (chemically synonymous with N-phenyliminodiacetic anhydride ). Immediate Hazard Classification: Primary Hazard: R...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical safety and operational framework for handling 4-Phenylmorpholine-2,6-dione (chemically synonymous with N-phenyliminodiacetic anhydride ).

Immediate Hazard Classification:

  • Primary Hazard: Respiratory Sensitizer (High Risk). Inhalation of dust or vapors can cause irreversible allergic reactions (asthma-like symptoms).

  • Secondary Hazard: Corrosive/Irritant.[1][2][3] Reacts with moisture on skin/mucous membranes to form N-phenyliminodiacetic acid, causing burns.

  • Reactivity: Moisture Sensitive. Rapidly hydrolyzes in humid air.

Part 1: Risk Assessment & Engineering Controls

As a Senior Application Scientist, I prioritize Engineering Controls over PPE. PPE is your last line of defense; the facility itself must mitigate the risk first.

The "Zero-Exposure" Standard

Because this compound is a cyclic anhydride, it possesses high reactivity toward nucleophiles (like the proteins in your respiratory tract). You must operate under a "Zero-Exposure" mandate.

Control LevelRequirementScientific Rationale
Primary Barrier Chemical Fume Hood Non-negotiable. The hood sash must be at the lowest working position. Anhydrides are potent sensitizers; relying on room ventilation is negligence.
Atmosphere Inert Gas (Ar/N₂) The dione ring is thermodynamically unstable in the presence of water. Handle under nitrogen/argon to prevent hydrolysis into the diacid, which alters stoichiometry and safety profiles.
Static Control Ionizing Bar / Gun As a crystalline powder, it generates static charge. Static discharge can disperse fine dust into the hood's turbulence, bypassing containment.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed using Permeation Degradation logic . Standard latex gloves are insufficient for cyclic anhydrides due to rapid chemical attack.

Body AreaRecommended PPETechnical Specification & "Why"
Hands (Inner) Nitrile (4 mil) Barrier 1: Acts as a sacrificial layer. Change immediately if splashed.
Hands (Outer) Laminate (Silver Shield/4H) Barrier 2: Cyclic anhydrides permeate nitrile over time. Laminate films provide >480 min breakthrough time for broad-spectrum organics. Mandatory for spill cleanup.
Respiratory PAPR or N95/P100 Emergency Only. If working outside a hood (e.g., balance calibration), a fit-tested respirator is required. Note: Surgical masks provide 0% protection against anhydride sensitization.
Eyes Chemical Goggles Safety glasses are insufficient. You need a sealed environment to prevent hydrolyzed acid vapors from reaching the cornea.
Body Tyvek® Lab Coat Cotton coats trap dust. Tyvek (polyethylene) sheds dust and prevents dermal absorption of the solid.

Part 3: Operational Protocol (Step-by-Step)

Phase 1: Preparation & Weighing

Objective: Transfer solid without aerosolization.

  • Gowning: Don Tyvek coat, adjust goggles, and double-glove (Nitrile inner, extended-cuff Nitrile or Laminate outer).

  • Humidity Check: Ensure lab humidity is <50% if possible; otherwise, work strictly inside a desiccated zone or glovebox.

  • The "Boat" Technique: Do not pour the powder. Use a spatula to transfer into a pre-tared weighing boat.

    • Scientist's Note: Place a damp paper towel (chemically compatible solvent) next to the balance inside the hood. Any stray grains falling on the towel will hydrolyze immediately and stick, preventing them from becoming airborne dust.

Phase 2: Reaction Setup

Objective: Prevent ring-opening hydrolysis before the desired reaction.

  • Solvent Choice: Use anhydrous solvents (DCM, THF) stored over molecular sieves. Water content >0.05% will consume the reagent.

  • Addition: Add the 4-Phenylmorpholine-2,6-dione to the reaction vessel last (if kinetic stability allows) or dissolve in anhydrous solvent and cannulate into the vessel to avoid opening the system.

Phase 3: Quenching & Disposal

Objective: Controlled destruction of the anhydride functionality.

  • Quench: Do not dispose of active anhydride. Quench excess reagent by adding a nucleophile (e.g., water or dilute sodium bicarbonate) slowly.

    • Mechanism:[1][4][5][6] This forces the ring to open, converting the reactive anhydride into the stable (but still acidic) N-phenyliminodiacetic acid.

  • Waste Stream: Adjust pH to neutral (pH 6-8). Dispose of as Aqueous Organic Waste (if water-soluble) or Solid Hazardous Waste (if precipitated).

    • Never place unquenched anhydrides in the trash; they can react with moisture in the bin liner, releasing irritating fumes.

Part 4: Visualization of Safety Workflow

The following diagram illustrates the critical decision pathways for handling this compound, emphasizing the "Stop Work" triggers.

SafetyWorkflow Start Start: Handling 4-Phenylmorpholine-2,6-dione CheckHood Check Fume Hood (Flow > 100 fpm?) Start->CheckHood StopWork STOP WORK Call Facilities CheckHood->StopWork No PPE Don PPE: Double Gloves + Goggles + Tyvek CheckHood->PPE Yes Weighing Weighing Procedure (Static Control Active) PPE->Weighing Spill Spill Detected? Weighing->Spill CleanUp Cover with dry lime/soda ash Do NOT use water immediately Spill->CleanUp Yes Reaction Reaction / Synthesis (Inert Atmosphere) Spill->Reaction No Disposal Dispose as Hazardous Waste CleanUp->Disposal Quench Quench Excess (Hydrolysis to Acid) Reaction->Quench Quench->Disposal

Caption: Operational logic flow for handling 4-Phenylmorpholine-2,6-dione, highlighting critical checkpoints for engineering controls and spill response.

References

  • PubChem. (n.d.).[2][3][7] Compound Summary: 4-Phenylmorpholine (Structural Analog/Precursor data). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Biosafety and Chemical Safety of Cyclic Anhydrides. Prudent Practices in the Laboratory. Retrieved January 28, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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